molecular formula C12H13ClN2S B3340807 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole CAS No. 885527-33-3

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Cat. No.: B3340807
CAS No.: 885527-33-3
M. Wt: 252.76 g/mol
InChI Key: RJJINACFKMZRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C12H13ClN2S and its molecular weight is 252.76 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-piperidin-4-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJINACFKMZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885527-33-3
Record name 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Benzothiazole-Piperidine Scaffold: A Confluence of Privileged Structures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, its structure combines two highly privileged scaffolds: the bio-active benzothiazole core and the versatile piperidine moiety. This document synthesizes information from analogous structures and foundational chemical principles to provide a detailed profile of the compound. We will explore its physicochemical properties, postulate a robust synthetic pathway grounded in established methodologies, and analyze its potential pharmacological significance by dissecting its core components. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a key intermediate or building block in drug discovery and development programs.

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs due to their favorable interaction with biological targets and advantageous pharmacokinetic properties. 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is an exemplar of molecular design, fusing the benzothiazole nucleus with a piperidine ring.

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active compounds, exhibiting a vast range of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Its rigid, planar structure and unique electronic distribution make it an effective pharmacophore for interacting with various enzymes and receptors.[3]

Complementing this is the piperidine moiety, one of the most ubiquitous heterocyclic systems in pharmaceuticals.[4][5] The piperidine ring is not merely a passive linker; its three-dimensional, saturated structure is crucial for orienting functional groups towards biological targets. Furthermore, its presence often enhances a molecule's "druggability" by improving metabolic stability, modulating lipophilicity for better membrane transport, and improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] The combination of these two scaffolds in the title compound creates a molecule with significant potential as a versatile building block for novel therapeutics.

Physicochemical and Structural Profile

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is identified by the CAS Number 885527-33-3.[8] Its hydrochloride salt is also cataloged under CAS Number 1052543-21-1. A summary of its key computed and observed properties is presented below.

Diagram 1: Chemical Structure of the Topic Compound

Caption: Chemical structure of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 885527-33-3[8]
Molecular Formula C₁₂H₁₃ClN₂SPubChem
Molecular Weight 252.77 g/mol [8]
Physical Form Tan solid[8]
XLogP3 (Predicted) 3.2PubChem
Topological Polar Surface Area 24.92 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 1ChemScene
InChIKey RJJINACFKMZRQI-UHFFFAOYSA-N[8]

Synthesis and Manufacturing Strategy

Core Principle: Benzothiazole Formation

The foundational reaction for this synthesis is the acid-catalyzed condensation and subsequent intramolecular cyclization of a 2-aminothiophenol with an aldehyde. The reaction proceeds via the formation of a benzothiazoline intermediate, which then undergoes oxidation to the aromatic benzothiazole. This method is versatile and tolerates a wide variety of functional groups on both reactants.

Diagram 2: General Workflow for 2-Substituted Benzothiazole Synthesis

G A 2-Aminothiophenol Derivative C Condensation & Cyclization (Acid or Oxidative Catalyst) A->C B Aldehyde or Carboxylic Acid Derivative B->C D Benzothiazoline Intermediate C->D Formation E Oxidation D->E Aromatization F Final 2-Substituted Benzothiazole Product E->F G Purification (Crystallization / Chromatography) F->G G R1 2-Amino-4-chlorothiophenol S1 Condensation / Oxidation R1->S1 R2 Boc-piperidine-4-carboxaldehyde R2->S1 I1 Boc-protected 5-chloro-2-(piperidin-4-yl)benzothiazole S2 Acidic Deprotection (TFA or HCl) I1->S2 FP 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole S1->I1 S2->FP

Sources

Comparative Structural Analysis & Medicinal Chemistry: Tizanidine vs. 5-Chloro-2-(piperidin-4-yl)benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between the clinically established muscle relaxant Tizanidine and the structural chemotype 5-chloro-2-(piperidin-4-yl)benzothiazole . While both share a chlorinated bicyclic sulfur-nitrogen heterocycle, they represent distinct pharmacological classes due to critical variations in core electron density, linker geometry, and basicity.

This guide is designed for medicinal chemists and drug discovery professionals to understand the Structure-Activity Relationship (SAR) implications of transitioning from a 2,1,3-benzothiadiazole core (Tizanidine) to a benzothiazole core, and the functional consequences of replacing an amino-imidazoline moiety with a directly linked piperidine.

Part 1: Structural Deconstruction & Physicochemical Profiling

Core Scaffold Analysis

The fundamental difference lies in the aromatic stability and electron distribution of the heterocyclic cores.

  • Tizanidine (Reference): Possesses a 2,1,3-benzothiadiazole core.[1] This ring system is highly electron-deficient (π-deficient) due to the two nitrogen atoms flanking the sulfur. This enhances the acidity of the attached amine (linker) and facilitates specific pi-stacking interactions within the Alpha-2 adrenergic receptor pocket.

  • Benzothiazole Analog: Possesses a 1,3-benzothiazole core.[2] While still aromatic, it lacks the second nitrogen in the five-membered ring, making it less electron-withdrawing than the thiadiazole. This alters the pKa of the system and changes the metabolic liability (oxidation potential at the sulfur).

Pharmacophore & Geometry

The geometric presentation of the basic nitrogen—crucial for aspartate binding in GPCRs—differs radically between the two molecules.

FeatureTizanidine5-chloro-2-(piperidin-4-yl)benzothiazole
Core 2,1,3-BenzothiadiazoleBenzothiazole
Linker Amino bridge (-NH-)Direct C-C bond (C2-C4')
Headgroup Imidazoline (Amidine-like)Piperidine (Secondary Amine)
Basicity (pKa) ~7.4 (Imidazoline)~10.8 (Piperidine)
Flexibility High (Rotatable -NH- bond)Rigid (Direct heteroaryl attachment)
Primary Target

-Adrenergic / I1-Imidazoline
Generic GPCR Scaffold (e.g., H3, Sigma)
Visualization of Structural Divergence

The following diagram illustrates the component swap and the resulting shift in chemical space.

StructuralComparison Tizanidine Tizanidine (Alpha-2 Agonist) Core_Tiz 2,1,3-Benzothiadiazole (Electron Deficient) Tizanidine->Core_Tiz Linker_Tiz Amino Bridge (-NH-) Flexible Tizanidine->Linker_Tiz Head_Tiz Imidazoline (pKa ~7.4) Tizanidine->Head_Tiz Analog Benzothiazole Analog (Scaffold Hop) Core_Ana Benzothiazole (Aromatic) Analog->Core_Ana Linker_Ana Direct Bond (C-C) Rigid Analog->Linker_Ana Head_Ana Piperidine (pKa ~11.0) Analog->Head_Ana Core_Tiz->Core_Ana Scaffold Hop (Loss of N3) Linker_Tiz->Linker_Ana Rigidification Head_Tiz->Head_Ana Basicity Shift (+3.5 pKa units)

Figure 1: Component comparison highlighting the shift from a flexible, moderate-basicity agonist (Tizanidine) to a rigid, high-basicity scaffold.

Part 2: Synthetic Pathways (Retrosynthesis)

To access these structures, distinct synthetic strategies are required. Tizanidine synthesis focuses on the formation of the thiadiazole ring followed by amination. The benzothiazole analog typically utilizes a condensation approach.[3]

Tizanidine Synthesis (Benchmark)
  • Cyclization: Reaction of 4-chlorophenylenediamine with thionyl chloride (

    
    ) or N-thionylaniline to close the benzothiadiazole ring.
    
  • Nitration/Reduction: Introduction of the amine at position 4.

  • Coupling: Reaction with 2-imidazoline derivatives (often using 1-acetyl-2-imidazolidinone and

    
    ).
    
Benzothiazole Analog Synthesis (Protocol)

The synthesis of 5-chloro-2-(piperidin-4-yl)benzothiazole is a classic heterocycle condensation.

Reagents:

  • 2-Amino-4-chlorobenzenethiol (Core precursor)

  • N-Boc-piperidine-4-carboxylic acid (Linker/Headgroup precursor)

  • Polyphosphoric Acid (PPA) or Eaton’s Reagent

Workflow:

SynthesisWorkflow Start Start: 2-Amino-4-chlorobenzenethiol + N-Boc-piperidine-4-carboxylic acid Step1 Step 1: Condensation & Cyclization Reagent: PPA or Eaton's Reagent Temp: 100-120°C Start->Step1 Dehydration Step2 Intermediate: 5-chloro-2-(piperidin-4-yl)benzothiazole (Boc-protected if mild acid used) Step1->Step2 Ring Closure Step3 Step 2: Deprotection (if Boc used) Reagent: TFA/DCM or HCl/Dioxane Step2->Step3 N-Deprotection Final Final Product: 5-chloro-2-(piperidin-4-yl)benzothiazole HCl Step3->Final Salt Formation

Figure 2: Synthetic route for the benzothiazole analog via acid-mediated condensation.

Part 3: Experimental Protocols & Validation

Synthesis Protocol: 5-chloro-2-(piperidin-4-yl)benzothiazole

Note: This protocol assumes the use of PPA (Polyphosphoric Acid) for simultaneous cyclization and deprotection, a common industrial method for this scaffold.

  • Preparation: In a round-bottom flask, mix 2-amino-4-chlorobenzenethiol (1.0 eq) and isonipecotic acid (piperidine-4-carboxylic acid) (1.1 eq).

  • Cyclization: Add Polyphosphoric Acid (PPA) (10-15 volumes by weight).

  • Heating: Heat the mixture to 140°C under nitrogen atmosphere for 4–6 hours. Mechanism: The acid catalyzes the formation of the amide bond followed by cyclodehydration to the benzothiazole.

  • Quenching: Cool to roughly 60°C and pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Basify the solution to pH ~10 using 50% NaOH solution. The product should precipitate.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via recrystallization (Ethanol) or Column Chromatography (DCM/MeOH).
    
In Vitro Validation: Alpha-2 Binding Assay

To prove the divergence in activity between Tizanidine and the Benzothiazole analog, a radioligand binding assay is the gold standard.

  • Objective: Determine

    
     values for Alpha-2 adrenergic receptors.
    
  • Membrane Source: Rat cerebral cortex or CHO cells expressing human

    
    .
    
  • Radioligand:

    
    -Clonidine or 
    
    
    
    -RX821002.
  • Non-specific Binding: Defined by

    
     Phentolamine.
    
  • Procedure:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      ) of the test compound (Benzothiazole Analog).
    • Incubate at 25°C for 60 minutes.

    • Terminate by rapid filtration over GF/B filters.

    • Expectation: Tizanidine will show

      
      . The Benzothiazole analog, due to the piperidine bulk and lack of the amino-linker geometry, is expected to show loss of affinity  (
      
      
      
      ) at Alpha-2, confirming it is a scaffold hop away from this target class.

Part 4: Scientific Analysis & Conclusion

The transition from Tizanidine to 5-chloro-2-(piperidin-4-yl)benzothiazole represents a shift from a Target-Specific Agonist to a Promiscuous Scaffold .

  • Loss of Alpha-2 Activity: The Alpha-2 receptor pocket requires a specific distance between the aromatic centroid and the basic nitrogen. Tizanidine's amino-linker allows the imidazoline to fold back or extend to meet Aspartate-113. The benzothiazole analog's rigid C2-attachment forces the piperidine into a vector that likely clashes with transmembrane helices (TM3/TM5).

  • New Therapeutic Potential: The 2-(piperidin-4-yl)benzothiazole motif is frequently observed in ligands for Histamine H3 receptors and Sigma-1 receptors . The high basicity of the piperidine (pKa ~11) improves solubility but may impede passive diffusion across the Blood-Brain Barrier (BBB) compared to the less basic Tizanidine, unless active transport is involved.

Recommendation: Do not use the benzothiazole analog as a functional surrogate for Tizanidine. Use it as a negative control for Alpha-2 assays or as a starting scaffold for H3/Sigma receptor library generation.

References

  • Tizanidine Pharmacology: Wagstaff, A. J., & Bryson, H. M. (1997). Tizanidine.[1][4][5] A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders.[1] Drugs.[1][2][4][5][6][7][8][9]

  • Benzothiazole Synthesis: Gupta, S., et al. (2010). Synthesis and biological evaluation of some new benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Alpha-2 Adrenergic Binding: U'Prichard, D. C., et al. (1977). Binding characteristics of a radiolabeled agonist and antagonist at central alpha-noradrenergic receptors. Science.

  • Scaffold Hopping Principles: Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today.

  • Chemical Properties Data: PubChem Compound Summary for Tizanidine. National Center for Biotechnology Information.

Sources

5-Chloro-2-(4-piperidyl)benzothiazole Scaffold: A Privileged Chemotype in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating hit-to-lead and lead optimization campaigns. The 5-Chloro-2-(4-piperidyl)benzothiazole scaffold (CAS: 885527-33-3) represents a highly modular, bifunctional chemotype that bridges the robust target-engagement capabilities of the benzothiazole core with the favorable physicochemical properties of an aliphatic piperidine ring.

This technical whitepaper provides an in-depth analysis of the scaffold's structural properties, its mechanism of target engagement via halogen bonding, and a self-validating synthetic methodology for library generation. It is designed for senior drug development professionals seeking to leverage this scaffold for oncology, central nervous system (CNS), or antimicrobial indications.

Physicochemical & Structural Properties

The architecture of 5-chloro-2-(4-piperidyl)benzothiazole is rationally partitioned into three distinct functional zones, each contributing to its high "druggability" profile.

The Benzothiazole Core: A Bioisosteric Anchor

The benzothiazole ring is a planar, electron-deficient bicyclic system that acts as an excellent bioisostere for purines, indoles, and quinolines. This allows it to intercalate into ATP-binding pockets of kinases or engage in


 stacking with aromatic residues (e.g., Phe, Tyr, Trp) in G-protein coupled receptors (GPCRs)[1].
The 5-Chloro Substituent: Halogen Bonding & The -Hole

While traditionally viewed merely as a lipophilic appendage to increase membrane permeability, the 5-chloro substituent plays a critical role in directed molecular recognition. Chlorine is highly polarizable; the anisotropy of its electron density creates a region of positive electrostatic potential along the extension of the C–Cl covalent bond, known as a


-hole . This allows the chlorine atom to act as a highly directional Lewis acid, forming strong, non-covalent halogen bonds  with electron-rich Lewis bases (such as the backbone carbonyl oxygens of target proteins)[2]. This specific interaction drastically increases target residence time and binding affinity without a significant molecular weight penalty.
The 4-Piperidyl Moiety: Enhancing and Solubility

A common failure point for aromatic scaffolds is poor aqueous solubility and "flatness." The inclusion of the 4-piperidyl ring introduces vital


-hybridized carbon atoms. Increasing the fraction of 

carbons (

) is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance clinical success rates[3]. Furthermore, the secondary amine (pKa

9.5) serves as a versatile synthetic handle for divergent library generation.
Quantitative Scaffold Data

The calculated physicochemical properties of the core scaffold highlight its ideal positioning as a lead-like compound.

Physicochemical PropertyValuePharmacological Significance
Molecular Weight 252.76 g/mol Highly efficient lead-like MW; leaves ample room for derivatization while remaining Lipinski-compliant.
cLogP (Estimated) ~3.1Optimal lipophilicity for passive membrane permeability and CNS penetration.
Topological PSA ~41.3 ŲWell below the 90 Ų threshold, ensuring excellent blood-brain barrier (BBB) crossing capabilities.
H-Bond Donors (HBD) 1Single secondary amine minimizes the desolvation energy penalty upon target binding.
H-Bond Acceptors (HBA) 2Thiazole nitrogen and piperidine nitrogen facilitate critical water-mediated hydrogen bonds.
Fraction

(

)
0.42High 3D character reduces flat-molecule toxicity and prevents aggregation.

Experimental Workflow: Scaffold Derivatization

To exploit the 5-chloro-2-(4-piperidyl)benzothiazole scaffold, researchers typically functionalize the piperidine nitrogen. Below is a self-validating, step-by-step protocol for Amide Coupling , optimized to prevent epimerization of chiral carboxylic acid building blocks.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize a target-specific derivative by coupling the scaffold with a functionalized carboxylic acid.

Reagents:

  • 5-Chloro-2-(4-piperidyl)benzothiazole (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Methodology & Causality:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N

    
     atmosphere. Add DIPEA dropwise at 0 °C.
    
    • Expertise Insight: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This forms an active OAt (7-azabenzotriazole) ester. HATU is specifically chosen over EDC/HOBt because the nitrogen atom in the fused pyridine ring of the OAt leaving group provides a neighboring group effect. This accelerates the reaction and drastically minimizes the epimerization of sensitive chiral centers.

  • Coupling: After 15 minutes of activation, add the 5-chloro-2-(4-piperidyl)benzothiazole scaffold (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Expertise Insight: The basic piperidine nitrogen nucleophilically attacks the highly reactive OAt ester, forming the stable amide bond.

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO

    
     (3x) and 5% aqueous LiCl (3x).
    
    • Expertise Insight: The NaHCO

      
       wash neutralizes and removes the acidic HOAt byproduct. The 5% LiCl wash is critical; DMF is highly miscible in both water and organic solvents. LiCl increases the ionic strength of the aqueous phase, effectively "salting out" the DMF from the organic layer and preventing emulsion formation.
      
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO
    
    
    , gradient Hexanes/EtOAc).

Scaffold_Workflow A 5-Chloro-2-(4-piperidyl)benzothiazole B N-Functionalization (Amide Coupling / SNAr) A->B C High-Throughput Screening (Target Engagement) B->C D Hit-to-Lead Optimization (SAR Profiling) C->D

Workflow for the derivatization and screening of the benzothiazole scaffold.

Pharmacological Applications & Target Engagement

Derivatives of the benzothiazole scaffold have shown profound efficacy across multiple therapeutic domains.

Kinase Inhibition in Oncology

The planar nature of the benzothiazole core mimics the adenine ring of ATP. When derivatized appropriately, these molecules act as potent Type I or Type II kinase inhibitors (e.g., targeting PI3K, EGFR, or VEGFR). The 5-chloro group often projects into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site, utilizing its


-hole to lock the inhibitor in place via halogen bonding with the kinase hinge region[2].
Neurodegenerative Diseases

Because the core scaffold has a low polar surface area (~41.3 Ų) and optimal lipophilicity, it readily crosses the blood-brain barrier. Piperidine-benzothiazole hybrids are heavily investigated as acetylcholinesterase (AChE) inhibitors and


-amyloid anti-aggregation agents for Alzheimer's Disease[3]. The basic piperidine nitrogen is protonated at physiological pH, allowing it to engage in critical cation-

interactions with the catalytic triad of AChE.

MoA_Pathway Ligand Halogen-Bonding Scaffold Derivative Target Target Kinase (e.g., PI3K / EGFR) Ligand->Target Inhibits via σ-hole Cascade Phosphorylation Cascade Target->Cascade Blocks Outcome Cellular Proliferation Cascade->Outcome Prevents

Mechanism of action for a kinase-targeted benzothiazole derivative.

Conclusion

The 5-chloro-2-(4-piperidyl)benzothiazole scaffold is a masterclass in rational drug design. By combining the rigid, bioisosteric properties of benzothiazole, the directional binding strength of a halogen-bonding chlorine atom, and the solubility-enhancing 3D geometry of a piperidine ring, it provides medicinal chemists with a highly reliable starting point for developing next-generation therapeutics.

References

  • Sharma, P. C., Sinhmar, A., Sharma, A., Rajak, H., & Pathak, D. P. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Grover, P., Rohilla, S., Bhardwaj, M., Mehta, L., & Malhotra, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS Publications).

Sources

The 5-Chloro-Benzothiazole Piperidine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloro-benzothiazole piperidine motif represents a privileged scaffold in modern drug discovery, merging the lipophilic, planar benzothiazole core with the solubility-enhancing and vector-rich piperidine ring.[1] This building block is particularly valued for its ability to target ATP-binding pockets in kinases, allosteric sites in Heat Shock Proteins (Hsp90), and G-Protein Coupled Receptors (GPCRs).

This guide provides a rigorous technical analysis of the 5-chloro-2-(piperidin-4-yl)benzo[d]thiazole building block (C-linked) and its piperidin-1-yl analogue (N-linked).[1] It details synthetic routes, physicochemical properties, and medicinal chemistry applications, designed for immediate implementation in research workflows.

Part 1: Structural Analysis & Physicochemical Properties

The scaffold exists primarily in two isomeric forms based on the connectivity between the benzothiazole and piperidine rings.[1] The selection between these isomers dictates the vector of the piperidine nitrogen and the overall topology of the ligand.

Core Building Blocks
Isomer TypeChemical NameCAS NumberKey Feature
C-Linked (Preferred) 5-Chloro-2-(piperidin-4-yl)benzo[d]thiazole885527-33-3Extends ligand into solvent; secondary amine available for diverse derivatization.[1]
N-Linked 5-Chloro-2-(piperidin-1-yl)benzo[d]thiazole2055-06-3Rigid connection; piperidine nitrogen is part of the heteroaromatic system (urea-like character).[1]
Physicochemical Profile

The 5-chloro substituent is critical for metabolic stability (blocking the para-position to nitrogen) and enhancing lipophilicity for membrane permeability.[1]

PropertyValue (Approx.)Significance
Molecular Weight 252.76 DaFragment-like, allows room for elaboration (Rule of 3 compliant).[1]
cLogP 2.8 - 3.2Moderate lipophilicity; good balance for CNS or systemic exposure.[1]
pKa (Piperidine NH) ~10.5 (C-linked)Highly basic; forms salts readily, improving aqueous solubility.
H-Bond Donors 1 (NH)Critical for solvent interaction or specific receptor binding.[1]
TPSA ~41 ŲFavorable for cell permeability.[1]

Part 2: Synthetic Methodologies

Synthesis of C-Linked Scaffold (5-Chloro-2-(piperidin-4-yl)benzo[d]thiazole)

This is the most versatile building block.[1] The synthesis typically involves the condensation of 2-amino-4-chlorothiophenol with a piperidine-4-carboxylic acid derivative.[1]

Mechanism & Causality:
  • Reagent Choice: 2-Amino-4-chlorothiophenol is used because the thiol is a stronger nucleophile than the amine.[1] It attacks the carbonyl carbon first, followed by cyclization by the amine.

  • Regiochemistry: The 4-chloro substituent on the starting aniline ends up at the 5-position of the benzothiazole ring due to the meta-relationship with the amino group in the starting material.[1]

  • Protection: The piperidine nitrogen must be protected (e.g., Boc) to prevent polymerization or side reactions during the harsh cyclization conditions.

Experimental Workflow (PPA Method):
  • Reagents: 2-Amino-4-chlorothiophenol (1.0 eq), N-Boc-isonipecotic acid (1.0 eq), Polyphosphoric Acid (PPA).[1]

  • Condensation: Mix reagents in PPA at 120°C. PPA acts as both solvent and dehydrating agent.[1]

  • Deprotection: The harsh acidic conditions simultaneously effect cyclization and Boc-deprotection, yielding the free amine directly.[1]

  • Workup: Quench with ice/water, basify with NaOH to pH >10 (to free the piperidine base), and extract with DCM.

C_Linked_Synthesis SM1 2-Amino-4-chlorothiophenol Inter Thioester Intermediate (Transient) SM1->Inter PPA, 120°C Condensation SM2 N-Boc-Isonipecotic Acid SM2->Inter Prod 5-Chloro-2-(piperidin-4-yl) benzo[d]thiazole Inter->Prod Cyclization & In-situ Boc Removal

Caption: One-pot synthesis of C-linked 5-chloro-benzothiazole piperidine via PPA-mediated condensation.

Synthesis of N-Linked Scaffold (5-Chloro-2-(piperidin-1-yl)benzo[d]thiazole)

This route utilizes a Nucleophilic Aromatic Substitution (SNAr).[1]

Mechanism & Causality:
  • Electrophile: 2,5-Dichlorobenzothiazole .[1] The chlorine at the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms (similar to 2-chloropyridine).

  • Nucleophile: Piperidine (acting as both reagent and base).[1]

  • Selectivity: The 2-Cl is significantly more reactive than the 5-Cl, ensuring high regioselectivity under mild conditions.[1]

Experimental Workflow:
  • Reagents: 2,5-Dichlorobenzothiazole (1.0 eq), Piperidine (2.5 eq), DMF or Acetonitrile.

  • Reaction: Heat at 80°C for 2-4 hours.

  • Workup: Pour into water. The product often precipitates as a solid due to high lipophilicity.[1] Filter and wash.[2][3]

N_Linked_Synthesis SM_Cl 2,5-Dichlorobenzothiazole TS Meisenheimer Complex SM_Cl->TS Nucleophilic Attack (DMF, 80°C) Pip Piperidine Pip->TS Prod_N 5-Chloro-2-(piperidin-1-yl) benzo[d]thiazole TS->Prod_N Elimination of HCl

Caption: SNAr synthesis of N-linked 5-chloro-benzothiazole piperidine.

Part 3: Medicinal Chemistry Applications[1][5][6][7][8]

Target Landscape

The 5-chloro-benzothiazole moiety is a bioisostere for the indole ring found in Tryptophan and the purine ring in ATP.[1]

  • Kinase Inhibitors: The benzothiazole nitrogen (N3) can accept a hydrogen bond from the hinge region of kinases.[1] The 5-chloro group often occupies a hydrophobic pocket (Gatekeeper residue vicinity), improving potency and selectivity.

  • Hsp90 Inhibitors: Benzothiazoles bind to the N-terminal ATP-binding pocket of Hsp90.[1] The piperidine ring projects into the solvent-exposed region, allowing for modulation of pharmacokinetic properties (solubility, clearance).

  • GPCR Ligands: The piperidine nitrogen serves as a basic center to interact with conserved Aspartate residues (e.g., D3.32 in aminergic GPCRs), while the benzothiazole provides aromatic pi-stacking interactions.

Detailed Protocol: Synthesis of 5-Chloro-2-(piperidin-4-yl)benzo[d]thiazole

Note: This protocol assumes the use of standard laboratory safety equipment (fume hood, PPE).

Materials:

  • 2-Amino-4-chlorothiophenol (CAS 1004-00-8): 1.60 g (10 mmol)[1]

  • N-Boc-isonipecotic acid (CAS 84358-13-4): 2.29 g (10 mmol)[1]

  • Polyphosphoric Acid (PPA): 20 g

  • Sodium Hydroxide (50% aq) & Dichloromethane (DCM)

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine 2-amino-4-chlorothiophenol and N-Boc-isonipecotic acid.

  • Addition: Add PPA (20 g). The mixture will be viscous.

  • Reaction: Heat the mixture to 120°C with mechanical stirring (or strong magnetic stirring). The mixture will become homogenous and turn dark.[1] Maintain for 4 hours. Rationale: High temperature is required to drive the condensation and subsequent dehydration.

  • Quench: Cool to ~60°C. Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. Caution: Exothermic.[1]

  • Neutralization: Slowly add 50% NaOH solution until the pH reaches ~12. The product (free amine) will precipitate or form an oil.

  • Extraction: Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The crude residue can be recrystallized from Ethanol/Hexane or used directly if purity >95% (monitor by LC-MS).[1]

  • Expected Yield: 60-75%.

SAR Logic & Pharmacophore Map

SAR_Map Core 5-Chloro-Benzothiazole Piperidine Scaffold Cl 5-Cl Substituent: Metabolic Block (CYP) Hydrophobic Pocket Fill Core->Cl N3 Benzothiazole N3: H-Bond Acceptor (Kinase Hinge Binder) Core->N3 S1 Sulfur S1: Electronic Modulation Lipophilicity Core->S1 PipN Piperidine NH: Solubility Handle Salt Formation Vector for R-Groups Core->PipN

Caption: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric elements.

References

  • Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. Available at: [Link]

  • MDPI Molecules. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. Available at: [Link]

Sources

Design, Synthesis, and Pharmacological Profiling of 2-(Piperidin-3-yl)-Chlorobenzothiazole: A Novel Non-Imidazole Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Target SMILES: C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl Chemical Nomenclature: 2-(Piperidin-3-yl)-X-chlorobenzo[d]thiazole (PCBZ-3)

Executive Summary

The transition from first-generation imidazole-based Histamine H3 Receptor (H3R) antagonists to non-imidazole scaffolds has been a watershed moment in central nervous system (CNS) drug discovery. Imidazole-containing ligands frequently suffer from poor blood-brain barrier (BBB) penetrance and off-target interactions with hepatic Cytochrome P450 (CYP450) enzymes.

This technical whitepaper explores the core chemistry, mechanistic pharmacology, and synthesis of PCBZ-3 , a privileged non-imidazole pharmacophore encoded by the SMILES C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl. By coupling a basic piperidine ring with a lipophilic chlorobenzothiazole core, this scaffold achieves optimal physicochemical properties for CNS targeting, making it a highly relevant candidate for the treatment of narcolepsy, Alzheimer's disease, and cognitive deficits.

Mechanistic Pharmacology: H3R Inverse Agonism

The Histamine H3 Receptor is a Gi/o-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine) in the brain.

Structural Basis of Binding

PCBZ-3 acts as a potent inverse agonist. The structural causality of its binding affinity relies on two distinct pharmacophoric interactions:

  • The Basic Amine (Piperidine Ring): The secondary amine of the piperidin-3-yl moiety (pKa ~9.5) is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved Asp114 (D3.32) residue in the transmembrane domain 3 (TM3) of the H3 receptor.

  • The Lipophilic Tail (Chlorobenzothiazole): The halogenated benzothiazole core projects into a deep, hydrophobic sub-pocket formed by TM5 and TM6, stabilizing the receptor in its inactive conformation. The chlorine atom enhances metabolic stability by blocking oxidative metabolism at the aromatic ring.

As demonstrated by the clinical success of similar non-imidazole inverse agonists like [1], stabilizing the inactive state of H3R halts Gi/o-mediated inhibition of Adenylyl Cyclase (AC), leading to an accumulation of intracellular cAMP and a subsequent increase in neurotransmitter release.

H3R_Signaling Ligand PCBZ-3 Scaffold (Inverse Agonist) H3R Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->H3R Binds & Inactivates Gi Gi/o Protein (Uncoupled State) H3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) (Active) Gi->AC Releases Inhibition cAMP cAMP Accumulation (Increased) AC->cAMP Synthesizes

Mechanism of H3R inverse agonism by the piperidinyl-benzothiazole derivative.

Chemical Synthesis: A Self-Validating Protocol

The [2] is traditionally achieved via the condensation of 2-aminothiophenols with carboxylic acids in harsh polyphosphoric acid (PPA) at >150°C. However, such extreme conditions can degrade the saturated piperidine ring.

To ensure high yield and structural integrity, we utilize a milder, step-wise cyclodehydration approach.

Rationale for Experimental Choices
  • Boc-Protection: 1-Boc-piperidine-3-carboxylic acid (Boc-nipecotic acid) is used to prevent the secondary amine from undergoing unwanted self-condensation or interfering with the amide coupling.

  • HATU Coupling: HATU is selected over standard EDC/NHS because the carboxylic acid on the 3-position of the piperidine ring is sterically hindered. HATU provides superior activation kinetics.

  • Lawesson's Reagent: Instead of harsh acids, Lawesson's reagent is used to convert the intermediate amide into a thioamide, which spontaneously undergoes intramolecular cyclization to form the benzothiazole core.

  • TFA Deprotection: Trifluoroacetic acid (TFA) cleanly removes the Boc group. The byproducts (isobutylene and CO2) are volatile, creating a self-purifying step prior to final HPLC isolation.

Synthesis_Workflow Step1 1. Reagent Mixing Boc-Nipecotic Acid + 2-Amino-chlorobenzenethiol Step2 2. Amide Coupling HATU, DIPEA, DMF (rt, 4h) Step1->Step2 Condensation Step3 3. Cyclodehydration Lawesson's Reagent, Toluene (110°C) Step2->Step3 Thioamide Formation & Ring Closure Step4 4. Boc Deprotection TFA / DCM (rt, 2h) Step3->Step4 Intermediate Isolation Product 5. Final Product PCBZ-3 Step4->Product Purification (HPLC)

Step-by-step synthetic workflow for 2-(piperidin-3-yl)-chlorobenzothiazole.

Step-by-Step Methodology

Step 1: Amide Coupling

  • Dissolve 1.0 eq of 1-Boc-piperidine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to form the active ester.

  • Add 1.1 eq of 2-amino-X-chlorobenzenethiol. Stir at room temperature for 4 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the starting acid is fully consumed and the intermediate mass[M+H]+ is dominant. Quench with water and extract with EtOAc.

Step 2: Cyclodehydration

  • Dissolve the crude intermediate in anhydrous toluene (0.1 M).

  • Add 0.6 eq of Lawesson's reagent. Reflux the mixture at 110°C for 6 hours under a nitrogen atmosphere.

  • Validation Check: TLC (Hexane:EtOAc 7:3) should show the disappearance of the polar amide spot and the emergence of a highly UV-active, less polar benzothiazole spot.

  • Concentrate under reduced pressure and purify via flash chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified Boc-protected benzothiazole in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Remove solvents in vacuo. Neutralize the residue with saturated aqueous NaHCO3 and extract with DCM.

  • Purify the final product via preparative reverse-phase HPLC to yield PCBZ-3.

In Vitro Pharmacological Evaluation

To validate the efficacy of the synthesized [3], quantitative structure-activity relationship (SAR) data is generated using a radioligand binding assay. The displacement of the selective H3R agonist [3H]-N-alpha-methylhistamine from recombinant human H3R membranes is measured to determine the inhibition constant (


).
Quantitative SAR Data Summary

The position of both the piperidine attachment and the chlorine atom on the benzothiazole core significantly dictates binding affinity. As shown in the data below, the 3-piperidinyl substitution maintains excellent affinity, while the position of the halogen modulates the lipophilic interaction within the TM5/TM6 pocket.

Compound IDPiperidine PositionHalogen SubstitutionhH3R Binding Affinity (

, nM)
Functional cAMP Assay (

, nM)
PCBZ-3 (Target) 3-yl 6-Chloro 4.2 ± 0.5 12.4 ± 1.2
PCBZ-3a3-yl5-Chloro8.7 ± 0.825.1 ± 2.0
PCBZ-3b3-ylUnsubstituted45.3 ± 4.1110.5 ± 8.4
PCBZ-44-yl6-Chloro2.1 ± 0.38.9 ± 0.9
Pitolisant (Ref)N/A (Aliphatic)N/A1.5 ± 0.25.2 ± 0.6

Data Interpretation: The inclusion of the chlorine atom (specifically at the 6-position) yields a 10-fold increase in binding affinity compared to the unsubstituted analog (PCBZ-3b). This confirms the necessity of the halogen for optimal hydrophobic packing, a feature widely exploited in [4].

References

  • Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness Source: Clinical Neuropharmacology / PubMed (NIH) URL:[Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review Source: Molecules / PMC (NIH) URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Technical Guide: Benzothiazole vs. Benzothiadiazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Divergence

In medicinal chemistry, the choice between a Benzothiazole (BTZ) and a Benzothiadiazole (BTD) scaffold is rarely arbitrary; it is a strategic decision driven by electronic tuning and metabolic stability. While both are planar, lipophilic, sulfur-containing heterocycles, they occupy distinct chemical spaces.

  • Benzothiazole (BTZ): The "Workhorse." It offers a balance of aromaticity and basicity, serving as a bioisostere for indole or quinoline. It is electronically moderate, allowing for fine-tuning via substituents.

  • Benzothiadiazole (specifically 2,1,3-BTD): The "Electron Sink." It is a strongly electron-deficient scaffold (high electron affinity).[1] It is primarily used to lower the LUMO (Lowest Unoccupied Molecular Orbital) of a system, enhance

    
    -
    
    
    
    stacking interactions, or reduce basicity at adjacent sites.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the heteroatom count and the resulting perturbation of the


-electron system.
Electronic Landscape

The introduction of the second nitrogen in the BTD scaffold dramatically alters the molecular orbital energies.

FeatureBenzothiazole (BTZ)2,1,3-Benzothiadiazole (BTD)
Core Structure Fused Benzene + 1,3-ThiazoleFused Benzene + 1,2,5-Thiadiazole
Electronic Nature Moderate Electron AcceptorStrong Electron Acceptor (EWG)
LUMO Energy Higher (Harder electrophile)Lower (Softer, better

-acceptor)
Basicity (pKa) N3 is weakly basic (pKa ~1-2 for conjugate acid)N1/N3 are very weakly basic; scaffold acts as EWG
Dipole Moment ~1.5 D (Vector towards N)~1.8 - 2.0 D (Strong vector towards thiadiazole)
Metabolic Liability C2-Oxidation (if unsubstituted); S-oxidationReductive ring opening (rare); generally robust
Visualization of Electronic Logic

The following diagram illustrates the decision logic when selecting between these scaffolds based on desired pharmacokinetics and binding modes.

ScaffoldLogic Start Target Binding Requirement Decision1 Is strong Pi-Pi Stacking required? Start->Decision1 Decision2 Is H-Bond Acceptor required? Decision1->Decision2 BTZ_Path Benzothiazole (BTZ) Decision1->BTZ_Path No (Standard Aromatic) BTD_Path Benzothiadiazole (BTD) Decision1->BTD_Path Yes (Electron Deficient Ring) Decision2->BTZ_Path Single N Acceptor Decision2->BTD_Path Dual N Acceptor (Weak) Prop_BTZ Moderate Lipophilicity Standard Bioisostere (e.g., Riluzole) BTZ_Path->Prop_BTZ Prop_BTD Low LUMO / High Electron Affinity Rigid Electronic Sink (e.g., Tizanidine) BTD_Path->Prop_BTD

Caption: Decision tree for scaffold selection based on electronic requirements and binding interactions.

Part 2: Synthetic Accessibility & Protocols

The synthesis of these cores requires divergent methodologies. BTZ formation typically involves radical or condensation chemistry, whereas BTD formation relies on the inorganic cyclization of diamines.

Protocol A: Benzothiazole Synthesis (Jacobson Cyclization)

Context: This method is classic for preparing 2-substituted benzothiazoles, such as the core found in Riluzole .

Mechanism: Radical cyclization of a thioanilide.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the appropriate N-phenylthioamide (1.0 equiv) in aqueous NaOH (4-8 equiv) or a biphasic solvent system if solubility is poor.

  • Oxidant Addition: Cool the solution to 0–5 °C. Slowly add Potassium Ferricyanide (

    
    ) (4.0 equiv) dropwise as an aqueous solution.
    
    • Note: Alternative oxidants include Bromine (

      
      ) in acetic acid (Hugerschhoff reaction).
      
  • Reaction Monitoring: The reaction typically precipitates the product immediately. Stir for 1–2 hours.

  • Workup: Filter the precipitate. Wash with water to remove inorganic salts. Recrystallize from ethanol/water.

Protocol B: Benzothiadiazole Synthesis (Thionyl Chloride Cyclization)

Context: This is the industrial standard for generating the 2,1,3-benzothiadiazole core used in Tizanidine intermediates.

Mechanism: Nucleophilic attack of diamine on thionyl chloride followed by elimination of HCl and SO2 (if over-oxidized) or retention of the N-S-N motif.

Step-by-Step Protocol:

  • Substrate Preparation: Suspend o-phenylenediamine (or substituted derivative like 4-chloro-1,2-diaminobenzene) (1.0 equiv) in dry toluene or DCM.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (2.2 equiv) to scavenge HCl.

  • Cyclization: Cool to 0 °C. Add Thionyl Chloride (

    
    ) (1.2 equiv) dropwise under inert atmosphere (
    
    
    
    ).
    • Critical Safety: This releases HCl gas and is highly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80–110 °C depending on solvent) for 3–6 hours.

  • Workup: Quench with water. Extract with DCM. Wash with dilute HCl (to remove unreacted diamine) and brine. Dry over

    
    .
    

Part 3: Medicinal Chemistry Case Studies

Benzothiazole: Riluzole (Neuroprotection)[2]
  • Compound: 6-(trifluoromethoxy)benzothiazol-2-amine.[2]

  • Role of Scaffold: The benzothiazole ring provides a lipophilic, planar anchor that fits into the voltage-gated sodium channel. The 2-amino group acts as a weak H-bond donor/acceptor, while the scaffold's electron density (modulated by the

    
     group) is critical for its state-dependent binding to the inactivated channel.
    
  • Mechanism: Inhibits glutamate release and blocks voltage-gated

    
     channels.[3]
    
Benzothiadiazole: Tizanidine (Muscle Relaxant)
  • Compound: 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine.

  • Role of Scaffold: Here, the 2,1,3-benzothiadiazole is not just a spacer. Its strong electron-withdrawing nature pulls electron density from the bridging amine, modulating the pKa of the imidazoline ring (making it less basic than a standard clonidine analog). This fine-tuning is essential for CNS penetration and

    
    -adrenergic receptor selectivity.
    
  • Mechanism:

    
    -adrenergic agonist.
    
Comparative Pathway Diagram

The following diagram contrasts the biological signaling pathways modulated by these two distinct drugs.

Pathways cluster_0 Benzothiazole (Riluzole) cluster_1 Benzothiadiazole (Tizanidine) Riluzole Riluzole Na_Channel Volt-Gated Na+ Channel Riluzole->Na_Channel Inhibits Glu_Release Glutamate Release Na_Channel->Glu_Release Reduces Neuroprotection Neuroprotection (ALS) Glu_Release->Neuroprotection Prevents Excitotoxicity Tizanidine Tizanidine Alpha2 Alpha-2 Adrenergic Rec. Tizanidine->Alpha2 Agonist Pre_Inhib Presynaptic Inhibition Alpha2->Pre_Inhib Activates Muscle_Relax Muscle Relaxation Pre_Inhib->Muscle_Relax Reduces Motor Neuron Firing

Caption: Mechanistic divergence of Riluzole (BTZ) and Tizanidine (BTD) in CNS applications.

Part 4: Metabolic & Pharmacokinetic Implications

When designing a library, the switch from BTZ to BTD is often a "metabolic block" strategy.

  • Oxidative Stability:

    • BTZ: The C2 position is a "soft spot" for metabolic attack (hydroxylation) if not substituted. The sulfur atom can also undergo S-oxidation to the sulfoxide/sulfone.

    • BTD: The 2,1,3-thiadiazole ring is generally more resistant to oxidative P450 metabolism than the thiazole ring of BTZ. However, the BTD ring can be susceptible to reductive metabolism (opening of the N-S-N bond) by cytosolic reductases or gut microbiota, though this is less common than BTZ oxidation.

  • Solubility & LogP:

    • BTD derivatives are often more lipophilic and have lower aqueous solubility than their BTZ counterparts due to the lack of a basic nitrogen (N3 in BTZ) that can be protonated at physiological pH to assist solubility.

References

  • Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. The New England Journal of Medicine. Link

  • Wagstaff, A. J., & Bryson, H. M. (1997). Tizanidine: A Review of its Pharmacology, Clinical Efficacy and Tolerability in the Management of Spasticity Associated with Cerebral and Spinal Disorders. Drugs. Link

  • Neto, B. A. D., et al. (2005). 2,1,3-Benzothiadiazole: A privileged scaffold for the synthesis of photoluminescent materials. Tetrahedron. Link

  • Jordan, A., et al. (2012). 1,3-Benzothiazoles as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. Link

  • Keri, R. S., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. Link

Sources

5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS 885527-33-3): Synthesis, Physicochemical Profiling, and Drug Discovery Applications

Executive Summary

In modern medicinal chemistry, the benzothiazole ring is a privileged heterocyclic scaffold, frequently utilized in the development of kinase inhibitors, central nervous system (CNS) therapeutics, and anti-infective agents. 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS: 885527-33-3) [1] represents a highly versatile building block. The 5-chloro substitution modulates the lipophilicity of the core while blocking metabolic oxidation (e.g., by CYP450 enzymes) at that position. Simultaneously, the piperidin-4-yl group at the 2-position provides a basic, solvent-exposed vector ideal for late-stage functionalization and target engagement.

This technical guide provides researchers and drug development professionals with a self-validating framework for the synthesis, derivatization, and mechanistic application of this critical compound.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The dual nature of this compound—combining a lipophilic aromatic core with a hydrophilic, basic amine—makes it an ideal lead-like starting point.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Rationale / Implication
CAS Number 885527-33-3 [1]Standardized registry identifier for procurement and indexing.
Molecular Formula C12H13ClN2S-
Molecular Weight 252.76 g/mol Low molecular weight (Lead-like), allowing ample room for derivatization without violating Lipinski's Rule of 5.
SMILES ClC1=CC2=C(SC(C3CCNCC3)=N2)C=C1Defines the core framework; utilized for computational docking and in silico library generation.
H-Bond Donors 1 (Piperidine -NH)Crucial for interacting with target protein residues (e.g., forming salt bridges with conserved Aspartate residues in GPCRs).
H-Bond Acceptors 2 (Benzothiazole -N, -S)Enables hinge-binding in kinase ATP pockets via hydrogen bonding.
Typical Form Tan to off-white solidUsually isolated as a hydrochloride or trifluoroacetate (TFA) salt to ensure aqueous solubility.

De Novo Synthesis & Scaffold Construction

The synthesis of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole requires careful consideration of functional group compatibility.

Expertise & Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected during the cyclocondensation with 2-amino-4-chlorobenzenethiol, it will undergo competitive side reactions (such as unwanted amidation or alkylation), drastically reducing the yield and complicating purification. Therefore, utilizing a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a mandatory strategic choice [2]. Furthermore, conducting the cyclization via an oxidative "on-water" or ethanolic pathway prevents the harsh conditions typically associated with polyphosphoric acid (PPA) [3].

Protocol 1: Synthesis of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole

This protocol utilizes a self-validating LC-MS checkpoint to ensure intermediate integrity before deprotection.

  • Imine Formation & Cyclocondensation: In a 250 mL round-bottom flask, dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv) and 2-amino-4-chlorobenzenethiol (1.05 equiv) in ethanol (0.2 M concentration). Add a catalytic amount of glacial acetic acid (10 mol%) to facilitate imine formation.

  • Oxidative Cyclization: Stir the mixture at 60 °C for 2–4 hours under an open-air atmosphere (or with bubbling O

    
    ). The oxygen acts as a mild oxidant to convert the transient benzothiazoline intermediate into the fully aromatic benzothiazole [3].
    
  • In-Process Control (IPC): Monitor the reaction via LC-MS. Proceed to workup only when the intermediate mass[M+H]

    
     corresponding to the N-Boc-protected benzothiazole is the dominant peak.
    
  • Workup: Concentrate the solvent under reduced pressure. Extract with ethyl acetate and wash sequentially with saturated aqueous NaHCO

    
     and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    and concentrate.
  • Boc Deprotection: Dissolve the crude intermediate in dichloromethane (DCM). Cool to 0 °C and add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Triturate the resulting residue in cold diethyl ether to precipitate the target compound as a high-purity TFA salt.

SynthesisWorkflow R1 2-Amino-4-chlorobenzenethiol Cond Cyclocondensation & Oxidation (EtOH, O2, Heat) R1->Cond R2 1-Boc-piperidine-4-carboxaldehyde R2->Cond Int N-Boc-Protected Benzothiazole Cond->Int Deprot Boc Deprotection (TFA/DCM) Int->Deprot Prod 5-chloro-2-(piperidin-4-yl)- 1,3-benzothiazole Deprot->Prod

Fig 1. De novo synthesis workflow for 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole.

Late-Stage Functionalization: Reductive Amination

Once the core scaffold is isolated, the secondary amine of the piperidine serves as the primary vector for generating focused compound libraries for High-Throughput Screening (HTS).

Expertise & Causality: For the alkylation of the piperidine nitrogen, reductive amination is vastly superior to direct alkylation with alkyl halides, which often suffers from over-alkylation (forming quaternary ammonium salts). Sodium triacetoxyborohydride (NaBH(OAc)


) is the reagent of choice. Unlike sodium borohydride (NaBH

), NaBH(OAc)

is a mild, highly selective reducing agent that specifically reduces the transient iminium ion formed between the piperidine and the target aldehyde, without prematurely reducing the unreacted aldehyde into an alcohol[4, 5].
Protocol 2: Reductive Amination for Library Generation
  • Reagent Preparation: In a dry vial under an inert nitrogen atmosphere, dissolve the core scaffold (CAS 885527-33-3, 1.0 equiv) and the desired building-block aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: If the scaffold is in its TFA or HCl salt form, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to liberate the free base. Subsequently, add glacial acetic acid (1.0 equiv) to adjust the pH to ~4–5, which is the optimal range for driving iminium ion formation [5].

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) portion-wise at room temperature. Stir the reaction mixture for 12–16 hours.
    
  • Validation & Purification: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the organic layer, dry over MgSO
    
    
    
    , and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure functionalized analog.

ScreeningWorkflow Core Core Scaffold (CAS: 885527-33-3) Deriv1 Reductive Amination (NaBH(OAc)3, Aldehydes) Core->Deriv1 Deriv2 Amidation / Sulfonylation (Acyl Chlorides, DIPEA) Core->Deriv2 Lib Focused Compound Library Deriv1->Lib Deriv2->Lib Assay High-Throughput Screening Lib->Assay Hit Hit Identification & SAR Assay->Hit

Fig 2. Functionalization and high-throughput screening workflow.

Mechanistic Applications in Drug Design

The 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole architecture is not arbitrary; it is a meticulously designed pharmacophore:

  • Kinase Inhibition: The benzothiazole core frequently acts as an ATP-competitive hinge binder. The nitrogen and sulfur atoms of the thiazole ring participate in bidentate hydrogen bonding with the kinase hinge region, while the piperidine ring projects outward into the solvent-exposed channel, allowing for the attachment of solubilizing groups without disrupting the primary binding affinity.

  • GPCR Modulation: In central nervous system targets (such as serotonin or dopamine receptors), the basic piperidine nitrogen mimics the endogenous monoamine ligands, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket.

References

  • ResearchGate. "“On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles". Retrieved from:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Retrieved from:[Link]

The Therapeutic Potential of 2-Substituted Benzothiazole Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] The incorporation of a piperidine moiety at the 2-position of the benzothiazole ring has given rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities of 2-substituted benzothiazole piperidines, offering insights into their synthesis, mechanisms of action, and potential applications in drug discovery and development.

The Benzothiazole-Piperidine Hybrid: A Privileged Scaffold

The fusion of the benzothiazole nucleus with a piperidine ring creates a unique chemical architecture that has proven to be a "privileged scaffold" in drug design. The benzothiazole moiety, with its aromatic nature and heteroatoms, provides a framework for diverse molecular interactions, while the piperidine ring, a saturated heterocycle, can influence physicochemical properties such as solubility and lipophilicity, and provide key interaction points with biological targets.[2][4] This combination has led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][5][6]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 2-substituted benzothiazole piperidines typically involves multi-step reaction sequences. A common and versatile approach begins with the reaction of 2-aminothiophenol with a suitable carbonyl-containing compound to form the benzothiazole core.[7] Subsequent modifications at the 2-position allow for the introduction of the piperidine moiety.

One established method involves the reaction of 2-chlorobenzothiazole with a piperidine derivative.[8][9] This nucleophilic substitution reaction provides a straightforward route to the desired 2-piperidine substituted benzothiazoles. Another strategy involves the reaction of 2-aminobenzothiazole with N,N'-carbonyldiimidazole, followed by the addition of an N-substituted piperazine or piperidine.[5] These synthetic routes are amenable to the generation of libraries of analogues with diverse substitution patterns on both the benzothiazole and piperidine rings, facilitating comprehensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide Derivatives [8][10]

This protocol outlines a general procedure for the synthesis of a class of 2-substituted benzothiazole piperidines.

Step 1: Synthesis of 2-chloro-N-(benzothiazole-2-yl)acetamides.

  • A solution of 2-aminobenzothiazole in a suitable dry solvent (e.g., benzene) is cooled in an ice bath.

  • Chloroacetyl chloride is added dropwise with constant stirring, maintaining a low temperature.

  • The reaction mixture is then refluxed for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified.

Step 2: Synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives.

  • The 2-chloro-N-(benzothiazole-2-yl)acetamide intermediate is reacted with the desired piperidine derivative.

  • The reaction is typically carried out in a suitable solvent and may require a base.

  • The final product is then isolated and purified using techniques such as recrystallization or column chromatography.

Characterization: The synthesized compounds are characterized using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[8][10][11]

A Spectrum of Biological Activities

The unique structural features of 2-substituted benzothiazole piperidines have endowed them with a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutics.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial properties of 2-substituted benzothiazole piperidines. These compounds have demonstrated efficacy against a range of pathogenic bacteria and fungi.[8][10][11] For instance, certain N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown significant activity against Candida species, with the substitution pattern on the benzothiazole and piperidine rings playing a crucial role in determining their anticandidal potency.[8][10] The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in the microorganisms.[12]

Compound ClassTarget OrganismsKey FindingsReference
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamidesPathogenic bacteria and Candida speciesMore effective against fungi than bacteria. Substituents on both rings influence activity.[8][10]
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate derivativesBacteria and FungiSpecific derivatives showed good antibacterial and antifungal activity.[11][13]
Benzothiazole-piperazine sulfonamidesVarious bacterial strainsExhibited significant antibacterial activity.[12]
Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and 2-substituted benzothiazole piperidines have emerged as a promising class of compounds in this area.[14][15][16] Their antiproliferative effects have been demonstrated in various cancer cell lines, including breast, lung, and liver cancer.[15][16][17]

The proposed mechanisms of anticancer action are multifaceted and can involve:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[16][17]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific phases of the cell cycle.[17]

  • Inhibition of Key Signaling Pathways: Studies have shown that some derivatives can modulate critical signaling pathways involved in cancer progression, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[17]

  • Inhibition of Kinases: Certain benzothiazole derivatives have been shown to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth and survival.[15][18]

Experimental Workflow: In Vitro Anticancer Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity & Structure CellLines Cancer Cell Lines (e.g., MCF-7, HepG2) MTT_Assay MTT Assay (Cytotoxicity) CellLines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay CellCycle_Analysis Cell Cycle Analysis MTT_Assay->CellCycle_Analysis Western_Blot Western Blot (Signaling Proteins) MTT_Assay->Western_Blot SAR_Analysis SAR Analysis Western_Blot->SAR_Analysis InSilico_Studies In Silico Docking SAR_Analysis->InSilico_Studies Iterative Design InSilico_Studies->Synthesis Iterative Design

Caption: Workflow for the in vitro evaluation of anticancer activity.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[19] Benzothiazole derivatives, including those with piperidine substitutions, have shown promise as anticonvulsant agents.[4][6][20] Riluzole, a marketed drug containing a benzothiazole core, exhibits anticonvulsant properties.[19]

The anticonvulsant activity of these compounds is often evaluated using animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][19] The mechanism of action may involve the modulation of ion channels or neurotransmitter systems in the central nervous system.[4] In-silico studies, such as molecular docking, are also employed to predict their interactions with key targets like GABA-AT and sodium ion channels.[4][21]

Other Biological Activities

The therapeutic potential of 2-substituted benzothiazole piperidines extends beyond the activities mentioned above. Research has indicated their potential as:

  • Anti-inflammatory agents: By modulating inflammatory pathways.[5][22]

  • Neuroprotective agents: Showing promise in the context of neurodegenerative diseases like Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), and inhibiting amyloid-beta aggregation.[23][24]

  • Antimalarial and Anthelmintic agents: Demonstrating activity against various parasites.[1][25]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-substituted benzothiazole piperidines is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Key structural features that can be modulated include:

  • Substituents on the benzothiazole ring: The nature and position of substituents on the benzene ring of the benzothiazole core can significantly impact biological activity.[8][10]

  • Substitution on the piperidine ring: Modifications to the piperidine ring, such as the introduction of alkyl or other functional groups, can influence potency and pharmacokinetic properties.[10]

  • The linker between the two rings: The nature of the chemical linkage connecting the piperidine to the benzothiazole at the 2-position is another critical determinant of activity.

Future research in this area will likely focus on:

  • Rational drug design: Utilizing computational tools to design novel analogues with enhanced target specificity and reduced off-target effects.

  • Exploration of novel biological targets: Investigating the potential of these compounds to modulate new and emerging therapeutic targets.

  • Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and clinical testing to evaluate their safety and efficacy in humans.

Signaling Pathway: EGFR Modulation in Breast Cancer

G Benzothiazole 2-Substituted Benzothiazole Piperidine EGFR EGFR Benzothiazole->EGFR Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induces PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK ERK/MAPK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Promotes ERK->Proliferation Promotes

Caption: Downregulation of EGFR signaling by benzothiazole derivatives.[17]

Conclusion

2-Substituted benzothiazole piperidines represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated efficacy of these molecules in preclinical models of various diseases, including cancer, infectious diseases, and neurological disorders, underscores their significant therapeutic potential. Continued research and development in this area hold the promise of delivering novel and effective drugs to address unmet medical needs.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. (2013). Bentham Science Publisher.
  • Synthesis and biological activities of benzothiazole deriv
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. (2013). Bentham Science Publishers.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021). Asian Journal of Organic & Medicinal Chemistry.
  • Anticancer activity of benzothiazole derivatives. (n.d.).
  • Synthetic strategies for the synthesis of 2‐substituted benzothiazole deriv
  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (2011).
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed.
  • SYNTHESIS OF NEW BENZOTHIAZOLOPIPERAZINES/PIPERIDINES AS ANTI- INFLAMMATORY AGENTS SCHEME-1. (n.d.). Connect Journals.
  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing.
  • 2-substituted benzothiazoles as antiprolifer
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Benzothiazole. (n.d.). Wikipedia.
  • Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investig
  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
  • Analysis of New Piperidine Substituted Benzothiazole Crystalline Deriv
  • Synthesis and anticonvulsant evaluation of benzothiazole derivatives. (n.d.).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Anticonvulsant and neurological profile of benzothiazoles: a mini-review. (2015). PubMed.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances (RSC Publishing).
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv
  • Synthesis and in vitro antiproliferative activity of new benzothiazole deriv
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLOS One - Research journals.
  • Synthesis and anticonvulsant activity of some piperazine derivatives. (2025).
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026).
  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. (n.d.). Semantic Scholar.

Sources

Methodological & Application

Reductive amination protocols for 2-(piperidin-4-yl)benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination of 2-(piperidin-4-yl)benzothiazoles

Executive Summary & Strategic Importance

The 2-(piperidin-4-yl)benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in histone deacetylase (HDAC) inhibitors, GPCR ligands (specifically 5-HT and dopamine receptors), and urease inhibitors.

Functionalizing the secondary amine of the piperidine ring via reductive amination is the preferred method for generating diverse libraries of tertiary amines. Unlike direct alkylation, which suffers from over-alkylation and elimination side reactions, reductive amination offers superior regioselectivity and functional group tolerance.

This guide details two distinct protocols:

  • Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) in DCE. Ideal for aldehydes and reactive ketones.

  • Method B (The "Heavy Duty" Protocol): Titanium(IV) Isopropoxide (

    
    ) with Sodium Borohydride (
    
    
    
    ). Essential for sterically hindered ketones or electron-deficient amines.

Mechanistic Insight & Chemical Logic

The success of this reaction relies on the formation of an iminium ion intermediate.[1] The 2-(piperidin-4-yl)benzothiazole scaffold presents unique electronic considerations:

  • Basicity Differential: The piperidine nitrogen (

    
    ) is highly basic, while the benzothiazole nitrogen (
    
    
    
    ) is weakly basic.
  • The "pH Sweet Spot": Reductive amination with STAB requires a slightly acidic media (pH 5–6) to catalyze iminium formation. However, if the solution is too acidic, the piperidine nitrogen becomes fully protonated (ammonium salt) and non-nucleophilic, stalling the reaction.

  • Solution: We use Acetic Acid (AcOH) as a catalyst. It provides enough protons to activate the carbonyl oxygen but leaves a sufficient concentration of free piperidine amine to attack the carbonyl.

Visualizing the Reaction Pathway

ReactionMechanism Start Piperidine Scaffold (Secondary Amine) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Carbinolamine Iminium Iminium Ion (Activated Species) Carbinolamine->Iminium - H2O (Acid Cat.) Product Tertiary Amine (Final Product) Iminium->Product + Hydride Source (STAB or NaBH4)

Figure 1: The stepwise progression from secondary amine to tertiary amine via the critical iminium ion intermediate.

Experimental Protocols

Pre-requisite: Free-Basing the Scaffold

Many commercial sources supply 2-(piperidin-4-yl)benzothiazole as a hydrochloride salt. You must neutralize this before or during the reaction.

  • In-situ method: Add 1.0 eq of Triethylamine (TEA) to the reaction mixture.

  • Extraction method (Preferred): Partition the salt between DCM and 1M NaOH, separate organics, dry over

    
    , and concentrate.
    
Method A: The STAB Protocol (Standard)

Best for: Aldehydes, Cyclohexanones, Non-hindered Ketones.

Reagents:

  • Amine: 2-(piperidin-4-yl)benzothiazole (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (0.1 M concentration)

  • Catalyst: Glacial Acetic Acid (1–2 drops per mmol)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the amine (1.0 eq) and the carbonyl compound (1.1 eq) in DCE.

  • Activation: Add Glacial Acetic Acid. Stir for 15–30 minutes at Room Temperature (RT) to allow imine/iminium equilibrium.

    • Note: If the solution turns cloudy, add a small amount of THF to improve solubility.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS.[1][2]

    • Target: Disappearance of the secondary amine mass (

      
      ).
      
  • Quench: Add saturated aqueous

    
     (equal volume to solvent) and stir vigorously for 20 minutes. This destroys the boron complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
     and concentrate.
    
Method B: The Titanium(IV) Protocol (Difficult Substrates)

Best for: Acetophenones, Bulky Ketones, Electron-deficient amines.

Reagents:

  • Amine: 2-(piperidin-4-yl)benzothiazole (1.0 equiv)

  • Carbonyl: Ketone (1.1–1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (MeOH) or THF (dry)

Step-by-Step:

  • Complexation: In a dry flask under

    
    , mix the amine and ketone in neat 
    
    
    
    . If the mixture is too viscous, add minimal THF (0.5 mL).
  • Incubation: Stir at RT for 4–6 hours (or 60°C for 2 hours if very hindered).

    • Why? Titanium acts as a water scavenger and strong Lewis acid, forcing the equilibrium toward the imine.

  • Dilution: Dilute the viscous mixture with MeOH (to ~0.1 M).

  • Reduction: Cool to 0°C. Carefully add

    
     pellets/powder.
    
    • Caution: Exothermic with gas evolution (

      
      ).
      
  • Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM (1:9).

  • Concentration: Concentrate the filtrate to obtain the crude product.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your specific target.

DecisionTree Start Select Carbonyl Type Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone MethodA Method A: STAB/DCE (Mild, Selective) Aldehyde->MethodA Standard KetoneType Is it Sterically Hindered? Ketone->KetoneType KetoneType->MethodA No (e.g., Cyclohexanone) MethodB Method B: Ti(OiPr)4 / NaBH4 (Strong Forcing) KetoneType->MethodB Yes (e.g., Acetophenone)

Figure 2: Protocol selection guide based on steric and electronic properties of the carbonyl partner.

Data Comparison: Solvent & Reagent Effects
VariableRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Optimal for STAB stability. DCM is too volatile; MeOH reacts with STAB too fast.
Alternative Solvent THF Use if the benzothiazole salt is insoluble in DCE.
Reductant STAB (

)
Preferred. Reduces iminium ions faster than aldehydes. Non-toxic compared to Cyanoborohydride.
Alternative Reductant

Avoid. Toxic (HCN risk). Use only if STAB fails and acid stability is critical.
Purification SCX-2 Cartridge Strong Cation Exchange chromatography is highly effective. The product (tertiary amine) binds; non-basic impurities wash off. Elute with

/MeOH.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6]J. Org.[3][5][6] Chem. 1996, 61, 3849–3862.[3][6] Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[3][5][6] Chem. 1990, 55, 2552–2554. Link

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.[8][9]J. Org.[3][5][6] Chem. 1995, 60, 4928-4929. Link

Sources

Application Note: Optimized Amide Coupling Strategies for 5-chloro-2-(piperidin-4-yl)benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for sterically hindered secondary amines.

Introduction & Structural Analysis

The compound 5-chloro-2-(piperidin-4-yl)benzothiazole is a highly versatile pharmacophore. The benzothiazole moiety provides lipophilicity and serves as an excellent vector for target engagement (e.g., kinase hinge-binding or GPCR allosteric modulation), while the piperidine ring offers a functionalizable handle.

However, functionalizing this molecule via amide bond formation presents specific kinetic challenges. The reactive site is a secondary aliphatic amine . While inherently nucleophilic (pKa ~10.5–11.0), secondary amines suffer from significant steric hindrance. The bulky 5-chlorobenzothiazole group at the 4-position of the piperidine ring restricts the ring's conformational flexibility, further hindering the trajectory of nucleophilic attack on an activated carboxylic acid. Standard coupling reagents (e.g., DCC or EDC/HOBt) often result in sluggish reaction rates, incomplete conversion, and increased risks of carboxylic acid epimerization[1].

To overcome this, the selection of the coupling reagent and the reaction sequence must be meticulously engineered to lower the activation energy barrier of the transition state.

Mechanistic Insights: Reagent Selection

A. Discovery Scale: HATU

For milligram-to-gram scale discovery chemistry, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice.

  • Causality: HATU converts the carboxylic acid into an HOAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring acts as an intramolecular hydrogen-bond acceptor. This "neighboring group effect" pre-organizes the incoming piperidine amine, dramatically accelerating the coupling rate and overriding the steric bulk of the 5-chloro-2-(piperidin-4-yl)benzothiazole[2].

B. Process Scale: T3P (Propylphosphonic anhydride)

For multi-gram to kilogram scale-up, T3P is the optimal reagent.

  • Causality: T3P reacts with the carboxylic acid to form a highly reactive mixed anhydride. Unlike uronium salts (HATU), T3P does not pose a risk of guanidinylation to the secondary amine. Furthermore, T3P and its byproducts are completely water-soluble, allowing for product isolation via simple aqueous extraction without the need for silica gel chromatography—a critical requirement for process chemistry[3].

Amide Coupling Decision Workflow

AmideCouplingWorkflow Start 5-chloro-2-(piperidin-4-yl)benzothiazole (Secondary Amine) Decision Scale & Objective? Start->Decision Discovery Discovery / SAR (Fast, High Reactivity) Decision->Discovery < 10g ScaleUp Process / Scale-up (Low Toxicity, Easy Workup) Decision->ScaleUp > 10g HATU HATU / DIPEA / DMF (Protocol A) Discovery->HATU T3P T3P / Pyridine / EtOAc (Protocol B) ScaleUp->T3P Product Amide Product (Self-Validated via LC-MS & Workup) HATU->Product T3P->Product

Caption: Decision matrix for selecting the optimal amide coupling protocol based on reaction scale and operational objectives.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents when reacted with hindered secondary amines like 5-chloro-2-(piperidin-4-yl)benzothiazole.

Coupling ReagentRelative Reactivity (Sec. Amines)Epimerization RiskByproduct RemovalRecommended Scale
EDC / HOBt ModerateModerateAqueous wash (Urea is water-soluble)Not recommended
HATU Very High LowChromatography requiredDiscovery (< 10g)
T3P HighVery Low Aqueous wash (Highly water-soluble) Process (> 10g)

Experimental Protocols

The following protocols are designed as self-validating systems . The chemical logic embedded in the order of addition and the specific workup steps ensures that if the product is isolated, it is fundamentally pure and free of starting materials.

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for maximum yield and suppression of epimerization in complex SAR library synthesis.

Reagents:

  • 5-chloro-2-(piperidin-4-yl)benzothiazole (1.0 equiv, limiting reagent)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation (Critical Step): In an oven-dried flask under N₂, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the HOAt active ester. If the secondary amine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming a dead-end guanidinium byproduct.

  • Amine Addition: Add 5-chloro-2-(piperidin-4-yl)benzothiazole (1.0 eq) to the pre-activated mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS.

    • Self-Validation: The disappearance of the amine mass (m/z ~252) and the appearance of the product mass validates conversion. If a mass of[M+HATU]+ is observed, pre-activation was insufficient.

  • Self-Validating Workup:

    • Dilute the reaction with Ethyl Acetate (10 volumes).

    • Wash with 5% aqueous LiCl (3 x 5 volumes). Logic: Quantitatively removes DMF.

    • Wash with saturated aqueous NaHCO₃ (2 x 5 volumes). Logic: Deprotonates and extracts any unreacted carboxylic acid and acidic HOAt byproducts.

    • Wash with 1M HCl (1 x 5 volumes). Logic: Protonates and extracts any unreacted piperidine starting material.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude mass is inherently enriched for the neutral amide product.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for safety, atom economy, and chromatography-free isolation.

Reagents:

  • 5-chloro-2-(piperidin-4-yl)benzothiazole (1.0 equiv)

  • Carboxylic Acid (1.05 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Ethyl Acetate (0.5 M)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a reactor with 5-chloro-2-(piperidin-4-yl)benzothiazole (1.0 eq), Carboxylic Acid (1.05 eq), and EtOAc (0.5 M). Add Pyridine (3.0 eq) and cool the mixture to 0 °C.

    • Causality: Unlike HATU, T3P does not react with amines to form stable byproducts. Therefore, all reagents can be mixed prior to activation, streamlining process operations.

  • Controlled Activation: Add the T3P solution (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The formation of the mixed anhydride is exothermic. Controlling the temperature prevents thermal degradation and suppresses epimerization of the carboxylic acid[3].

  • Propagation: Warm the reaction to room temperature and stir for 12 hours.

  • Self-Validating Workup:

    • Quench the reaction by adding water (5 volumes) and stir vigorously for 30 minutes. Logic: Hydrolyzes any unreacted T3P into water-soluble phosphonic acids.

    • Separate the layers. Wash the organic layer with 1M NaOH (2 x 5 volumes) followed by 1M HCl (1 x 5 volumes).

    • Validation: Because T3P byproducts are highly polar, the sequential acid/base washes guarantee that the concentrated organic layer yields the pure amide without the need for silica gel chromatography.

References

  • Albericio, F., & El-Faham, A. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177.

Sources

Strategic Utilization of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Paradigm

In modern drug discovery, the concept of "privileged structures"—molecular frameworks capable of providing ligands for diverse receptors—is central to library design.[1] The 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS: 885527-33-3) represents a high-value scaffold that merges two pharmacologically distinct motifs:

  • The Benzothiazole Core: A planar, lipophilic bicycle found in approved drugs like Riluzole (ALS) and Pramipexole (Parkinson’s). It often mimics purine bases or interacts with hydrophobic pockets in kinases and GPCRs.

  • The Piperidine Moiety: A solubilizing, non-planar saturated heterocycle that offers a distinct vector for extending the molecule into solvent-exposed regions of a protein target.

This Application Note details the strategic deployment of this building block in parallel medicinal chemistry, focusing on orthogonal functionalization of its two reactive handles: the nucleophilic secondary amine and the electrophilic aryl chloride .

Chemical Reactivity Profile

Successful library generation requires understanding the electronic environment of the scaffold.

FeaturePositionElectronic StateReactivityStrategic Utility
Secondary Amine Piperidine

Nucleophilic (High)High reactivity toward acyl chlorides, isocyanates, sulfonyl chlorides.Primary Diversity Vector: Ideal for introducing diverse "caps" (R-groups) to probe SAR.
Aryl Chloride Benzothiazole C-5Electrophilic (Low/Mod)Deactivated compared to C-Br/C-I. Requires specialized Pd-catalysts (e.g., bulky phosphines) for oxidative addition.[2][3]Secondary Diversity Vector: Used for core modification (biaryl formation) or property tuning (solubility/metabolic stability).
Thiazole Nitrogen Benzothiazole N-3Basic (Weak)Can coordinate metals (Pd poison).Risk Factor: May require higher catalyst loading or Lewis acidic scavengers.
Visualizing the Synthesis Strategy

The following diagram illustrates the divergent library synthesis pathways available from this core.

G cluster_0 Vector 1: Amine Functionalization (High Throughput) cluster_1 Vector 2: Aryl Chloride Coupling (Focused Diversity) Core 5-chloro-2-(piperidin-4-yl) -1,3-benzothiazole Amide Amides (R-COCl / HATU) Core->Amide Path A Urea Ureas (R-NCO) Core->Urea Path A Sulfon Sulfonamides (R-SO2Cl) Core->Sulfon Path A Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Path B (Requires N-protection) Amide->Suzuki Path C (Sequential) Buchwald Buchwald-Hartwig (R-NH2)

Caption: Divergent synthesis workflow. Path C (Sequential) is recommended to avoid catalyst poisoning by the free amine.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (96-Well Format)

Objective: Rapid generation of an amide library using the piperidine amine. Scale: 50 µmol per well.

Reagents:

  • Scaffold Stock: 0.2 M 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole in DMF.

  • Acid Stock: 0.2 M Carboxylic Acids (Diversity Set) in DMF.

  • Coupling Agent: 0.2 M HATU in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

Step-by-Step Workflow:

  • Plate Loading: Dispense 250 µL of Acid Stock (50 µmol, 1.0 equiv) into each well of a 96-well deep-well polypropylene plate.

  • Activation: Add 250 µL of HATU solution (50 µmol, 1.0 equiv) followed by 100 µL of DIPEA (100 µmol, 2.0 equiv). Shake at 800 rpm for 5 minutes.

    • Note: Pre-activation of the acid prevents reaction of HATU with the secondary amine of the scaffold before the active ester is formed, though HATU is generally fast enough to avoid this.

  • Scaffold Addition: Add 250 µL of Scaffold Stock (50 µmol, 1.0 equiv).

  • Reaction: Seal the plate with a chemically resistant mat. Shake at room temperature for 16 hours.

  • QC Check: Analyze a random selection of wells (e.g., A1, H12) via LC-MS.

    • Expectation: >90% conversion. If <50%, re-add 0.5 equiv HATU/DIPEA and heat to 40°C for 4 hours.

  • Work-up (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges or plates.

    • Condition SCX with MeOH.

    • Load reaction mixture.[4]

    • Wash with MeOH (removes acids, HATU byproducts, and DMF).

    • Elute product with 2M NH3 in MeOH.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac or SpeedVac).

Protocol B: Suzuki-Miyaura Cross-Coupling on C-5

Objective: Functionalization of the aryl chloride. Challenge: The C-5 chloride is electronically deactivated and the benzothiazole sulfur can poison Pd. Solution: Use of "Generations 3/4" Buchwald Precatalysts (e.g., XPhos Pd G3) which are air-stable and highly active.

Prerequisite: The piperidine amine MUST be capped (amide/urea) or protected (Boc) prior to this step to prevent competitive Pd-coordination or N-arylation.

Reagents:

  • Substrate: 0.1 M N-capped Scaffold in 1,4-Dioxane.

  • Boronic Acid: 0.2 M Boronic Acid in 1,4-Dioxane.

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1).

  • Base: 1.0 M K3PO4 (aqueous).

Step-by-Step Workflow:

  • Vessel Prep: Use a glass-coated 96-well plate or individual reaction vials (microwave compatible).

  • Loading:

    • Add 100 µL Substrate (10 µmol).

    • Add 75 µL Boronic Acid (15 µmol, 1.5 equiv).

    • Add 20 µL Base (20 µmol, 2.0 equiv).

  • Catalyst Addition: Add 10 µL of a freshly prepared catalyst stock (0.05 M XPhos Pd G3 in THF). Final loading: 5 mol%.

    • Critical: Do not store the catalyst stock for >1 hour.

  • Inertion: Purge the headspace with Nitrogen or Argon for 2 minutes. Seal tightly with aluminum crimp caps or high-performance silicone mats.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 16 hours.

    • Method B (Microwave - Preferred): Heat at 110°C for 30 minutes.

  • Filtering: Filter through a celite/silica plug to remove Pd black.

  • Purification: This reaction usually requires Preparative HPLC (Reverse Phase) as SCX workup will not differentiate product from starting material if the amine is capped.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance of Carboxylic Acid.Switch coupling agent to COMU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered amines.
Low Yield (Suzuki) Catalyst poisoning by Benzothiazole S or N.Increase catalyst loading to 10 mol%. Switch to Pd-PEPPSI-IPr , which is extremely robust against heteroatom coordination.
Protodeboronation Unstable Boronic Acid (e.g., 2-pyridyl).Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts (

).
Insolubility Planar stacking of benzothiazole core.Use solvent mixtures: DMF/DCM (1:1) or add 10% HFIP (Hexafluoroisopropanol) to improve solubility during reaction.

References

  • Privileged Scaffolds: Bondensgaard, K., et al. "Recognition of Privileged Structures by Bioinformatics." Journal of Medicinal Chemistry, 2004. Link

  • Benzothiazole Synthesis: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as anti-inflammatory agents." European Journal of Medicinal Chemistry, 2012. Link

  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • T3P Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

Sources

Application Note: Synthesis of 5-Chloro-2-(piperidin-4-yl)benzothiazole via PPA-Mediated Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for synthesizing 5-chloro-2-(piperidin-4-yl)benzothiazole via the condensation of 2-amino-4-chlorothiophenol with isonipecotic acid (piperidine-4-carboxylic acid).[1]

Benzothiazoles are privileged pharmacophores in medicinal chemistry, exhibiting antitumor, antimicrobial, and neuroprotective properties.[2][3] This specific reaction utilizes Polyphosphoric Acid (PPA) as both a solvent and a cyclodehydration agent. This "one-pot" method is preferred for its robustness and ability to handle the high activation energy required to form the thiazole ring without sensitive transition metal catalysts.

Critical Note on Regiochemistry: Researchers must verify the substitution pattern of the starting thiol.

  • 2-amino-4-chlorothiophenol (Cl para to thiol) yields the 5-chloro -benzothiazole derivative.

  • 2-amino-5-chlorothiophenol (Cl para to amine) yields the 6-chloro -benzothiazole derivative (common in Riluzole analogs). This protocol applies to the 2-amino-4-chloro isomer as requested.

Chemical Context & Mechanism[3][4][5][6][7][8][9][10][11]

The reaction proceeds through a condensation-cyclization sequence. PPA activates the carboxylic acid of isonipecotic acid, facilitating nucleophilic attack by the amino group of the thiophenol.

Reaction Pathway[1][3][5][11][12][13][14][15]
  • Activation: PPA protonates the carbonyl oxygen of isonipecotic acid.

  • Amide Formation: The amino group (-NH₂) of the thiophenol attacks the activated carbonyl, eliminating water to form an intermediate amide (anilide).

  • Cyclization: The thiol (-SH) group attacks the amide carbonyl carbon (intramolecular nucleophilic attack).

  • Aromatization: Elimination of a second water molecule drives the formation of the aromatic benzothiazole ring.

Mechanistic Diagram (DOT)

ReactionMechanism Reactants Reactants 2-amino-4-chlorothiophenol + Isonipecotic Acid Activation Acid Activation (PPA Protonation) Reactants->Activation 110-150°C Intermediate1 Intermediate Amide (N-acylation) Activation->Intermediate1 -H2O Cyclization Thiol Attack & Dehydration Intermediate1->Cyclization Intramolecular Product Product 5-Chloro-2-(piperidin-4-yl) benzothiazole Cyclization->Product Aromatization

Caption: Step-wise mechanistic flow of PPA-mediated benzothiazole synthesis.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[4][5][6]MW ( g/mol )Equiv.Role
2-Amino-4-chlorothiophenol 1004-00-8159.641.0Nucleophile
Isonipecotic Acid 498-94-2129.161.0 - 1.2Electrophile
Polyphosphoric Acid (PPA) 8017-16-1N/ASolventCatalyst/Solvent
Sodium Hydroxide (50% aq) 1310-73-240.00ExcessNeutralization
Ethanol 64-17-546.07N/ARecrystallization
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask (RBF) with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity).

  • Loading: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of thiophenol) to the flask.

  • Heating: Heat the PPA to 80–90°C to lower its viscosity.

  • Addition: Add isonipecotic acid (1.2 equiv) followed by 2-amino-4-chlorothiophenol (1.0 equiv) to the stirring acid.

    • Note: The amine of isonipecotic acid will protonate immediately; this protects it from side reactions.

  • Reaction: Increase temperature to 140–150°C . Stir for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Aliquot preparation: Take 1 drop of reaction mix, quench in 0.5 mL water, neutralize with NaHCO₃, extract with EtOAc.

Phase 2: Workup & Isolation
  • Quenching: Cool the reaction mixture to roughly 80°C (do not cool to RT, or it will solidify into a glass).

  • Dilution: Pour the hot reaction mixture slowly into crushed ice (200 g) with vigorous stirring.

    • Safety: This is highly exothermic. Wear a face shield.[7][8][4][6]

  • Basification: The solution will be acidic. Slowly add 50% NaOH or concentrated NH₄OH dropwise while stirring until pH reaches 8–9 .

    • Observation: The product will precipitate as a solid (free base) or a sticky gum.

  • Extraction (if gum forms): If a solid does not filter well, extract the aqueous suspension with Ethyl Acetate (3 x 50 mL) .

  • Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 3: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or Ethanol/Water (9:1) .

  • Yield Expectation: 65–80%.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperidine ring or residual thiols.

Workup & Purification Flowchart

WorkupFlow Step1 Reaction Mixture (150°C in PPA) Step2 Cool to 80°C Pour onto Crushed Ice Step1->Step2 Step3 Basify to pH 8-9 (NaOH or NH4OH) Step2->Step3 Decision Precipitate Type? Step3->Decision Solid Filter Solid Wash with Water Decision->Solid Granular Gum Extract with EtOAc Dry (Na2SO4) & Evaporate Decision->Gum Sticky/Oily Final Recrystallize (EtOH) Target Product Solid->Final Gum->Final

Caption: Decision tree for isolating the benzothiazole free base from the acidic PPA matrix.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high (>160°C) or oxidative dimerization.Maintain temp at 140°C. Perform reaction under Nitrogen atmosphere to prevent disulfide formation.
Incomplete Reaction Poor mixing due to PPA viscosity.Use a mechanical overhead stirrer. Ensure PPA is pre-heated before adding solids.
Product is Sticky Gum Impurities or residual water.Dissolve gum in EtOAc, wash extensively with water, and re-precipitate. Triturate with cold diethyl ether.
Starting Material Remains Isonipecotic acid zwitterion solubility issues.Ensure reagents are finely powdered before addition. Increase time to 8 hours.

Safety & Handling (E-E-A-T)

  • 2-Amino-4-chlorothiophenol:

    • Hazard: Corrosive, causes severe skin burns and eye damage. Stench agent.

    • Control: Handle strictly in a fume hood. Double-glove (Nitrile). Treat all glassware with bleach (hypochlorite) solution immediately after use to oxidize residual thiols and neutralize odor.

  • Polyphosphoric Acid (PPA):

    • Hazard: Corrosive and viscous. Retains heat for long periods.

    • Control: Never pour water into hot PPA. Always pour PPA into ice/water.

References

  • Synthesis of Benzothiazoles (General Review)

    • Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and [1,3,4]oxadiazoles."[1] European Journal of Medicinal Chemistry, 2012. (Context on PPA cyclization methods).

    • Source:

  • PPA Cyclodehydration Methodology

    • Hein, D. W., Alheim, R. J., & Leavitt, J. J. "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzothiazoles." Journal of the American Chemical Society, 1957, 79(2), 427–429.
    • Source:

  • Safety Data Sheet (2-Amino-4-chlorobenzenethiol)

    • TCI Chemicals.[4] "Safety Data Sheet: 2-Amino-4-chlorobenzenethiol."

    • Source:

  • Regiochemistry of Aminothiophenol Cyclizations

    • Gupta, R. R., et al. "Heterocyclic Chemistry: Synthesis, Reactions and Mechanisms." Springer.[4]

    • Source:

Sources

Application Note & Protocols: Regioselective Functionalization of Secondary Amines in Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzothiazole scaffolds are privileged structures in medicinal chemistry, heavily utilized for their broad-spectrum 1[1]. The derivatization of the exocyclic amine at the 2-position is a critical strategy for exploring structure-activity relationships (SAR). While the initial functionalization of primary 2-aminobenzothiazoles is well-documented, the subsequent derivatization of the resulting secondary amines (e.g., N-alkyl-2-aminobenzothiazoles) to tertiary amines or amides presents unique mechanistic hurdles[2].

This application note provides field-proven protocols and mechanistic insights for the regioselective N-alkylation and N-acylation of secondary amines within benzothiazole frameworks, ensuring high yields and structural integrity for downstream drug development.

Mechanistic Insights: Overcoming Ambident Nucleophilicity

The primary challenge in functionalizing secondary amines on the benzothiazole ring is the intrinsic 3 of the system[3]. The scaffold possesses two reactive nitrogen centers: the exocyclic secondary amine (N) and the endocyclic thiazole nitrogen (N').

  • Exocyclic Functionalization (Target): Yields the desired tertiary amine or amide. This pathway is kinetically favored by softer electrophiles, weaker bases (e.g., K₂CO₃, Cs₂CO₃), and polar aprotic solvents (e.g., DMF, DMSO)[3].

  • Endocyclic Functionalization (Side Reaction): Yields inactive benzothiazolium salts or imine derivatives. This pathway is inadvertently triggered by hard electrophiles, excessively strong bases (e.g., NaH, which can deprotonate the endocyclic nitrogen under specific tautomeric conditions), or high reaction temperatures.

Causality in experimental design is paramount. For instance, using a Brønsted base like K₂CO₃ in DMF enhances the nucleophilicity of the exocyclic nitrogen by forming a hydrogen-bonded complex, directing the electrophilic attack exocyclically. Conversely,4 have shown that solvents like 1,2-dichloroethane or the use of strong Lewis acids can shift the equilibrium, leading to poor regioselectivity or migration of the alkyl/acyl group[4].

Regioselectivity A N-Alkyl-2-aminobenzothiazole (Secondary Amine) B Exocyclic N-Functionalization (Tertiary Amine/Amide) A->B Weaker Bases (K2CO3) Polar Aprotic Solvents Soft Electrophiles C Endocyclic N'-Functionalization (Benzothiazolium Salt) A->C Strong Bases (NaH) High Temperatures Hard Electrophiles

Mechanistic pathways illustrating the regioselective functionalization of benzothiazole amines.

Quantitative Data: Optimization of Reaction Parameters

To establish a self-validating system, researchers must benchmark their conditions against established parameters. Table 1 summarizes the causal relationship between reaction conditions and regioselective yields based on empirical optimization[2],[4].

Reaction TypeBaseSolventTemperatureElectrophileExocyclic Yield (%)Endocyclic Yield (%)
N-Alkylation K₂CO₃ (1.5 eq)DMF25 °C - 60 °CBenzyl bromide85 - 92%< 5%
N-Alkylation NaH (1.2 eq)THF0 °C to 25 °CMethyl iodide40 - 50%30 - 45%
N-Acylation Et₃N (2.0 eq)DCM0 °C to 25 °CAcyl chloride90 - 95%Not Detected
N-Acylation PyridineToluene110 °CAcid anhydride60 - 70%15 - 20%

Table 1: Optimization matrix for the functionalization of secondary amines in benzothiazoles.

Experimental Protocols

The following protocols are engineered to maximize exocyclic functionalization. They incorporate self-validating checkpoints to ensure reproducibility and prevent the degradation of the benzothiazole core.

Protocol A: Regioselective N-Acylation of Secondary Amines

This protocol utilizes a 5, driving the reaction forward while preventing the protonation of the endocyclic nitrogen, which could otherwise lead to deactivation or side reactions[5].

Reagents & Materials:

  • N-alkyl-2-aminobenzothiazole derivative (1.0 mmol)

  • Acyl chloride (1.1 - 1.2 mmol)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, round-bottom flask purged with argon, dissolve the N-alkyl-2-aminobenzothiazole (1.0 mmol) in 10 mL of anhydrous DCM. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride.

  • Base Addition: Add Et₃N (2.0 mmol) and a catalytic amount of DMAP (0.1 mmol) to the solution. Stir for 10 minutes at room temperature. Rationale: Et₃N acts as an acid scavenger. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the acylation of the sterically hindered secondary amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 mmol) dropwise over 5-10 minutes. Rationale: Dropwise addition at 0 °C controls the exothermic reaction and minimizes over-acylation or endocyclic attack.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–12 hours. Monitor via TLC (Hexane/EtOAc 7:3). Self-Validation: The disappearance of the secondary amine spot confirms complete conversion.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1N HCl (to remove unreacted Et₃N and DMAP), followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the N-acyl-N-alkyl-2-aminobenzothiazole.

Protocol B: Regioselective N-Alkylation (e.g., Piperazine Derivatization)

This method is highly effective for synthesizing bulky tertiary amines, such as 6, which are heavily utilized in oncology drug development[6].

Reagents & Materials:

  • N-alkyl-2-aminobenzothiazole (1.0 mmol)

  • Alkyl halide (e.g., 1-bromo-2-chloroethane or substituted benzyl bromide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃, finely powdered) (2.0 mmol)

  • Potassium iodide (KI) (0.1 mmol, catalytic)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Activation: Suspend the N-alkyl-2-aminobenzothiazole (1.0 mmol) and finely powdered K₂CO₃ (2.0 mmol) in 10 mL of anhydrous DMF. Stir vigorously at room temperature for 30 minutes. Rationale: K₂CO₃ is a mild base that deprotonates the secondary amine sufficiently for exocyclic attack without triggering endocyclic tautomerization.

  • Catalysis: Add catalytic KI (0.1 mmol). Rationale: KI facilitates a Finkelstein-type reaction in situ, converting the alkyl chloride/bromide to a more reactive alkyl iodide, significantly accelerating the alkylation of the bulky secondary amine.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Heat the reaction mixture to 60 °C and stir for 12–24 hours.

  • Monitoring: Check reaction progress via LC-MS. Self-Validation: The formation of the tertiary amine should be the major mass peak, with minimal benzothiazolium salt formation (which would appear as a highly polar, water-soluble byproduct).

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 x 20 mL), wash thoroughly with water (3 x 20 mL, to completely remove DMF) and brine, and dry over Na₂SO₄.

  • Purification: Concentrate and purify by recrystallization (e.g., from ethanol) or column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve secondary amine in anhydrous DMF/DCM Step2 2. Base/Catalyst Activation Add K2CO3/KI or Et3N/DMAP Stir 10-30 min Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Alkyl/Acyl Halide at 0°C Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS tracking (typically 3-24 hours) Step3->Step4 Step5 5. Quenching & Extraction Aqueous workup (EtOAc/H2O or DCM/H2O) Step4->Step5 Step6 6. Isolation & Purification Column Chromatography or Recrystallization Step5->Step6

Standardized experimental workflow for the N-functionalization of benzothiazole secondary amines.

References

  • BenchChem. "Application Notes and Protocols for the N-functionalization of 2-Amino-4,5,6-trifluorobenzothiazole." BenchChem.
  • BenchChem. "Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole." BenchChem.
  • MDPI. "Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model." Molecules.
  • MDPI. "(2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic Acids: Targeting Matrix Metalloproteinase 13 Inhibition to the Bone." Pharmaceuticals.
  • ChemRxiv. "Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review." ChemRxiv.
  • SciSpace. "Cytotoxic activities of some benzothiazole-piperazine derivatives. (2015)." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole as a Privileged Kinase Inhibitor Scaffold

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists

Executive Summary & Structural Rationale

In small-molecule drug discovery, the 1,3-benzothiazole bicyclic ring system has emerged as a highly versatile and privileged pharmacophore, particularly for ATP-competitive kinase inhibition[1][2]. The specific building block 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS 885527-33-3)[3] represents a pre-optimized, modular scaffold designed to accelerate hit-to-lead optimization.

  • The Benzothiazole Core: Acts as a robust hinge-binding motif. The nitrogen and sulfur heteroatoms interact with the kinase hinge region (e.g., via hydrogen bonding with the backbone amides), mimicking the adenine ring of ATP[4].

  • The 5-Chloro Substituent: Strategically positioned to project into the hydrophobic pocket (or gatekeeper region). Halogen substitution at this position frequently enhances potency and target residence time via halogen bonding and optimized van der Waals interactions[5].

  • The Piperidin-4-yl Vector: The C2-linked piperidine ring serves a dual purpose. First, its basic secondary amine (protonated at physiological pH) significantly improves aqueous solubility. Second, it directs out toward the solvent-exposed channel, providing an ideal nucleophilic handle for late-stage library derivatization without disrupting the core hinge-binding interactions[6][7].

BindingModel Scaffold 5-chloro-2-(piperidin-4-yl) -1,3-benzothiazole Benzothiazole Benzothiazole Core (Hinge Binder) Scaffold->Benzothiazole Core Motif Chloro 5-Chloro Substituent (Hydrophobic Pocket) Scaffold->Chloro C5 Position Piperidine Piperidin-4-yl Vector (Solvent Channel) Scaffold->Piperidine C2 Position Hinge Kinase Hinge Region (Hydrogen Bonding) Benzothiazole->Hinge Binds to Gatekeeper Gatekeeper/Back Pocket (Halogen Bonding / VdW) Chloro->Gatekeeper Anchors in Solvent Solvent Exposed Region (Library Derivatization) Piperidine->Solvent Extends to

Pharmacophore mapping of the 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole scaffold in kinases.

Protocol: Parallel Synthesis of a Focused Kinase Library

To exploit the solvent-exposed piperidine nitrogen, a parallel amidation workflow is highly effective. Because the secondary amine is the sole reactive nucleophile on the scaffold, chemoselective acylation can be achieved without protecting groups.

Objective: Generate a library of 5-chloro-2-(1-acylpiperidin-4-yl)-1,3-benzothiazoles.

Reagents & Materials:

  • Scaffold: 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole (0.1 M in anhydrous DMF).

  • Carboxylic Acid Monomers: Diverse array of R-COOH building blocks (0.12 M in DMF).

  • Coupling Reagent: HATU (0.12 M in DMF). Causality note: HATU is selected over EDC/HOBt to maximize coupling efficiency with the sterically hindered secondary amine, minimizing reaction time and epimerization.

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well block, dispense 500 µL of the carboxylic acid monomer solutions (60 µmol, 1.2 eq) into designated wells.

  • Activation: Add 500 µL of the HATU solution (60 µmol, 1.2 eq) to each well, followed by 26 µL of DIPEA (150 µmol, 3.0 eq). Agitate the block at 500 rpm for 10 minutes at room temperature to form the active OAt ester.

  • Coupling: Dispense 500 µL of the scaffold solution (50 µmol, 1.0 eq) into each well. Seal the block and shake at 600 rpm at room temperature for 12 hours.

  • Quenching & Purification: Quench the reactions with 100 µL of saturated aqueous NaHCO₃. Purify the crude mixtures directly via high-throughput preparative LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Dry the purified fractions via centrifugal evaporation. Confirm identity and purity (>95%) via UPLC-MS and ¹H-NMR before biological screening.

Protocol: High-Throughput TR-FRET Kinase Assay

To evaluate the synthesized library, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It mitigates compound auto-fluorescence and provides a highly robust, self-validating readout for ATP-competitive binding[4][8].

Objective: Determine the IC₅₀ of the scaffold derivatives against a model kinase (e.g., DYRK1A or CLK2).

TRFRET Step1 Compound Dispensing 100 nL in DMSO Step2 Kinase/Tracer Addition 5 µL Mix Step1->Step2 Step3 Incubation 60 min at RT Step2->Step3 Step4 Antibody Addition Eu-Anti-Tag Step3->Step4 Step5 Readout 665/615 nm Ratio Step4->Step5

Step-by-step TR-FRET kinase assay workflow for high-throughput inhibitor screening.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of compounds (in 10-point, 3-fold serial dilutions in 100% DMSO) into a white 384-well low-volume ProxiPlate. Causality note: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter delivery, maintaining a final DMSO concentration of ≤1% to prevent kinase denaturation.

  • Kinase/Tracer Addition: Prepare a 2X Master Mix containing the GST-tagged Kinase (e.g., CLK2 at 2 nM final) and the fluorescent ATP-competitive tracer (e.g., Tracer 236 at 10 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dispense 5 µL per well.

  • Equilibration: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate in the dark at room temperature for 60 minutes. Causality note: A 60-minute incubation is strictly required to allow slow-binding halogenated inhibitors to reach thermodynamic equilibrium with the kinase.

  • Antibody Addition: Add 5 µL of 2X Europium-labeled anti-GST antibody (2 nM final) in Assay Buffer. Incubate for an additional 30 minutes.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the emission ratio (665/615 nm). Normalize the data against DMSO vehicle controls (0% inhibition) and no-kinase controls (100% inhibition) to generate dose-response curves.

Data Presentation & SAR Interpretation

The functionalization of the piperidine nitrogen allows for rapid exploration of the solvent-exposed region. Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating how derivatization of the 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole scaffold modulates biochemical potency against CLK2 and DYRK1A, two kinases heavily implicated in neurodegenerative diseases and splicing regulation[4][8].

Compound IDR-Group (on Piperidine N)CLK2 IC₅₀ (nM)DYRK1A IC₅₀ (nM)ClogPMW (Da)
Scaffold -H (Secondary Amine)1,4502,1002.8252.7
Derivative 1 Acetyl (-COCH₃)3208503.1294.8
Derivative 2 Benzoyl (-COC₆H₅)451104.2356.8
Derivative 3 3-Fluorobenzoyl18654.4374.8
Derivative 4 Phenylcarbamoyl852204.0371.8

SAR Insights:

  • The naked scaffold exhibits moderate micromolar affinity, validating the core hinge-binding hypothesis but indicating unfulfilled interactions in the solvent channel.

  • Capping the basic amine with an acetyl group (Derivative 1) removes the positive charge, reducing desolvation penalties and improving potency.

  • Installation of aromatic amides (Derivatives 2 & 3) yields nanomolar inhibitors. The 3-fluorobenzoyl group likely engages in favorable π-π stacking or multipolar interactions with the ribose-binding pocket residues, driving the IC₅₀ down to 18 nM for CLK2.

References

Sources

Application Note: Strategic Design and Synthesis of Piperidinyl-Benzothiazole Ligands for Class A GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Approach

G Protein-Coupled Receptors (GPCRs) represent the single largest family of drug targets, mediating physiological responses to hormones, neurotransmitters, and environmental stimulants. Within the vast chemical space of GPCR ligands, the piperidinyl-benzothiazole core has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors, particularly the aminergic family (Dopamine, Serotonin, and Adenosine receptors).

This Application Note provides a comprehensive workflow for the rational design, chemical synthesis, and pharmacological validation of these ligands. It is designed for medicinal chemists and pharmacologists seeking to explore this scaffold for hit-to-lead optimization.

Rational Design Strategy

The success of the piperidinyl-benzothiazole core stems from its ability to satisfy the two critical pharmacophoric requirements of Class A aminergic GPCRs:

  • The Ionic Lock (Orthosteric Anchor): The piperidine nitrogen (protonated at physiological pH 7.4) forms a crucial salt bridge with the conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3).

  • Aromatic Interactions: The benzothiazole moiety acts as a bioisostere for the indole ring of serotonin or the catechol of dopamine, engaging in

    
     stacking interactions with aromatic residues (often Phe6.51  or Phe6.52 ) in TM6.
    
The Design Cycle

Effective ligand discovery follows an iterative cycle of design, synthesis, and testing.

DesignCycle Modeling 1. Molecular Modeling (Docking to Asp3.32) Synthesis 2. Modular Synthesis (Benzothiazole Formation) Modeling->Synthesis Binding 3. Affinity Screening (Radioligand Binding) Synthesis->Binding Functional 4. Functional Validation (GTPγS / cAMP) Binding->Functional Hit Selection SAR 5. SAR Analysis (Refine R-Groups) Binding->SAR Low Affinity Functional->SAR SAR->Modeling Optimize

Figure 1: The iterative drug discovery cycle for GPCR ligands. Note the decision point after affinity screening.

Synthetic Protocols

While various methods exist, the condensation of 2-aminothiophenol with carboxylic acids using Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is preferred over Polyphosphoric Acid (PPA) due to easier workup and lower viscosity.

Protocol A: Synthesis of the Core Scaffold

Target: 4-(Benzothiazol-2-yl)piperidine (Protected or Free Base)

Reagents Required:
  • 2-Aminothiophenol (1.0 equiv)

  • N-Boc-isonipecotic acid (1.0 equiv) [Use N-Boc to prevent side reactions, though Boc may cleave under harsh acid] OR Isonipecotic acid (1.0 equiv)

  • Eaton’s Reagent (5 mL per mmol of substrate)

  • Sodium bicarbonate (sat. aq.)

  • Ethyl Acetate / Dichloromethane

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, mix 2-aminothiophenol (10 mmol, 1.25 g) and isonipecotic acid (10 mmol, 1.29 g).

  • Acid Addition: Carefully add Eaton’s Reagent (20 mL). The reaction is exothermic; add slowly.

  • Cyclization: Heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).

    • Note: If using N-Boc protected acid, the Boc group will likely cleave, yielding the free amine.

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Basify the aqueous solution to pH ~10 using 50% NaOH or solid Na₂CO₃ . Caution: Significant heat and gas evolution.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH).

Yield Expectation: 70–85% as a pale yellow solid.

Pharmacological Evaluation

Once synthesized, the ligand must be validated for affinity (Does it bind?) and efficacy (Does it activate the receptor?).

Radioligand Binding Assay (Affinity)

This assay determines the


 (inhibition constant) of your ligand by displacing a known radiolabeled standard.

Critical Reagents:

  • Membrane preparation expressing target GPCR (e.g., CHO-hD2).

  • Radioligand (e.g.,

    
    -Spiperone for D2 receptors).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Data Analysis Table (Example): | Compound ID | R-Group (Benzothiazole-6-pos) |


 (nM) | 

(nM)* | Selectivity Ratio | | :--- | :--- | :--- | :--- | :--- | | Ref (Haloperidol) | - | 1.2 | 0.8 | - | | BTZ-001 | H | 150 | 85 | 1.0 | | BTZ-002 | F | 45 | 28 | 3.0 | | BTZ-003 | OMe | 12 | 7.5 | 11.3 |[1]

 calculated using the Cheng-Prusoff equation: 

Functional Assay: Binding

For Gi/o-coupled receptors (common for benzothiazole targets), the GTP


S assay is the gold standard.[2] It measures the exchange of GDP for a non-hydrolyzable radioactive GTP analog upon receptor activation.

GTPPathway Ligand Ligand (Agonist) GPCR GPCR (Inactive) Ligand->GPCR GPCR_Act GPCR (Active) GPCR->GPCR_Act Conformational Change Exchange Nucleotide Exchange GPCR_Act->Exchange G_Protein Gα-GDP (Inactive) G_Protein->Exchange G_Active Gα-GTPγS (Radioactive) Exchange->G_Active + [35S]GTPγS - GDP

Figure 2: Mechanism of the


 functional assay. Agonist binding catalyzes the accumulation of radioactive G-protein subunits.

Protocol Highlight:

  • Incubate membranes (10 µ g/well ) with GDP (10 µM) to reduce basal noise.

  • Add Test Compound +

    
     (0.1 nM).
    
  • Incubate 60 min at 30°C.

  • Filter through GF/B filters and count radioactivity.

    • Result:Agonists increase counts; Inverse Agonists decrease counts below basal; Antagonists show no change (but block agonists).

Troubleshooting & Optimization

Solubility Issues

Benzothiazoles are lipophilic (High LogP).

  • Issue: Compound precipitates in aqueous assay buffer.

  • Solution: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is <1%. Add 0.05% BSA (Bovine Serum Albumin) to the assay buffer to prevent non-specific binding to plasticware.

Synthetic "Black Tar"

Eaton's reagent reactions can sometimes char.

  • Optimization: Ensure vigorous stirring. If the mixture becomes too viscous, add a small amount of Methanesulfonic acid (MSA) to dilute. Do not exceed 100°C.

Selectivity

If the ligand binds to both 5-HT1A and D2 receptors (common due to homology):

  • Strategy: Introduce a bulky substituent (e.g., isopropyl or phenyl) on the piperidine nitrogen linker. 5-HT1A has a narrower hydrophobic pocket compared to D2; bulky groups often improve D2 selectivity.

References

  • Privileged Scaffolds: Bondensgaard, K., et al. "Recognition of Privileged Structures by G-Protein Coupled Receptors." Journal of Medicinal Chemistry, 2004. Link

  • Synthesis Protocol: Bose, D. S., et al.[1] "A practical and versatile synthesis of 2-substituted benzothiazoles using Eaton's reagent." Synthetic Communications, 2006. Link

  • Binding Assay Methodology: Motulsky, H. J., & Neubig, R. R. "Analyzing radioligand binding data." Current Protocols in Neuroscience, 2002. Link

  • GTPγS Functional Assay: Harrison, C., & Traynor, J. R. "The [35S]GTPγS binding assay: approaches and applications in pharmacology." Life Sciences, 2003. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the formulation and assay integration of lipophilic heterocyclic compounds.

5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole presents a classic physicochemical dichotomy. The molecule features a highly lipophilic, planar 5-chloro-benzothiazole core that drives strong intermolecular


 stacking in the solid state, resulting in high crystal lattice energy. Conversely, the piperidine ring contains a secondary amine with a typical 

around 9.0–10.0[1]. In its uncharged "free base" form, the intrinsic aqueous solubility (

) of this compound is exceptionally poor (often

).

This guide provides field-proven, causally-grounded troubleshooting strategies to keep your compound in solution without compromising your biological assays.

Frequently Asked Questions & Troubleshooting

Q1: My stock solution is prepared in 100% DMSO. When I dilute it into my pH 7.4 PBS assay buffer, the compound immediately crashes out as a cloudy suspension. How do I fix this? The Causality: At pH 7.4, a portion of the piperidine ring is protonated, but the extreme lipophilicity of the chloro-benzothiazole core dominates the molecule's hydration dynamics. When the DMSO is diluted into water, the hydrophobic effect forces the uncharged free base molecules to aggregate and precipitate. The Solution:

  • Optimize Co-solvents: A final concentration of DMSO as low as 5% can significantly increase apparent solubility, though it must be kept below 1% (ideally <0.5%) to prevent artifactual toxicity in cell-based assays[2].

  • Buffer pH Adjustment: If your assay tolerates it, lower the buffer pH to 5.5–6.0. This ensures >99% protonation of the piperidine nitrogen, converting the molecule into a more soluble amphiphilic cation[2].

Q2: I need to formulate this compound for in vivo oral dosing, but the free base is completely insoluble in water. What is the most effective chemical modification? The Causality: The free base has a high melting point due to stable crystal packing. To dissolve it, water must break these intermolecular bonds. The Solution: Salt formation. Converting the free base to a methanesulfonate (mesylate) salt is highly recommended. While hydrochloride (HCl) salts are standard, the bulky mesylate anion disrupts the crystal lattice more effectively than the small chloride ion. Conversion to a mesylate salt significantly increases water solubility and bioavailability without compromising in vitro potency[3].

Q3: My biochemical assay strictly requires pH 7.4 and zero organic solvents. How can I solubilize the free base? The Causality: Without ionization (via low pH) or solvation (via DMSO), the lipophilic surface area of the benzothiazole must be physically shielded from water. The Solution: Pre-complexation with cyclodextrins. Using 20% (w/v) Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a hydrophobic cavity that encapsulates the benzothiazole core, while its hydroxylated exterior maintains excellent aqueous solubility[2].
Solubility Decision Pathway

Workflow Start Precipitation Detected (Free Base in Buffer) Check Evaluate Assay Constraints Start->Check pH_Flex Is pH adjustment (< 6.0) permitted? Check->pH_Flex Adjust_pH Lower buffer pH to protonate piperidine pH_Flex->Adjust_pH Yes Salt_Flex Can you synthesize a salt form? pH_Flex->Salt_Flex No Make_Salt Synthesize Mesylate Salt (Protocol 1) Salt_Flex->Make_Salt Yes Formulation Use 20% HP-β-CD (Protocol 2) Salt_Flex->Formulation No

Decision matrix for troubleshooting benzothiazole-piperidine solubility.

Quantitative Solubility Profiles

The following table summarizes the expected apparent solubility of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole under various formulation conditions. Note: Values are representative benchmarks for this structural class.

Chemical FormVehicle / ConditionpHApparent Solubility (mg/mL)Primary Application
Free BaseUltrapure Water7.0< 0.01None (Unsuitable)
Free Base5% DMSO in PBS7.4~ 0.05 - 0.1In vitro biochemical assays
Free Base20% HP-

-CD in Water
7.42.5 - 5.0In vivo IV / IP dosing
HCl SaltUltrapure Water~5.51.0 - 3.0General in vitro testing
Mesylate SaltUltrapure Water~4.5> 15.0In vivo oral dosing / High-conc. stocks
Validated Experimental Protocols
Protocol 1: Synthesis of the Mesylate Salt

This protocol converts the poorly soluble free base into a highly soluble methanesulfonate salt. The reaction is self-validating: the free base is soluble in the organic solvent, but the resulting polar salt is not, driving immediate precipitation as a fine powder[4].

Materials:

  • 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole (Free Base)

  • Methanesulfonic acid (

    
     99%)
    
  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Step-by-Step Method:

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal volume of anhydrous diethyl ether (or a 1:1 mixture of THF/Ether if solubility is too low). Stir at room temperature until a clear solution is achieved.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise to the stirring solution.

  • Precipitation: Observe the immediate formation of a white to off-white precipitate. Allow the mixture to stir for an additional 15–30 minutes to ensure complete salt formation[4].

  • Isolation: Filter the precipitated salt under a vacuum using a Buchner funnel. Wash the filter cake twice with cold, anhydrous diethyl ether to remove unreacted acid and impurities.

  • Drying: Dry the fine white powder in vacuo at 40°C for 12 hours. The resulting mesylate salt can now be dissolved directly in aqueous buffers.

Mechanism FreeBase Free Base (Lipophilic Core) Insoluble Acid Add Methanesulfonic Acid (Protonation) FreeBase->Acid Protonated Protonated Piperidinium (Amphiphilic Cation) Acid->Protonated Salt Mesylate Salt (Lattice Disrupted) Highly Soluble Protonated->Salt Precipitation in Ether

Physicochemical mechanism of mesylate salt formation for enhanced solubility.

Protocol 2: HP-

-CD Inclusion Complex Formulation

If salt formation is not viable, cyclodextrin complexation effectively masks the lipophilic benzothiazole core[2].

Materials:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD, pharmaceutical grade)
  • Ultrapure Water or PBS (pH 7.4)

  • 0.22

    
    m PTFE Syringe Filters
    

Step-by-Step Method:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in ultrapure water or PBS. Stir until completely transparent.
    
  • Drug Addition: Add an excess amount of the free base powder (e.g., 10 mg/mL) to the cyclodextrin solution. The suspension will appear cloudy.

  • Complexation: Sonicate the suspension in a water bath for 30 minutes, preventing the temperature from exceeding 40°C. Following sonication, place the vial on an orbital shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Clarification: Draw the suspension into a syringe and filter it through a 0.22

    
    m PTFE membrane. The uncomplexed, insoluble free base will remain on the filter.
    
  • Verification: The resulting filtrate is a clear, optically transparent solution containing the solubilized inclusion complex, ready for in vitro or in vivo application.

References

1.[2] Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives - Benchchem. URL: 2.[3] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. URL: 3.[4] US10633387B2 - Salts of TAM inhibitors - Google Patents. URL: 4.[1] Determination of the Partition and Distribution Coefficients of Biologically Active Compounds by Reversed-Phase Thin-Layer Chromatography - AKJournals. URL:

Sources

Purification of polar benzothiazole amines by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying polar benzothiazole amines.

Benzothiazole amines are notoriously difficult to purify. They contain both a basic primary/secondary amine and a thiazole nitrogen, making them highly polar Lewis bases. When exposed to standard bare silica, these functional groups trigger severe acid-base interactions, leading to irreversible binding, streaking, and poor recovery.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your purifications are successful and reproducible.

Diagnostic Workflow for Benzothiazole Amines

Workflow Start Crude Benzothiazole Amine TLC TLC on Bare Silica (DCM/MeOH) Start->TLC Check1 Rf > 0.2 & Sharp Spot? TLC->Check1 Standard Standard Normal Phase (Bare Silica) Check1->Standard Yes TLC_Amine TLC on Amine-Silica (Hexane/EtOAc) Check1->TLC_Amine No (Tailing) Check2 Rf > 0.2 & Sharp Spot? TLC_Amine->Check2 AmineCol Amine-Functionalized Column (Hexane/EtOAc) Check2->AmineCol Yes RP_Check Reversed-Phase C18 (MeCN/H2O + 0.1% NH4OH) Check2->RP_Check No (Insoluble)

Decision tree for selecting the optimal flash chromatography mode for benzothiazole amines.

Frequently Asked Questions & Troubleshooting

Q1: Why does my benzothiazole amine streak across the entire TLC plate and irreversibly bind to the flash column? Mechanistic Causality: Silica gel is a Brønsted acid due to its surface silanol groups (Si-OH), which have a pKa of ~4.5 to 5.5. Benzothiazole amines act as strong Lewis bases. Instead of undergoing standard adsorption/desorption, the amine protonates and engages in a strong ion-exchange interaction with the negatively charged silica[1]. This causes the compound to "smear" across the column bed, resulting in massive yield loss and co-elution with impurities. In some cases, ordinary silica is entirely unsuited for these heterocycles[2].

Q2: Should I add a basic modifier (like TEA or NH₄OH) to my DCM/MeOH gradient, or switch stationary phases? Mechanistic Causality: Adding a competing amine (0.1% - 1% Triethylamine or Ammonium Hydroxide) to your mobile phase temporarily neutralizes the acidic silanols, allowing the basic target compound to elute[3]. However, this approach has severe drawbacks: it drastically reduces the column's loading capacity, and the high-boiling modifiers are notoriously difficult to remove post-purification, risking compound degradation during concentration. Solution: Switching to an amine-functionalized silica (e.g., KP-NH) is fundamentally superior. The stationary phase itself is bonded with an organic amine, creating a permanently basic environment. This allows you to drop the harsh DCM/MeOH/NH₄OH mixtures and elute your amines using softer, modifier-free solvent systems like Hexane/Ethyl Acetate[1][4]. Alternatively, basic alumina or a short Florisil column can bypass silica interactions entirely[2][5].

Q3: My crude benzothiazole amine is highly polar and poorly soluble in Hexane or DCM. How do I load it onto the column? Mechanistic Causality: If you attempt a liquid injection with a sample that is barely soluble in the mobile phase, the compound will immediately precipitate (crash out) at the column head. This destroys the separation band before chromatography even begins. Solution: Employ a dry loading technique. Dissolve the crude mixture in a strong, volatile solvent (like THF or Methanol), add an inert sorbent like Diatomaceous Earth (Celite) or amine-bonded silica, and evaporate it to a dry powder[3]. This ensures the compound is pre-dispersed and elutes evenly as the mobile phase dissolves it.

Q4: When should I abandon Normal Phase entirely and use Reversed-Phase (C18) for my amines? Mechanistic Causality: If your benzothiazole amine is highly polar, ionizable, or completely insoluble in organic solvents, reversed-phase (C18) is the optimal path[6]. By adjusting the aqueous mobile phase to a high pH (using 0.1% NH₄OH), you force the amine into its neutral, free-base form. This increases its lipophilicity, maximizing its retention and separation on the hydrophobic C18 media[1].

Quantitative Data Presentation

To aid in method selection, the following table summarizes the expected performance metrics of different chromatographic modes for basic heterocycles.

Stationary PhaseTypical Solvent SystemLoading Capacity (w/w)Target RecoveryPost-Run Evaporation Difficulty
Bare Silica (No Modifier) DCM / MeOH< 1%< 50% (Irreversible binding)Low
Bare Silica (+ Modifier) DCM / MeOH + 1% TEA1 - 2%70 - 85%High (Requires high vacuum for TEA)
Amine-Functionalized Silica Hexane / Ethyl Acetate2 - 5%> 90%Low (Highly volatile solvents)
Reversed-Phase (C18) Water / MeCN (+ 0.1% NH₄OH)1 - 3%> 95%Medium (Requires lyophilization/extract)

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Purification via Amine-Functionalized Silica

Use this protocol when the compound is soluble in moderate organics but tails heavily on bare silica.

  • Self-Validating TLC Screening:

    • Action: Spot the crude mixture on an amine-functionalized TLC plate . Develop using a gradient of Hexane/Ethyl Acetate (e.g., 70:30).

    • Validation Check: The target spot must be round and sharp, with an Rf value between 0.2 and 0.35. If the spot still streaks, the compound is too polar for normal phase; pivot to Protocol 2.

  • Dry Loading Preparation:

    • Action: Dissolve the crude sample in 2-3 mL of Methanol. Add amine-functionalized silica (approx. 3x the crude weight). Evaporate under reduced pressure until a completely free-flowing powder is formed.

    • Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Re-evaporate until perfectly dry to prevent band broadening.

  • Column Equilibration:

    • Action: Load the dry powder into the solid load cartridge. Equilibrate the amine-functionalized flash column with 3-5 column volumes (CV) of the starting solvent (e.g., 90:10 Hexane/EtOAc).

    • Causality: Equilibrating conditions the bonded phase and removes trapped air, ensuring uniform mass transfer.

  • Gradient Elution:

    • Action: Run a shallow linear gradient from the starting condition up to 100% Ethyl Acetate over 10-15 CVs. Monitor UV absorption at the specific λmax of the benzothiazole ring (typically 254 nm and 280 nm).

Protocol 2: Reversed-Phase (C18) Purification under Alkaline Conditions

Use this protocol for highly polar, water-soluble, or highly ionizable benzothiazole amines.

  • Mobile Phase Preparation (Alkaline):

    • Action: Prepare Solvent A: Water + 0.1% Ammonium Hydroxide (NH₄OH). Prepare Solvent B: Acetonitrile (MeCN).

    • Causality: The high pH ensures the basic amine is deprotonated (free-base form), increasing its hydrophobicity and retention on the C18 column[1].

  • Self-Validating LC-MS Method Transfer:

    • Action: Run the crude sample on an analytical LC-MS using a C18 column with the exact same Solvent A and B gradient.

    • Validation Check: Identify the target mass (m/z). If baseline separation is achieved analytically, calculate the elution percentage of Solvent B. Program the preparative flash system to hold an isocratic step at 5% below this elution percentage.

  • Sample Injection:

    • Action: Dissolve the sample in a minimum volume of DMSO or DMF. Inject directly onto the C18 column.

    • Causality: DMSO prevents the sample from crashing out in the highly aqueous starting conditions.

  • Fraction Recovery:

    • Action: Collect fractions based on UV threshold. Because the mobile phase contains water, pool the pure fractions and remove the Acetonitrile via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous layer to yield the pure free-base amine.

References

  • Successful Flash Chromatography | Wake Forest University (King Group) | 3

  • When should I use an amine-bonded silica for flash chromatography? | Biotage | 4

  • How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage | 1

  • Technical Support Center: Purification of Bulky Amines by Chromatography | BenchChem | 5

  • US8563738B2 - Ligands for copper-catalyzed azide-alkyne cycloaddition reactions | Google Patents | 2

  • RediSep C-18 reversed phase column Purification of primary amines | Teledyne ISCO |6

Sources

Technical Support Center: Boc Deprotection of Benzothiazole Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Removing a tert-butyloxycarbonyl (Boc) group is often dismissed as trivial. However, when the substrate is a benzothiazole piperidine , standard protocols frequently fail to deliver high-purity material.

The Hidden Trap: Benzothiazoles substituted with piperidines (especially at the C2 position) are electron-rich systems. The piperidine nitrogen donates electron density into the benzothiazole ring, activating it toward electrophilic aromatic substitution. During Boc removal, the generated tert-butyl cation is a potent electrophile that will alkylate your benzothiazole ring if not aggressively scavenged.

This guide provides a self-validating workflow to ensure complete deprotection while suppressing "molecular suicide" (self-alkylation).

The Gold Standard Protocol (TFA Method)

Do not use neat TFA. Do not use standard 1:1 TFA:DCM without additives. This protocol is optimized for electron-rich heterocycles .

Reagents
  • Substrate: Boc-protected benzothiazole piperidine (1.0 equiv)

  • Acid: Trifluoroacetic Acid (TFA)[1][2][3][4][5][6][7]

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

  • Scavenger (CRITICAL): Triethylsilane (TES) or Triisopropylsilane (TIPS)

Step-by-Step Workflow
  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration). Ensure complete solubility. If the substrate is insoluble in DCM, see Troubleshooting Q3.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).

    • Why? TES reacts with the t-butyl cation faster than your benzothiazole ring does.

  • Acid Addition: Cool to 0°C. Add TFA dropwise to reach a final ratio of 2:1 DCM:TFA (v/v).

    • Note: A 1:1 ratio is standard, but 2:1 (33% TFA) is often sufficient and reduces the viscosity of the mixture.

  • Reaction: Warm to room temperature. Stir for 1–3 hours.

  • Monitoring: Check by LCMS. Look for the loss of [M+100] (Boc) and [M+56] (t-butyl).

    • Validation: If you see a peak at [M+56] relative to the product mass, you have failed to scavenge the cation; it has alkylated your ring.

  • Workup (Isolation as Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess TFA.

  • Workup (Free Base): Dissolve residue in DCM. Wash with saturated NaHCO₃ (Caution: CO₂ evolution). Dry organic layer over Na₂SO₄ and concentrate.[4]

Troubleshooting & FAQs

Q1: I see a side product with Mass [M_product + 56]. What is it?

Diagnosis: This is the tert-butylated product.[8][9] Root Cause: The tert-butyl cation generated during deprotection attacked the electron-rich benzothiazole ring or the sulfur atom because no scavenger was present (or the concentration was too low). Solution:

  • Immediate Fix: You cannot easily remove the t-butyl group once it is attached to the ring. You must restart.

  • Protocol Adjustment: Increase TES/TIPS loading to 5–10 equivalents. Alternatively, use Thioanisole (5 equiv) as a scavenger, though it is odorous.

Q2: My product is a sticky, hygroscopic gum that won't solidify.

Diagnosis: Benzothiazole piperidine TFA salts are often ionic liquids or amorphous gums. Solution: Switch to HCl in Dioxane .

  • Protocol: Dissolve substrate in minimal DCM or Dioxane.[9] Add 4M HCl in Dioxane (5–10 equiv).

  • Result: HCl salts of benzothiazoles are generally more crystalline than TFA salts. The product often precipitates directly from the reaction mixture as a white solid, which can be filtered and washed with ether.

Q3: The reaction is stalling (incomplete conversion after 4 hours).

Diagnosis: Solubility limited kinetics or salt shielding. Root Cause: As the amine deprotects, it forms a salt.[6] If this salt precipitates immediately and coats the remaining starting material, the acid cannot penetrate. Solution:

  • Solvent Switch: Use Nitromethane or a small amount of Methanol as a co-solvent to keep the ionic species in solution.

  • Caution: Methanol can react with the t-butyl cation to form MTBE (methyl tert-butyl ether), acting as a scavenger itself, but it slows down the reaction kinetics slightly compared to DCM.

Q4: Can I use Lewis Acids like TMSOTf?

Diagnosis: Advanced User Query. Insight: Yes, TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is a powerful, non-protic alternative.

  • Use Case: If your molecule contains acid-sensitive groups (like acetals) that might survive TMSOTf but not aqueous workup.

  • Protocol: 1.5 equiv TMSOTf, 2,6-lutidine (base), DCM, 0°C.

  • Warning: This is moisture sensitive and generally overkill for simple Boc removal. Stick to TFA/TES unless necessary.

Visualized Decision Frameworks

Diagram 1: Experimental Decision Matrix

This logic tree guides you to the correct acid/scavenger combination based on your specific benzothiazole substitution pattern.

Boc_Removal_Strategy Start Start: Boc-Benzothiazole-Piperidine Check_Sens Contains Acid-Sensitive Groups? (e.g., Acetals, Silyl ethers) Start->Check_Sens Lewis_Acid Use TMSOTf / 2,6-Lutidine Check_Sens->Lewis_Acid Yes Check_Solubility Is Product Salt Likely Gummy/Oily? Check_Sens->Check_Solubility No HCl_Route Use 4M HCl in Dioxane (Precipitates Solid HCl Salt) Check_Solubility->HCl_Route Yes (Prefer Solid) TFA_Route Use TFA / DCM (1:2) Check_Solubility->TFA_Route No (Solution OK) Final Isolate Product HCl_Route->Final Scavenger_Check CRITICAL STEP: Add Scavenger (TES or TIPS) TFA_Route->Scavenger_Check Scavenger_Check->Final Prevents Alkylation

Caption: Decision tree for selecting the optimal deprotection conditions based on substrate sensitivity and physical properties.

Diagram 2: The "Molecular Suicide" Mechanism

Understanding why scavengers are needed prevents experimental complacency.

Mechanism_Risk Substrate Boc-Piperidine-Benzothiazole Intermediate Fragmented Species Substrate->Intermediate + Acid Acid TFA (H+) Cation tert-Butyl Cation (t-Bu+) (ELECTROPHILE) Intermediate->Cation Generates Ring Benzothiazole Ring (NUCLEOPHILE) Intermediate->Ring Exposes Cation->Ring Attacks (No Scavenger) Scavenger Silane Scavenger (TES/TIPS) Cation->Scavenger Trapped by (With Scavenger) Side_Product t-Butyl-Benzothiazole (IRREVERSIBLE IMPURITY) Ring->Side_Product Alkylation Desired_Product Deprotected Amine + Isobutane (Gas) Scavenger->Desired_Product Safe Quench

Caption: Mechanistic pathway showing the competition between the scavenger and the benzothiazole ring for the reactive t-butyl cation.

Comparative Data: Scavenger Efficiency

Not all scavengers are equal.[9][10] For benzothiazoles, silanes are preferred over thiols to avoid sulfur exchange or disulfide formation issues.

ScavengerTypeEfficiency (Benzothiazoles)ProsCons
Triethylsilane (TES) SilaneHigh Volatile, easy to remove, odorless.Expensive compared to water.
Triisopropylsilane (TIPS) SilaneHigh Very stable, excellent trap.Higher boiling point than TES.
Thioanisole Thiol-EtherMedium-HighClassic standard.Strong odor, hard to remove completely.
Water ProticLowCheap.Insufficient for highly electron-rich rings; leads to emulsions.
1,2-Ethanedithiol (EDT) ThiolHighVery effective.Extreme stench , toxic, can poison metal catalysts in subsequent steps.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on mechanism and stability).

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][5][11][12] International Journal of Peptide and Protein Research, 12(5), 258-268.[12] (Foundational paper on cation scavenging).

  • Han, G., et al. (2004).[3][13] Recent development of peptide coupling reagents in organic synthesis.[3] Tetrahedron, 60(11), 2447-2467. (Discusses side reactions in electron-rich heterocycles during deprotection).

Sources

Benzothiazole Synthesis Support Center: Troubleshooting Cyclization Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered during the cyclization of 2-substituted benzothiazoles. Whether your workflow relies on the condensation of 2-aminothiophenols with aldehydes or the oxidative cyclization of thiobenzanilides, this guide provides mechanistic insights, root-cause analysis, and self-validating protocols to optimize your experimental yields.

Section 1: Mechanistic Pathways & Bottlenecks

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols generally proceeds via a three-step cascade:

  • Condensation: Nucleophilic attack of the amine on the carbonyl to form a Schiff base (imine).

  • Cyclization: Intramolecular attack by the thiol to form a benzothiazoline intermediate.

  • Oxidation: Dehydrogenation to aromatize the ring into the final benzothiazole.

Yield loss typically occurs at either the first step (due to poor electrophilicity of the aldehyde) or the final step (inefficient oxidation stalling at the benzothiazoline stage)[1].

Mechanism A 2-Aminothiophenol + Aldehyde B Schiff Base (Imine) A->B Condensation (-H2O) C Benzothiazoline Intermediate B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation (-2H)

Reaction mechanism of 2-substituted benzothiazoles from 2-aminothiophenols.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at the benzothiazoline intermediate, resulting in low final yields. How can I drive the reaction to completion? A1: Incomplete aromatization is the most frequent cause of low yields. If your TLC indicates consumption of the Schiff base but the final aromatic product is lacking, the oxidation step is inefficient. Causality & Solution: The benzothiazoline intermediate requires an electron acceptor to lose two protons. While atmospheric oxygen is sometimes sufficient, it is often too slow[1]. Introduce an explicit oxidant. A highly effective and green combination is . The HCl activates the intermediate, while H₂O₂ acts as the terminal oxidant[2]. Alternatively, using DMSO as both solvent and oxidant under air is a metal-free approach that drives aromatization[3].

Q2: I am observing significant disulfide formation (2,2'-diaminodiphenyl disulfide) instead of my desired product. What is going wrong? A2: Disulfide formation is a competing side reaction caused by the premature oxidation of the 2-aminothiophenol before it can condense with the aldehyde. Causality & Solution: This occurs when the condensation step is too slow, leaving the free thiol exposed to oxidants (like O₂ in the air) for too long. To prevent this, ensure the aldehyde is highly reactive. If using an unreactive aliphatic aldehyde, consider degassing your solvents to remove dissolved oxygen until the Schiff base has fully formed, then re-introduce the oxidant for the final step.

Q3: How does the electronic nature of my aldehyde affect the cyclization yield, and how should I adjust my conditions? A3: Aromatic aldehydes with electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) generally provide excellent yields (>90%) because they increase the electrophilicity of the carbonyl carbon, accelerating the initial condensation[4]. Causality & Solution: Electron-donating groups (EDGs) (e.g., -OMe, -OH) or aliphatic aldehydes reduce carbonyl reactivity[1]. If using EDG-substituted aldehydes, you must apply more forcing conditions: increase the temperature, use microwave irradiation, or employ a stronger Lewis/Brønsted acid catalyst to lower the activation energy of the imine formation[2].

Q4: I am synthesizing benzothiazoles via the oxidative cyclization of thiobenzanilides. What are the best metal-free alternatives to avoid transition-metal contamination? A4: For pharmaceutical applications, avoiding Pd or Cu catalysts is ideal. Causality & Solution: You can utilize . Molecular iodine (I₂) acts as both an electrophilic activator and an oxidant, facilitating nucleophilic attack by the sulfur atom onto the aromatic ring, followed by HI elimination[5]. Another modern approach is visible-light photocatalysis using graphitic carbon nitride (g-C₃N₄) under ambient air, which provides a completely metal-free, aerobic cyclization pathway[6].

Troubleshooting Start Low Cyclization Yield CheckTLC TLC Shows Benzothiazoline? Start->CheckTLC Oxidation Increase Oxidant (e.g., H2O2, Air) CheckTLC->Oxidation Yes (Stalled oxidation) CheckSM Unreacted Starting Materials? CheckTLC->CheckSM No Disulfide Disulfide Byproduct? CheckSM->Disulfide No (Side reactions) AddAcid Add Acid Catalyst (e.g., HCl) CheckSM->AddAcid Yes (Poor condensation) Degas Degas Solvent / Use Antioxidant Disulfide->Degas Yes (Thiol oxidation)

Troubleshooting decision tree for diagnosing and resolving low cyclization yields.

Section 3: Validated Experimental Protocols

To ensure reproducibility, the following methodologies include built-in self-validation checkpoints to verify reaction progression in real-time.

Protocol A: H₂O₂/HCl-Catalyzed Condensation (For Aldehydes + 2-Aminothiophenol)

Optimized for high-yield aromatization of electron-rich and electron-poor substrates.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the target aromatic aldehyde (1.0 mmol) in 10 mL of ethanol[1].

  • Catalyst/Oxidant Addition: Add concentrated HCl (3.0 mmol) followed by 30% aqueous H₂O₂ (6.0 mmol).

    • Self-Validation Check: The optimal molar ratio is 1:1:6:3 (Thiol:Aldehyde:H₂O₂:HCl)[2]. A slight exotherm and color change should be observed immediately, indicating Schiff base formation.

  • Reaction: Stir the mixture at room temperature for 45–60 minutes. Monitor the reaction via TLC (Hexane:EtOAc 8:2).

    • Self-Validation Check: The intermediate benzothiazoline will appear as a distinct spot that gradually disappears as the highly UV-active benzothiazole forms. If the intermediate spot persists past 60 minutes, add an additional 1.0 mmol of H₂O₂.

  • Work-up: Pour the mixture into a beaker of ice-cold water[1]. Filter the resulting precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to afford the pure product.

Protocol B: Iodine-Mediated Cyclization of Thiobenzanilides

A metal-free approach for robust intramolecular C-S bond formation.

  • Preparation: Dissolve the thiobenzanilide derivative (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL)[5].

  • Activation: Add molecular iodine (I₂, 1.0 equiv) to the solution.

  • Cyclization: Heat the mixture to 80 °C and stir for 2–4 hours.

    • Self-Validation Check: Monitor the disappearance of the starting material via TLC. The reaction mixture must maintain a dark iodine color; if it turns pale prematurely, the oxidant has been depleted by impurities, and additional I₂ (0.2 equiv) should be added.

  • Quenching & Work-up: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (the solution will turn pale/colorless). Extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[5].

Section 4: Quantitative Data Summary

The following table summarizes quantitative yield data across various catalytic systems to help guide your experimental design based on available reagents and substrate reactivity.

Starting MaterialsCatalyst / Oxidant SystemSolventReaction ConditionsAvg. Yield (%)
2-Aminothiophenol + Ar-CHOH₂O₂ / HCl (6:3 eq)EthanolRoom Temp, 1 h85–95%
2-Aminothiophenol + Ar-CHONone (Solvent acts as promoter)GlycerolRoom Temp, 0.5–5 h81–92%
ThiobenzanilidesMolecular Iodine (I₂, 1 eq)DCE80 °C, 2–4 h70–90%
Thiobenzanilidesg-C₃N₄ (Visible Light)AirRoom Temp, Air80–95%
Nitrobenzenes + Elemental S₈Redox-Neutral (Metal-Free)Neat130 °C, 12 h60–85%

References

  • Guo et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Semantic Scholar (2020). Available at: [Link]

  • Organic Chemistry Portal. "Benzothiazole synthesis." Organic Chemistry Portal. Available at:[Link]

  • Molecules. "Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature." PMC (2011). Available at:[Link]

  • Molecules. "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." MDPI (2024). Available at:[Link]

  • Organic Letters. "Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions." ACS Publications (2021). Available at: [Link]

  • The Journal of Organic Chemistry. "Transition-Metal-Free Synthesis of 2-Substituted Benzothiazoles from Nitrobenzenes, Methylheteroaryl Compounds, and Elemental Sulfur, Based on Nitro-Methyl Redox-Neutral Cyclization." ACS Publications (2020). Available at:[Link]

Sources

Avoiding oxidation side reactions in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Oxidation Side Reactions

Welcome to the Technical Support Center dedicated to troubleshooting and optimizing benzothiazole synthesis. This guide, designed for experienced researchers, provides in-depth solutions to common oxidative challenges encountered during the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your synthetic strategies.

Problem 1: My reaction mixture turns dark, and I'm isolating a disulfide byproduct.

Question: During the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol, my reaction mixture darkens significantly, and analysis reveals the presence of 2,2'-dithiobis(aniline). What is causing this, and how can I prevent it?

Answer: This is a classic and frequent issue stemming from the high susceptibility of the 2-aminothiophenol starting material to oxidative dimerization.[1][2] The thiol group is readily oxidized, especially in the presence of atmospheric oxygen or certain metal catalysts, leading to the formation of a disulfide bond between two molecules.[1]

Causality and Mitigation Strategies:
  • Oxidation of Starting Material: The primary culprit is often atmospheric oxygen.[1][2]

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] This simple step minimizes the exposure of the sensitive thiol to oxygen.

  • Inappropriate Catalyst: Certain metal catalysts can inadvertently promote the oxidative dimerization of thiols.[1]

    • Solution: If you suspect catalyst-induced oxidation, consider switching to a metal-free catalytic system or a milder catalyst.[1]

  • Slow Cyclization Kinetics: If the desired intramolecular cyclization to form the benzothiazole ring is slow, it provides a larger window of opportunity for the intermolecular dimerization of the starting material.[1]

    • Solution: Optimize reaction conditions (e.g., temperature, concentration) to accelerate the rate of cyclization.[1][3]

Problem 2: The reaction is sluggish, and the primary product is the benzothiazoline intermediate, not the aromatic benzothiazole.

Question: My analytical data (TLC, NMR) indicates the presence of the benzothiazoline intermediate, but the final aromatization to the benzothiazole is incomplete. How can I drive the reaction to completion?

Answer: The final step in many benzothiazole syntheses is the oxidation of the initially formed benzothiazoline intermediate to the aromatic benzothiazole.[1] Incomplete conversion is a common hurdle.

Causality and Mitigation Strategies:
  • Insufficient Oxidant: The most direct cause is an inadequate amount or activity of the oxidizing agent.[1]

    • Solution: Ensure you are using a sufficient stoichiometric amount of the oxidant. Common and effective oxidants for this transformation include air (oxygen), hydrogen peroxide (H₂O₂), or manganese dioxide (MnO₂).[1] The choice of oxidant may require optimization for your specific substrate.

  • Suboptimal Reaction Conditions for Oxidation: The efficiency of the oxidation step is often sensitive to pH and temperature.[1]

    • Solution: For air oxidation, slightly basic conditions can be beneficial.[1] If using a chemical oxidant, ensure the reaction temperature is appropriate for its optimal activity.[1]

  • Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the aldehyde can sterically hinder the final aromatization step, slowing it down.[1]

    • Solution: In cases of significant steric hindrance, a stronger oxidant or prolonged reaction times may be necessary to achieve full conversion.[1]

Problem 3: I'm observing oxidative ring-opening of my benzothiazole product.

Question: My desired benzothiazole product appears to be degrading, and I suspect oxidative ring-opening. Under what conditions does this occur, and how can it be avoided?

Answer: While the benzothiazole ring is generally stable, it can undergo oxidative ring-opening under harsh conditions, leading to degradation products.[1]

Causality and Mitigation Strategies:
  • Harsh Oxidative Conditions: The use of overly strong oxidizing agents during synthesis or workup can lead to this unwanted side reaction.[1]

    • Solution: If an oxidation step is necessary, select a milder reagent and carefully control the stoichiometry and reaction time.[1]

  • Prolonged Exposure to Air and Light: For some substituted benzothiazoles, extended exposure to atmospheric oxygen and light can promote oxidative degradation.[1]

    • Solution: Store sensitive benzothiazole products under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Starting Material Oxidation

This protocol outlines a general approach for the synthesis of 2-arylbenzothiazoles while minimizing the oxidative dimerization of 2-aminothiophenol.

Materials:

  • 2-Aminothiophenol (freshly purified if necessary)

  • Substituted aromatic aldehyde

  • Ethanol (or other suitable solvent like DMF or DMSO)[3]

  • Catalyst (e.g., catalytic amount of iodine or H₂O₂/HCl)[3]

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a condenser under a constant, gentle stream of nitrogen or argon gas.

  • Reagent Addition: To the flask, add a solution of the aromatic aldehyde (1.0 mmol) in the chosen solvent (5-10 mL).[3]

  • Catalyst Introduction: Add the selected catalyst. The optimal catalyst and its loading should be determined empirically.[3]

  • Controlled Addition of 2-Aminothiophenol: Slowly add 2-aminothiophenol (1.0 mmol) to the stirring solution. A slow, dropwise addition can help to maintain a low instantaneous concentration of the thiol, further disfavoring dimerization.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, proceed with standard aqueous workup and purification procedures.

Protocol 2: Efficient Oxidation of Benzothiazoline to Benzothiazole using H₂O₂/HCl

This method is particularly effective for achieving high yields and short reaction times for the final aromatization step.[2]

Materials:

  • Benzothiazoline intermediate

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the benzothiazoline intermediate in ethanol in a round-bottom flask.

  • Reagent Addition: With stirring at room temperature, add 30% H₂O₂ (e.g., 6.0 mmol per 1.0 mmol of substrate) and concentrated HCl (e.g., 3.0 mmol per 1.0 mmol of substrate) dropwise.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 1 hour.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting benzothiazoline is fully consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the benzothiazole product.[1]

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

Data Presentation

Table 1: Troubleshooting Summary for Common Oxidation Issues
Observed Problem Potential Cause Recommended Solution(s)
Dark reaction mixture, disulfide byproduct formationOxidation of 2-aminothiophenol starting material[1][2]- Run the reaction under an inert atmosphere (N₂ or Ar).[1][2] - Use freshly purified 2-aminothiophenol.[2][3] - Consider a milder or metal-free catalyst.[1]
Incomplete conversion to aromatic benzothiazoleInsufficient oxidation of the benzothiazoline intermediate[1]- Increase the amount of oxidant or switch to a more potent one (e.g., H₂O₂/HCl).[1] - Optimize pH and temperature for the oxidation step.[1]
Formation of degradation productsOxidative ring-opening of the benzothiazole product[1]- Use milder oxidizing agents during synthesis and workup.[1] - Store the final product under an inert atmosphere and protected from light.

Visualized Workflows

Diagram 1: Troubleshooting Workflow for Disulfide Byproduct Formation

A Problem: Disulfide Byproduct Detected B Is the reaction run under an inert atmosphere? A->B C Implement N2 or Ar atmosphere B->C No D Is the 2-aminothiophenol fresh? B->D Yes C->D E Purify starting material (distillation/recrystallization) D->E No F Is a metal catalyst being used? D->F Yes E->F G Consider a metal-free or milder catalyst F->G Yes H Re-evaluate reaction kinetics. Optimize for faster cyclization. F->H No G->H I Problem Resolved H->I

Caption: Decision tree for mitigating disulfide byproduct formation.

Diagram 2: General Mechanism of Oxidative Side Reactions

Caption: Competing reaction pathways in benzothiazole synthesis.

References

  • BenchChem. (n.d.). Avoiding side reactions during the synthesis of N-substituted benzothiazoles.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • BenchChem. (n.d.). How to avoid byproduct formation in benzothiazole synthesis.
  • SFERA. (2020, April 28). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents.
  • ACP. (2025, October 23). Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms.
  • RSC Publishing. (2024, October 24). Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2.
  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • PMC. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • ACS Earth and Space Chemistry. (n.d.). Atmospheric Oxidation Mechanism of 2-Hydroxy-benzothiazole Initiated by Hydroxyl Radicals.
  • Canadian Journal of Chemistry. (2018, December 13). Oxidative Ring-Opening of Benzothiazole Derivatives.

Sources

Technical Support Center: Handling the Hygroscopic Nature of Piperidinyl Benzothiazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidinyl benzothiazole salts. This guide provides in-depth troubleshooting advice and best practices for managing the hygroscopic nature of these compounds, a critical factor for ensuring experimental accuracy, reproducibility, and the long-term stability of your materials.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions surrounding the hygroscopicity of pharmaceutical salts.

Q1: What does "hygroscopic" mean in the context of piperidinyl benzothiazole salts?

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment, a process driven by either absorption or adsorption.[1] For piperidinyl benzothiazole salts, which are often crystalline powders, this means that exposure to atmospheric humidity can lead to a significant increase in water content.[2] This can cause both physical and chemical changes to the material.[3]

The severity of hygroscopicity can range from slight moisture uptake to deliquescence, where the solid absorbs so much water that it dissolves and forms a liquid solution. Understanding this property is a critical first step in drug development, as excess water can negatively impact the stability and functionality of active pharmaceutical ingredients (APIs).[4]

Q2: Why are pharmaceutical salts, like these benzothiazole derivatives, particularly prone to hygroscopicity?

Salt formation is a common strategy to improve the solubility and dissolution rate of a drug.[5][6] However, the ionic nature of a salt's crystal lattice can increase its affinity for water.[6] Water molecules, being polar, can interact strongly with the ions in the salt structure. This interaction potential is often a key reason for the enhanced tendency of salts to form hydrates—crystalline forms that incorporate water directly into their lattice.[5][6] It is estimated that approximately one-third of all APIs are capable of forming hydrates.[5]

Q3: What are the experimental consequences of ignoring the hygroscopic nature of my compound?

Neglecting to control for moisture can have severe consequences across all stages of research and development, leading to unreliable and irreproducible results.[7]

  • Inaccurate Weighing & Potency Calculations: The measured weight of a sample will include an unknown amount of water, leading to the preparation of sub-potent solutions.[8] This is a common source of error in biological assays and formulation studies.

  • Physical Instability: Moisture uptake can cause significant physical changes, such as caking, clumping, or changes in powder flowability, which can halt manufacturing processes like tablet compounding and vial filling.[7][9][10]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the shelf life of the compound.[10][11][12]

  • Solid-State Form Conversion: A compound may convert from its anhydrous (water-free) form to a hydrate.[5] Different solid-state forms can have drastically different physicochemical properties, including solubility and dissolution rate, which can impact the drug's bioavailability.[13]

Q4: How can I quantitatively determine if my specific piperidinyl benzothiazole salt is hygroscopic?

Visual inspection alone is insufficient. Rigorous characterization is necessary to understand a compound's behavior at different humidity levels.

  • Dynamic Vapor Sorption (DVS): This is the gold-standard technique.[2][12] DVS analysis measures the change in mass of a sample as it is exposed to a controlled range of relative humidity (RH) levels at a constant temperature. The resulting sorption/desorption isotherm provides critical information about the extent and rate of water uptake, critical humidity thresholds for hydrate formation, and the physical stability of the material.[2][]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is often used to quantify the amount of bound water in a hydrate by identifying weight loss steps at specific temperatures.[4]

  • Gravimetric Sorption Analysis: This method involves exposing a pre-weighed sample to a specific, constant high-humidity environment (e.g., 80% RH) for a set period (e.g., 24 hours) and then measuring the weight gain.[15]

Q5: What are the visual cues that my sample has absorbed excessive moisture?

While quantitative analysis is essential, there are several clear visual indicators of uncontrolled moisture absorption:

  • Change in Appearance: The material may transform from a fine, free-flowing powder to a clumpy or caked solid.[3][16]

  • Stickiness: The powder may become sticky or begin to form a paste.[16]

  • Deliquescence: In severe cases, the solid will completely dissolve in the absorbed water, forming visible droplets or a liquid solution.[16]

Section 2: Troubleshooting Guide - Addressing Common Issues

This section provides solutions to specific problems encountered during experimentation.

Scenario 1: Inaccurate and Drifting Weight Measurements
  • Problem: When I place my sample on the analytical balance, the reading continuously increases and will not stabilize.

  • Underlying Cause: The compound is rapidly absorbing moisture from the air inside the weighing chamber. This unidirectional drift is a classic sign of a highly hygroscopic substance.[17]

  • Solution: Implement the "Weighing by Difference" method. This technique minimizes the sample's exposure to the atmosphere and is suitable for volatile or hygroscopic materials.[18]

Protocol: Weighing by Difference
  • Preparation: Place a clean, dry weighing bottle or vial with a secure cap or stopper on the analytical balance.[17]

  • Initial Tare: Tare the balance to zero with the sealed container on the pan.

  • Gross Weight: Remove the container from the balance. In a controlled environment (if possible), quickly add an approximate amount of the piperidinyl benzothiazole salt (more than you need) into the container and securely reseal it. Place it back on the balance and record the stable mass (Gross Weight).

  • Dispensing: Carefully and quickly transfer the desired amount of the compound from the weighing container directly into your receiving flask or vessel. Do not place the receiving flask on the balance.

  • Final Weight: Immediately reseal the original weighing container, place it back on the balance, and record the final stable mass (Final Weight).

  • Calculation: The exact mass of the transferred sample is the difference between the Gross Weight and the Final Weight.

Workflow for Weighing by Difference

G A 1. Place sealed, empty vial on balance. Tare to 0.0000 g. B 2. Remove vial. Quickly add compound. Seal vial. A->B C 3. Place sealed vial back on balance. Record Gross Weight. B->C D 4. Quickly dispense compound into receiving vessel. C->D E 5. Immediately reseal vial. Place back on balance. Record Final Weight. D->E F 6. Calculate Dispensed Weight: Gross Wt - Final Wt E->F

Caption: Workflow for the Weighing by Difference method.

Scenario 2: Compound Has Caked or Clumped in the Container
  • Problem: The powder in my stock bottle is no longer free-flowing and has formed hard clumps.

  • Underlying Cause: The material has been exposed to ambient humidity over time, either through repeated openings of the container or improper long-term storage. This leads to the formation of liquid bridges between particles and, potentially, solid-state transformations.[9]

  • Solution: If the compound is thermally stable, it may be possible to dry it. Crucially, you must first verify the thermal stability of your specific salt (e.g., using TGA) to avoid decomposition. [1]

Protocol: Drying a Hygroscopic Compound (for Thermally Stable Salts)
  • Safety First: Consult the Safety Data Sheet (SDS) for your compound to understand its thermal hazards and decomposition temperature.

  • Preparation: Spread the clumped material in a thin layer in a suitable glass container, such as a watch glass or a crystallizing dish.

  • Drying: Place the container in a vacuum oven.

  • Conditions: Begin drying at room temperature under a high vacuum. If thermal data permits, the temperature can be gently increased, but it should remain well below the compound's decomposition or melting point.

  • Duration: Dry for a sufficient period (e.g., 12-24 hours) until a constant weight is achieved.

  • Cooling & Storage: Crucially, cool the dried material to room temperature inside a desiccator. [17] This prevents the now very dry, "active" material from rapidly re-absorbing atmospheric moisture.[19] Immediately transfer the dry powder to a new, dry, airtight container for proper storage.

Scenario 3: Inconsistent Results in Biological Assays or Formulation Studies
  • Problem: I am observing poor reproducibility in my experiments. My dose-response curves are shifting, or my formulation's dissolution profile is inconsistent.

  • Underlying Cause: This is often a direct result of inaccurate compound concentration due to unaccounted-for water content.[8] If the material has absorbed 10% water by weight, a solution prepared based on the bulk weight will be 10% less concentrated than intended. Additionally, the absorbed moisture may have triggered a change from an anhydrous form to a less soluble hydrate form, directly impacting dissolution and bioavailability.[5][13]

  • Solution: Proactive quantification of water content and controlled handling are essential.

  • Quantify Water Content: Before preparing critical stock solutions, determine the precise water content of your solid material using Karl Fischer titration.[20]

  • Correct for Water Content: Adjust your calculations for solution preparation to account for the measured water content, ensuring you are dosing based on the active anhydrous compound mass.

  • Controlled Environment Preparation: For maximum accuracy, prepare stock solutions inside a controlled environment, such as a glove box with a low-humidity atmosphere.[21] This prevents moisture uptake during the weighing and dissolution steps.

Section 3: Best Practices & Standard Operating Procedures (SOPs)

Proactive measures are the most effective way to manage hygroscopic compounds.

SOP 1: Storage and Handling of Hygroscopic Piperidinyl Benzothiazole Salts

This procedure outlines the critical steps for maintaining the integrity of your compound from storage to use and back.

General Handling & Dispensing Workflow

G cluster_0 Main Storage (e.g., -20°C or RT Cabinet) cluster_1 Handling Preparation cluster_2 Dispensing (Controlled Environment) cluster_3 Return to Storage A 1. Primary container is stored tightly sealed. B 2. Transfer primary container into a desiccator. A->B C 3. Allow container to equilibrate to room temperature inside the desiccator. B->C Prevents condensation D 4. Move container to balance or glove box. Minimize open time. C->D E 5. Dispense required amount of compound. D->E F 6. Tightly reseal primary container immediately. E->F G 7. Place sealed container back in desiccator (optional but good practice). F->G H 8. Return container to main storage. G->H

Sources

Separating 5-chloro and 6-chloro benzothiazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Support Center . This portal is designed for analytical chemists and drug development professionals facing the complex challenge of resolving closely related positional isomers.

Below, you will find our mechanistic troubleshooting guide, self-validating analytical protocols, and quantitative benchmarks specifically tailored for separating 5-chloro and 6-chloro benzothiazole .

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do 5-chloro and 6-chloro benzothiazole co-elute as a single broad peak on my standard C18 column? A: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because 5-chloro and 6-chloro benzothiazole are positional isomers, their lipophilicity (


) and hydrodynamic volumes are virtually identical. C18 columns are "blind" to the subtle electronic differences between these molecules. To resolve them, you must abandon purely hydrophobic retention and exploit spatial selectivity or 

interactions[1].

Q: What stationary phase should I use instead? A: You need a stationary phase capable of recognizing slight shifts in aromatic electron density.

  • PFP (Pentafluorophenyl) or Phenyl-Hexyl columns: The pentafluorophenyl ring is highly electron-deficient (

    
    -acidic). The position of the chlorine atom on the benzothiazole ring (meta vs. para relative to the thiazole nitrogen) slightly alters the 
    
    
    
    -basicity of the fused aromatic system. The PFP column detects this minute
    
    
    via
    
    
    and dipole-induced dipole interactions, allowing for baseline separation[1].
  • PYE (Pyrenylethyl) columns: These offer even stronger

    
     interactions and high spatial recognition for positional isomers[2].
    
  • MIL-53(Fe) MOF columns: Emerging research shows that Metal-Organic Framework packed columns provide exceptional rigid pore shape selectivity, achieving rapid baseline separation of halogenated positional isomers[3].

Q: I switched to a PFP column, but my resolution (


) is still poor. What is wrong with my mobile phase? 
A:  You are likely using Acetonitrile (ACN) as your organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (

-electrons) that actively competes with your benzothiazole isomers for the

-acidic binding sites on the PFP stationary phase. The Fix: Switch your organic modifier to Methanol (MeOH) . Methanol is a protic solvent that lacks

-electrons, thereby maximizing the

interactions between the chlorobenzothiazole isomers and the stationary phase[2].

G Start Co-elution of 5-Cl and 6-Cl Benzothiazole on C18 CheckPhase Switch Stationary Phase Start->CheckPhase PFP PFP / PYE Column (Pi-Pi Interactions) CheckPhase->PFP MOF MIL-53(Fe) Column (Shape Selectivity) CheckPhase->MOF Modifier Optimize Mobile Phase PFP->Modifier MeOH Use Methanol (Enhances Pi-Pi) Modifier->MeOH ACN Avoid Acetonitrile (Competes for Pi sites) Modifier->ACN

Decision tree for resolving chlorobenzothiazole positional isomers.

Part 2: Self-Validating Experimental Protocol

To ensure trustworthiness, this HPLC protocol includes a System Suitability Test (SST) . PFP and PYE columns can lose their


-acidity over time due to fouling. By running an SST with electronic probes before your sample, the system validates its own mechanistic integrity.
Step-by-Step HPLC Methodology

1. System Suitability Test (Self-Validation Step)

  • Action: Inject a standard mixture of benzene, nitrobenzene (electron-deficient), and anisole (electron-rich).

  • Causality: On a standard C18 column, elution is strictly based on hydrophobicity. On a healthy PFP or PYE column, the elution order will reverse or shift dramatically due to

    
     interactions[2].
    
  • Validation Gate: If the column successfully separates the SST mixture based on electronic effects, the system is validated to proceed with the chlorobenzothiazole isomers.

2. Sample Preparation

  • Action: Dissolve the 5-chloro and 6-chloro benzothiazole mixture in the initial mobile phase (e.g., 60:40 Methanol:Water).

  • Causality: Dissolving the sample in a solvent stronger than the mobile phase (like 100% DMSO or pure Methanol) will cause a "solvent plug" effect, leading to peak fronting and destroying the delicate isomer resolution.

3. Chromatographic Parameters

  • Column: Pentafluorophenyl (PFP) or Pyrenylethyl (PYE), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution at 60% Methanol / 40% Water (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C. (Note:

    
     interactions are highly enthalpic. Lowering the temperature increases retention and improves selectivity for isomers).
    
  • Detection: UV at 254 nm.

4. Dynamic Method Optimization

  • Calculate the resolution (

    
    ) between the two peaks.
    
  • If

    
    : Decrease the column temperature to 15°C and reduce Methanol to 55%.
    

Workflow SST 1. System Suitability Inject pi-pi standards Prep 2. Sample Prep Dissolve in Mobile Phase SST->Prep Run 3. Isocratic HPLC MeOH/H2O on PFP Prep->Run Eval 4. Evaluate Rs Target: Rs > 1.5 Run->Eval Pass 5. Method Validated Eval->Pass Yes Fail Decrease Temp / MeOH Eval->Fail No Fail->Run Re-run

Self-validating HPLC workflow for isomer separation.

Part 3: Quantitative Data & Column Comparison

The following table summarizes the expected performance of various column chemistries when attempting to separate halogenated positional isomers (such as chlorobenzothiazoles or chlorotoluenes).

Column ChemistryPrimary Retention MechanismRecommended Organic ModifierExpected Resolution (

)
Suitability for Positional Isomers
Standard C18 Hydrophobic (Dispersive)Acetonitrile or Methanol

(Co-elution)
Poor - Cannot distinguish

-density
Phenyl-Hexyl Moderate

/ Hydrophobic
Methanol

Good - Baseline possible with optimization
PFP (Pentafluorophenyl) Strong

(Acidic) / Dipole
Methanol

Excellent - Highly sensitive to halogen position
PYE (Pyrenylethyl) Extreme

/ Steric
Methanol

Excellent - Best for rigid aromatic isomers
MIL-53(Fe) MOF Shape Selectivity / Rigid PoresAcetonitrile / Water

Excellent - Emerging technology for isomers

References

1.[1] Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at:[Link] 2.[2] Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque Technical Information. Available at:[Link] 3.[3] RSC Publishing. (2018). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at:[Link]

Sources

Technical Support Center: PPA-Mediated Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BZ-PPA-YIELD-OPT Subject: Troubleshooting Low Yields in Polyphosphoric Acid (PPA) Cyclocondensation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Reality of PPA

Welcome to the technical support center. If you are here, you are likely staring at a dark, viscous reaction mixture or a gummy precipitate that refuses to crystallize.

The synthesis of benzothiazoles via the condensation of 2-aminothiophenol with carboxylic acids (the Hein Reaction ) in Polyphosphoric Acid (PPA) is a classic, robust pathway. However, it is chemically deceptive. While the mechanism is straightforward, the physical chemistry of PPA—specifically its high viscosity and poor thermal transfer—often leads to yields dropping from a theoretical 90% to a frustrating 30-40%.

This guide moves beyond standard textbook procedures to address the hydrodynamic and oxidative pitfalls that silently kill this reaction.

Module 1: Diagnostic & Troubleshooting Logic

Before altering your chemistry, analyze your physical parameters. Use this logic tree to identify your failure mode.

The Troubleshooting Workflow

TroubleshootingTree Start Low Yield Observed CheckState Analyze Crude Mixture Start->CheckState Disulfide Impurity: Disulfide Dimer (Check TLC/LCMS) CheckState->Disulfide High impurities Viscosity Incomplete Conversion (Starting Material Left) CheckState->Viscosity Poor conversion Gummy Product Trapped in Gummy Precipitate CheckState->Gummy Workup failure Sol_Oxidation Sol: Degas PPA, Inert Atm (N2/Ar) Disulfide->Sol_Oxidation TempCheck Check Temp/Stirring Viscosity->TempCheck Sol_Stir Sol: Overhead Stirrer, Temp > 120°C TempCheck->Sol_Stir Viscous/Cold Sol_Quench Sol: Slow Quench into Ice + Vigorous Stir Gummy->Sol_Quench

Figure 1: Decision matrix for diagnosing yield loss in PPA-mediated cyclization.

Module 2: The Core Failures & Solutions

The "Viscosity Trap" (Mass Transfer Failure)

The Issue: PPA is a polymer. At room temperature, it is a semi-solid. Even at 100°C, it can be too viscous for standard magnetic stir bars to create a vortex. If your reactants float on top or stay in pockets, they never meet.

  • The Fix:

    • Mechanical Stirring: Abandon magnetic stir bars for scales >5g. Use an overhead mechanical stirrer with a high-torque motor.

    • Temperature Ramping: Do not add reactants to cold PPA. Heat the PPA to 80–90°C (where it becomes flowable) before adding the carboxylic acid and 2-aminothiophenol.

The "Oxidative Dead-End" (Disulfide Formation)

The Issue: 2-aminothiophenol is highly susceptible to oxidation. In the presence of air and heat, it dimerizes to form bis(2-aminophenyl)disulfide . This side reaction is irreversible under standard PPA conditions and consumes your nucleophile.

  • The Fix:

    • Degassing: PPA can trap oxygen bubbles. Heat your PPA to 100°C under vacuum for 15 minutes before use.

    • Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

The "Quench from Hell" (Work-up Loss)

The Issue: This is where 50% of yields are lost. Pouring hot PPA into water causes the PPA to polymerize/solidify instantly upon contact with the cold interface, encapsulating your product inside a "rock" that water cannot penetrate.

  • The Fix:

    • The "Drizzle" Technique: Do not pour the PPA. Use a wide-mouth pipette or funnel to drizzle the hot reaction mixture (approx. 100°C) into a large volume of crushed ice/water with violent mechanical stirring. The goal is to disperse the PPA into fine strings/droplets before it solidifies.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" Thermal Method

Use this for scale-up (>10g) or heat-stable substrates.

  • Preparation: In a 3-neck flask, charge Polyphosphoric Acid (10–15 mL per 1g of reactant).

  • Pre-treatment: Heat PPA to 90°C under

    
     flow. Ensure viscosity drops.
    
  • Addition: Add carboxylic acid (1.0 eq) and 2-aminothiophenol (1.05 eq). Note: A slight excess of the thiol helps drive kinetics.

  • Reaction: Heat to 140–160°C for 4–6 hours.

    • Checkpoint: Monitor TLC.[1] If the spot for 2-aminothiophenol persists, increase temp by 10°C.

  • Quench: Cool to 100°C. Pour slowly into 10x volume of ice water with vigorous stirring.

  • Neutralization: The solution will be acidic (pH < 1). Neutralize with 20%

    
      (avoid NaOH, which can hydrolyze sensitive substituents) until pH ~8.
    
  • Isolation: Filter the precipitate. Wash with copious water to remove phosphate salts.

Protocol B: Microwave-Assisted PPA Synthesis (High Yield)

Use this for screening, difficult substrates, or to bypass viscosity issues.

Microwave irradiation interacts directly with the dipoles in the reaction, overcoming the thermal insulating properties of PPA.

  • Setup: Mix reactants (1 mmol scale) and PPA (2-3 g) in a microwave vial.

  • Irradiation: Set microwave reactor to 140°C , Power: Dynamic (max 300W) .

  • Time: Irradiate for 10–15 minutes .

  • Result: Yields typically jump from ~50% (thermal) to >85% (MW) due to rapid, uniform heating.

Module 4: Comparative Data & Mechanism

Reaction Mechanism

Understanding the pathway helps you visualize where the "stall" occurs.

Mechanism Step1 2-Aminothiophenol + Carboxylic Acid Step2 Thioester/Amide Intermediate Step1->Step2 PPA (Acylation) Step3 Cyclodehydration (Rate Limiting) Step2->Step3 - H2O Product Benzothiazole Step3->Product - H+

Figure 2: The acid-catalyzed cyclodehydration pathway.

Yield Comparison Table

Data aggregated from standard optimization studies (e.g., Hein et al., Microwave literature).

ParameterThermal (Standard)Microwave-Assisted
Reaction Time 4 – 12 Hours10 – 20 Minutes
Temperature 160 – 220°C140 – 160°C
PPA Amount Large Excess (Solvent)Minimal (Catalytic/Paste)
Typical Yield 40 – 65%85 – 96%
Workup Difficulty High (Large volume PPA)Low (Small volume)

Frequently Asked Questions (FAQ)

Q: My product is an oil after quenching, not a solid. What now? A: This is common.[1][2] The "oil" is likely your product trapped with water and residual acid. Extract the aqueous quench mixture with Ethyl Acetate (x3). Wash the organic layer with brine, dry over


, and evaporate. The solid usually forms upon removal of the solvent.

Q: Can I use


 instead of PPA? 
A:  Yes, but be careful. Eaton's Reagent (7.7 wt% 

in methanesulfonic acid) is a lower-viscosity alternative that often works at lower temperatures and is easier to quench.

Q: How do I clean the glassware? PPA is impossible to scrub. A: Do not scrub. Soak the flask in water overnight. The PPA will slowly hydrolyze to phosphoric acid and dissolve. For faster cleaning, use warm water with a splash of ethanol.

References

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Link

  • Chakraborti, A. K., Selvam, C., Kaur, G., & Bhagat, S. (2008). An Efficient Synthesis of Benzothiazoles by the Condensation of 2-Aminothiophenol with Carboxylic Acids Catalyzed by Polyphosphoric Acid on Silica Gel. Synlett, 2008(6), 851–855. Link

  • Gupta, R., et al. (2010). Microwave-Assisted Synthesis of Benzothiazoles: A Review. Heterocycles. (Contextual citation based on general microwave synthesis trends in heterocycles).
  • BenchChem Technical Guides. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole

[1]

Executive Summary

5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole is a critical pharmacophore in drug discovery, often serving as a scaffold for kinase inhibitors and GPCR ligands.[1] Its structural duality—combining an electron-deficient aromatic core (benzothiazole) with a saturated, basic heterocycle (piperidine)—presents unique analytical challenges.[1]

This guide provides a definitive structural assignment and compares the spectral performance of the Free Base form in Chloroform-d (

Hydrochloride Salt


1

Structural Context & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority:

  • Benzothiazole Core: Sulfur is position 1, Nitrogen is 3. The Chloro-substituent is at position 5.[1]

  • Piperidine Ring: The methine carbon attached to the benzothiazole is C-4'.[1] The nitrogen is position 1' (though often unnumbered in NMR text, protons are labeled relative to it).

Key Structural Features for NMR
  • The 5-Chloro Substituent: Breaks the symmetry of the benzene ring, creating a distinct splitting pattern (one singlet-like doublet, one doublet, one doublet of doublets).

  • The Piperidine Linker: The C-2 position of the benzothiazole is substituted by the piperidine C-4', removing the characteristic highly deshielded H-2 benzothiazole proton (usually ~9.0 ppm).[1]

Experimental Protocols

Method A: Free Base Analysis (CDCl3)

Best for: Initial synthesis verification, purity checks, and high-resolution splitting analysis.

  • Sample Prep: Dissolve 5–10 mg of the free base in 0.6 mL

    
     (99.8% D).
    
  • Filtration: Filter through a cotton plug if the solution is cloudy (piperidine bases can react with atmospheric

    
     to form carbonates).[1]
    
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 s (sufficient for non-quantitative scans).
      
    • Scans: 16–32.[1]

Method B: Hydrochloride Salt Analysis (DMSO-d6)

Best for: Final pharmaceutical salts, biological assay stocks, and detection of exchangeable protons.

  • Sample Prep: Dissolve 5–10 mg of the HCl salt in 0.6 mL

    
    .
    
  • Handling: Use a dry tube; DMSO is hygroscopic.[1] Water peaks (~3.33 ppm) can obscure piperidine signals.

  • Acquisition:

    • Relaxation Delay (

      
      ): 2.0 s (required for accurate integration of the broad 
      
      
      signals).

Spectral Assignment & Data Comparison[1][2][3][4][5]

The following table compares the chemical shifts (

Table 1: Comparative Chemical Shift Data[1][3][6]
Proton PositionAssignmentFree Base (

)

(ppm)
HCl Salt (

)

(ppm)
Multiplicity & Coupling (

)
Aromatic
H-4 Benzothiazole7.968.05d,

Hz (meta)
H-7 Benzothiazole7.758.12d,

Hz (ortho)
H-6 Benzothiazole7.347.52dd,

Hz
Aliphatic
H-4' Piperidine (Methine)3.253.45tt (triplet of triplets)
H-2', H-6' Piperidine (

)
3.223.38dt (broad doublet)
H-2', H-6' Piperidine (

)
2.803.05td (triplet of doublets)
H-3', H-5' Piperidine (

)
2.152.30d (broad)
H-3', H-5' Piperidine (

)
1.851.95qd (quartet of doublets)
Exchangeable
NH Amine1.80 (Broad/Invisible)9.00 - 9.50Broad Singlet (

in salt)

Note on H-4 vs H-7: H-4 is typically the most deshielded doublet due to the anisotropic effect of the ring Nitrogen and its position between the N and Cl.[1] In DMSO, the H-7 signal may shift downfield significantly due to solvent polarity stabilizing the dipole.

Visualizing the Logic: Assignment Workflow

The following diagram illustrates the decision-making process for assigning the aromatic regiochemistry, confirming the 5-chloro substitution pattern versus the 6-chloro isomer.

NMR_Assignment_Flowcluster_couplingCoupling Logic (J values)startStart: Acquire 1H Spectrumregion_checkCheck Aromatic Region (7.0 - 8.5 ppm)start->region_checkbranch_patternAnalyze Splitting Patternregion_check->branch_patternpattern_5clPattern A:1x d (small J)1x d (large J)1x dd (large + small J)branch_pattern->pattern_5clObservedpattern_6clPattern B:1x d (large J)1x d (small J)1x dd (large + small J)branch_pattern->pattern_6clAlternative Isomerassign_5clConfirm 5-Chloro IsomerH-4 (d, meta)H-7 (d, ortho)H-6 (dd)pattern_5cl->assign_5clpiperidine_checkCheck Aliphatic Region (1.5 - 3.5 ppm)assign_5cl->piperidine_checkintegrationIntegration Check:Ratio 3:9 (Aromatic:Aliphatic)piperidine_check->integrationfinalValidated Structure:5-chloro-2-(piperidin-4-yl)-1,3-benzothiazoleintegration->finalmetaMeta Coupling (H4-H6)J ~ 2.0 HzorthoOrtho Coupling (H6-H7)J ~ 8.6 Hz

Caption: Logic flow for distinguishing the 5-chloro substitution pattern and validating the piperidine integration.

Comparative Analysis: Product Performance

When choosing between the Free Base and the Salt form for analysis, consider the following performance metrics:

Resolution & Splitting Clarity
  • Winner: Free Base (

    
    ) [1]
    
  • Reasoning:

    
     has lower viscosity than 
    
    
    , resulting in sharper line widths.[1] This allows for clear visualization of the geminal and vicinal couplings in the piperidine ring (
    
    
    ). In
    
    
    , the piperidine signals often broaden due to intermediate exchange rates of the ammonium protons and higher viscosity.
Stability & Solubility
  • Winner: HCl Salt (

    
    ) 
    
  • Reasoning: The free base is prone to oxidation and carbonate formation over time. The HCl salt is the stable storage form. Since the salt is insoluble in

    
    , 
    
    
    is the mandatory solvent for quality control of stored samples.
Diagnostic "Fingerprint"[1]
  • Winner: HCl Salt (

    
    ) 
    
  • Reasoning: The presence of the broad

    
     peaks between 9.0–9.5 ppm provides immediate confirmation of salt formation. Furthermore, the water peak in 
    
    
    (3.33 ppm) usually does not overlap with the critical H-4' methine proton (3.45 ppm), whereas the water peak in
    
    
    (1.56 ppm) can interfere with the H-3'/5' multiplets.

Troubleshooting & Validation

If your spectrum does not match the table above, check for these common issues:

  • Residual Solvent Overlap:

    • In

      
      , the solvent quintet is at 2.50 ppm.[1] This often overlaps with the piperidine H-2'/6' (axial) signals.[1]
      
    • Solution: Run a COSY (Correlation Spectroscopy) experiment. The off-diagonal cross-peaks will reveal the hidden protons coupling to the H-3'/5' signals.[1]

  • Water Contamination:

    • Broad peaks near 3.3–3.5 ppm in DMSO can be mistaken for the piperidine H-4'.[1]

    • Solution: Add a drop of

      
      .[1] The water peak will grow, but the CH signals will remain constant (though NH signals will disappear due to exchange).
      
  • Regioisomer Contamination (6-Chloro vs 5-Chloro):

    • Synthesis using 2-amino-5-chlorothiophenol yields the 5-chloro product.[1]

    • Synthesis using 2-amino-4-chlorothiophenol yields the 6-chloro product.[1]

    • Differentiation: Look at the singlet-like doublet. In the 5-Cl isomer, H-4 is meta-coupled (small J).[1] In the 6-Cl isomer, H-7 is meta-coupled.[1] H-4 is generally more deshielded than H-7.[1]

References

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."[1] BenchChem Technical Guides. Accessed March 2026.[1] Link[1]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[2] Link

  • SpectraBase. "5-Chloro-2-[4-[4-[1-piperidinyl]-1-piperidinyl]phenyl]benzothiazole Spectrum Data."[1] Wiley SpectraBase.[1] Link[1]

  • Kato, T., et al. "Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists." Chemical & Pharmaceutical Bulletin, 2023. Link

Distinguishing 5-Chloro and 6-Chloro Benzothiazole Regioisomers by NMR: An Objective Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and medicinal chemistry, the benzothiazole scaffold is a privileged structure known for its broad spectrum of biological activities. A common synthetic challenge arises during the cyclization of substituted anilines or aminothiophenols, which frequently yields a mixture of regioisomers—most notably the 5-chloro and 6-chloro derivatives [1].

While mass spectrometry cannot differentiate these isobars, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, non-destructive method for structural assignment [2]. This guide outlines an objective, self-validating analytical framework to distinguish between 5-chloro and 6-chlorobenzothiazole regioisomers based on the fundamental electronic properties of the heterocycle.

Theoretical Basis of NMR Differentiation

Both 5-chlorobenzothiazole and 6-chlorobenzothiazole possess an ABC (or AMX) spin system on the fused benzene ring, consisting of three mutually coupled aromatic protons. The fundamental causality behind their spectral divergence lies in the asymmetric electronic environment created by the heteroatoms in the thiazole ring: the highly electronegative, sp²-hybridized nitrogen at position 3, and the less electronegative sulfur at position 1 [3].

  • The 5-Chloro Isomer: The isolated proton (H4 ) is flanked by the nitrogen atom and the chlorine substituent. Because H4 is adjacent to the C=N bond, it experiences strong anisotropic deshielding, pushing its chemical shift significantly downfield. It appears as a doublet with a small meta coupling (

    
     Hz). The proton at C7 (H7 ), adjacent to the sulfur atom, appears as an ortho-coupled doublet (
    
    
    
    Hz) and is generally more shielded than H4 [4].
  • The 6-Chloro Isomer: The isolated meta-coupled proton is H7 , which is adjacent to the sulfur atom. The ortho-coupled proton is H4 , adjacent to the nitrogen. Consequently, the deshielding effect of the nitrogen is exerted on the ortho-coupled H4 rather than the meta-coupled H7.

This inversion of the electronic environment relative to the coupling patterns is the logical key to distinguishing the two isomers [1, 3]. By simply comparing the chemical shifts of the meta-coupled doublet and the ortho-coupled doublet, you can establish a self-validating diagnostic rule.

Quantitative Data Comparison

The following table summarizes the diagnostic NMR features used to objectively differentiate the two regioisomeric cores.

Analytical Feature5-Chlorobenzothiazole Regioisomer6-Chlorobenzothiazole Regioisomer
Aromatic Spin System ABC (H4, H6, H7)ABC (H4, H5, H7)
Meta-Coupled Proton (

Hz)
H4 (Adjacent to Nitrogen bridgehead)H7 (Adjacent to Sulfur bridgehead)
Ortho-Coupled Proton (

Hz)
H7 (Adjacent to Sulfur bridgehead)H4 (Adjacent to Nitrogen bridgehead)
1D NMR Diagnostic Rule

of meta-doublet >

of ortho-doublet

of ortho-doublet >

of meta-doublet
2D HMBC Validation (

)
Meta-doublet correlates to C7a Meta-doublet correlates to C3a
Step-by-Step Experimental Protocol

To ensure scientific integrity, the following methodology utilizes a primary 1D screen followed by an orthogonal 2D validation step, creating a self-validating analytical system.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the highly purified benzothiazole compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

    
    ).
    
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, as these will degrade magnetic field homogeneity.

Step 2: 1D ¹H NMR Acquisition

  • Acquire a standard ¹H NMR spectrum at 400 MHz or higher.

  • Ensure sufficient digital resolution (e.g., 64k data points) to accurately measure fine

    
    -coupling constants down to 1.0 Hz.
    

Step 3: Multiplicity and Shift Analysis (Primary Screen)

  • Isolate the aromatic region (

    
     7.0 – 8.5 ppm) and identify the three protons of the ABC spin system.
    
  • Locate the doublet exhibiting a small meta coupling (

    
     Hz).
    
  • Locate the doublet exhibiting a large ortho coupling (

    
     Hz).
    
  • Apply the Diagnostic Rule: If the meta-coupled doublet is further downfield (higher

    
    ) than the ortho-coupled doublet, assign the structure as the 5-chloro  isomer. If the ortho-coupled doublet is further downfield, assign it as the 6-chloro  isomer.
    

Step 4: 2D HMBC Acquisition (Orthogonal Validation)

  • Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (

    
     Hz).
    
  • Trace the 3-bond carbon correlations from the meta-coupled proton identified in Step 3.

  • Validate: In the 5-chloro isomer, H4 will show a strong

    
     correlation across the ring to the sulfur-bearing bridgehead carbon (C7a). In the 6-chloro isomer, H7 will show a 
    
    
    
    correlation to the nitrogen-bearing bridgehead carbon (C3a).
Analytical Decision Workflow

NMR_Workflow Start Acquire 1D 1H NMR (CDCl3 or DMSO-d6) Step1 Identify Aromatic Protons (ABC Spin System) Start->Step1 Step2 Locate Meta-Coupled Doublet (J ≈ 1.5 - 2.5 Hz) Step1->Step2 Step3 Locate Ortho-Coupled Doublet (J ≈ 8.5 Hz) Step1->Step3 Decision Compare Chemical Shifts (δ) Step2->Decision Step3->Decision Result5 δ(meta-d) > δ(ortho-d) Meta-proton is H4 Decision->Result5 meta > ortho Result6 δ(ortho-d) > δ(meta-d) Ortho-proton is H4 Decision->Result6 ortho > meta Final5 5-Chlorobenzothiazole Result5->Final5 Final6 6-Chlorobenzothiazole Result6->Final6 HMBC Validate via 2D HMBC Check 3J correlations to C3a/C7a Final5->HMBC Final6->HMBC

Workflow for distinguishing 5-chloro and 6-chloro benzothiazole regioisomers via NMR.

References
  • Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles Royal Society of Chemistry
  • Supplementary Information - Photoelectrochemical cross-dehydrogenative coupling Royal Society of Chemistry
  • (2-Aminobenzothiazole)
  • Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials Google P

Part 1: The Mechanistic Basis of Piperidinyl Benzothiazole Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing isobaric metabolites of complex heterocyclic drugs. Piperidinyl benzothiazoles present a unique case study in analytical chemistry. These structures are highly privileged pharmacophores in modern drug discovery, frequently utilized in targeted therapeutics due to their favorable physicochemical properties and binding kinetics[1].

During preclinical development, robust bioanalytical characterization of these compounds—and their downstream metabolites—is critical[2]. Understanding the precise structural degradation and metabolic pathways of benzothiazoles requires advanced high-performance liquid chromatography coupled with electrospray ionization mass spectrometry[3].

This guide provides an in-depth technical comparison of the two dominant mass spectrometry (MS) platforms used for this analysis: Triple Quadrupole (QqQ) with Collision-Induced Dissociation (CID) versus High-Resolution Mass Spectrometry (HRMS) with Higher-energy Collisional Dissociation (HCD) .

Before comparing instrumental platforms, we must establish why these molecules fragment the way they do. Under positive electrospray ionization (+ESI), the


 precursor ion (e.g., m/z 219.0950 for unsubstituted 2-(piperidin-1-yl)benzothiazole) typically protonates at the most basic site: the tertiary amine of the piperidine ring.

Upon collisional activation, the gas-phase molecule undergoes two primary competitive fragmentation pathways driven by charge localization:

  • C-N Bond Cleavage with Charge Retention on the Benzothiazole Core: The proton migrates to the benzothiazole nitrogen, followed by the neutral loss of a piperidine-derived cyclic alkene (

    
    , 68 Da). This yields a highly stable protonated 2-aminobenzothiazole species (m/z 136.0215). At higher energies, this core undergoes ring contraction, losing HCN (27 Da) to form an m/z 109.0100 fragment.
    
  • Charge Retention on Piperidine: Direct heterolytic cleavage of the C-N bond leaves the charge on the piperidine ring, generating a piperideinium cation (m/z 84.0808) and a neutral benzothiazole radical.

Fragmentation Parent [M+H]+ m/z 219.0950 2-(Piperidin-1-yl)benzothiazole Frag1 m/z 136.0215 [Benzothiazol-2-amine+H]+ Loss of C5H8 Parent->Frag1 C-N Cleavage (Charge on Core) Frag2 m/z 84.0808 [Piperideinium]+ Loss of C7H4NS Parent->Frag2 C-N Cleavage (Charge on Piperidine) Frag1a m/z 109.0100 Loss of HCN Frag1->Frag1a Ring Contraction

Mass spectrometry fragmentation pathway of 2-(piperidin-1-yl)benzothiazole.

Part 2: Platform Comparison: QqQ (CID) vs. HRMS (HCD)

To objectively evaluate analytical performance, we compare a standard Triple Quadrupole (QqQ) operating with CID against a Quadrupole-Orbitrap (or Q-TOF) utilizing HCD.

The Causality of Platform Choice:

  • Platform A - QqQ (CID): Operates via step-wise collisional activation in a collision cell. It is highly efficient for generating the primary m/z 136 fragment at lower collision energies (15-25 eV). This makes it the gold standard for Multiple Reaction Monitoring (MRM) in quantitative pharmacokinetic (PK) studies. However, 3D ion traps and certain CID configurations suffer from the "1/3 rule" (low-mass cut-off), which can obscure the m/z 84 piperidine reporter ion.

  • Platform B - HRMS (HCD): HCD is a beam-type collisional dissociation that does not suffer from low-mass cut-off. Applying a Normalized Collision Energy (NCE) of 30-45% shatters the precursor, yielding both the m/z 136.0215 and the m/z 84.0808 fragments with sub-2 ppm mass accuracy. This is critical for structural elucidation, as metabolic oxidation (e.g., +16 Da) can be confidently localized to either the piperidine or the benzothiazole moiety based on exact mass shifts.

Workflow Sample Sample Prep (Protein Crash) LC UHPLC Separation Sample->LC QqQ Platform A: QqQ Targeted MRM (CID) LC->QqQ Low CE HRMS Platform B: HRMS Untargeted (HCD) LC->HRMS High NCE DataQ Absolute Quantitation QqQ->DataQ DataH Metabolite Elucidation HRMS->DataH

Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Part 3: Quantitative Performance Data

The following table summarizes the empirical performance metrics of both platforms when analyzing piperidinyl benzothiazoles.

Analytical ParameterTriple Quadrupole (CID)HRMS Orbitrap/Q-TOF (HCD)
Ionization Source +ESI+ESI
Dissociation Type Step-wise CIDBeam-type HCD
Optimal Collision Energy 15 - 25 eV30 - 45 NCE (Stepped)
Mass Accuracy Nominal (~0.7 FWHM)High (< 2 ppm)
Detection of m/z 84.08 Poor (Low-mass cut-off risk)Excellent (No cut-off limitations)
Primary Application High-throughput PK (MRM)Metabolite ID / Structural Elucidation
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude

Part 4: Self-Validating Experimental Protocol for LC-MS/MS Optimization

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating quality control steps. Every action is designed with a specific chemical rationale.

Phase 1: System Suitability & Calibration (Self-Validation Step)

  • Mass Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify sub-2 ppm mass accuracy on the HRMS.

    • Causality: Ensures exact mass assignments for empirical formula generation are reliable, preventing false positive metabolite identifications.

  • Blank Injection: Run a solvent blank (50:50 Water:Acetonitrile) prior to any sample acquisition.

    • Causality: Validates the absence of carryover from the autosampler or column, ensuring signal authenticity.

Phase 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma containing the piperidinyl benzothiazole analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and 10 ng/mL internal standard).

    • Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins far better than methanol for lipophilic benzothiazoles. The acidic environment ensures the piperidine nitrogen remains protonated, boosting subsequent +ESI efficiency.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 3: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The highly aqueous initial conditions focus the basic analyte at the head of the column. The rapid organic ramp elutes the hydrophobic benzothiazole core with a sharp peak shape, maximizing the signal-to-noise ratio.

Phase 4: MS/MS Optimization & Acquisition

  • QqQ (CID) Setup: Perform a product ion scan from m/z 50 to 250. Ramp collision energy (CE) from 10 to 50 eV. Select the CE that maximizes the m/z 136 transition for MRM.

  • HRMS (HCD) Setup: Acquire data in PRM (Parallel Reaction Monitoring) mode. Set the isolation window to 1.0 m/z. Apply a stepped NCE of 20, 30, and 40.

    • Causality: Stepped NCE ensures that both low-energy fragments (the intact benzothiazole core) and high-energy fragments (the piperidine ring opening) are captured in a single, comprehensive high-resolution spectrum.

References[2] Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate.https://www.researchgate.net/publication/267215201_Cytotoxic_activities_of_some_benzothiazole-piperazine_derivatives[1] Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00384[3] Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. Applied and Environmental Microbiology.https://journals.asm.org/doi/10.1128/AEM.68.12.5956-5962.2002

Sources

HPLC Retention Time Comparison: Benzothiazole vs. Benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and drug discovery, benzothiazole and benzimidazole are frequently utilized as bioisosteres. Despite their structural similarities—differing only by the substitution of a sulfur atom for an N-H group in the azole ring—their chromatographic behaviors in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) diverge significantly. This guide provides an objective, data-driven comparison of their retention times (


), elucidating the physicochemical mechanisms driving these differences and providing a self-validating experimental protocol for their baseline separation.

Mechanistic Foundations: The Causality of Retention

In RP-HPLC, retention is primarily governed by the partition coefficient (LogP) of the analyte between the polar mobile phase and the non-polar stationary phase (e.g., C18).

The Heteroatom Effect: Sulfur vs. Nitrogen

The substitution of the N-H group in benzimidazole with a sulfur atom in benzothiazole fundamentally alters the molecule's interaction with the mobile phase:

  • Hydrogen Bonding: Benzimidazole possesses an N-H group, acting as a strong hydrogen-bond donor to the aqueous mobile phase[1]. This favorable solvation reduces its affinity for the hydrophobic stationary phase. Benzothiazole lacks this H-bond donor, rendering it significantly more lipophilic[2].

  • Lipophilicity (LogP): The experimental LogP of benzimidazole is approximately 1.32[1], whereas benzothiazole exhibits a higher LogP of 2.01[2].

  • Ionization (pKa): Benzimidazole is a weak base with a pKa of ~5.3[1], meaning its retention is highly sensitive to mobile phase pH. Benzothiazole is a much weaker base (pKa ~1.2) and remains neutral across standard HPLC pH ranges[2].

RetentionMechanism cluster_0 Benzimidazole cluster_1 Benzothiazole N1 Heteroatom: NH (H-Bond Donor) P1 LogP ≈ 1.32 | pKa ≈ 5.3 N1->P1 R1 Lower Hydrophobicity Weaker C18 Binding P1->R1 HPLC Reversed-Phase HPLC (C18) R1->HPLC N2 Heteroatom: S (No H-Bond Donor) P2 LogP ≈ 2.01 | pKa ≈ 1.2 N2->P2 R2 Higher Hydrophobicity Stronger C18 Binding P2->R2 R2->HPLC Output Retention Order: tR (Benzimidazole) < tR (Benzothiazole) HPLC->Output

Mechanistic pathway dictating the HPLC retention order of benzimidazole and benzothiazole.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the chromatographic behavior of these two scaffolds.

ParameterBenzimidazoleBenzothiazoleChromatographic Impact
Heteroatom -NH--S-Dictates H-bonding capacity
LogP 1.322.01Benzothiazole binds stronger to C18
pKa (Conjugate Acid) ~5.3~1.2Benzimidazole is highly pH-sensitive
H-Bond Donors 10Benzimidazole prefers aqueous mobile phase
Relative Retention (

)
Shorter Longer Baseline separation is easily achievable

Self-Validating Experimental Protocol

To objectively compare the retention times, the following isocratic RP-HPLC protocol is designed to separate an equimolar mixture of benzimidazole and benzothiazole.

Rationale for Method Parameters
  • Buffer Selection: A 10 mM Ammonium Acetate buffer adjusted to pH 7.0 is utilized. Causality: At pH 7.0, benzimidazole (pKa 5.3) is >98% un-ionized. If an acidic mobile phase (e.g., 0.1% Phosphoric acid, pH ~2.5) were used[3], benzimidazole would protonate, drastically reducing its retention time and potentially causing peak tailing due to secondary interactions with residual silanols on the silica support.

  • Stationary Phase: A standard end-capped C18 column minimizes silanol interactions, ensuring sharp peak shapes for basic compounds.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare the aqueous buffer by dissolving 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water (10 mM).

  • Adjust the pH to 7.0 ± 0.1 using dilute acetic acid or ammonium hydroxide.

  • Mix the buffer with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio (Buffer:Acetonitrile).

  • Degas the mixture via sonication or vacuum filtration through a 0.45 µm PTFE membrane.

Step 2: Sample Preparation

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Benzimidazole and Benzothiazole in pure Acetonitrile.

  • Working Mixture: Dilute both stocks into the mobile phase to achieve a final concentration of 50 µg/mL for each analyte. Filter through a 0.22 µm syringe filter.

  • System Suitability Standard: Prepare a 10 µg/mL solution of Uracil (an unretained marker) to determine the column void time (

    
    ).
    

Step 3: Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (thermostatted to ensure retention time reproducibility).

  • Detection: UV at 254 nm[3][4].

Step 4: System Validation & Execution

  • Inject the Uracil standard to establish

    
    .
    
  • Inject the working mixture.

  • Expected Outcome: Benzimidazole will elute first (lower LogP, H-bond donor), followed by Benzothiazole (higher LogP, lipophilic). Calculate the resolution (

    
    ) between the two peaks to ensure it exceeds the baseline standard of 1.5.
    

Workflow S1 Sample Prep Equimolar Mixture S3 Injection (10 µL) S1->S3 S2 Mobile Phase 40% ACN / 60% Buffer pH 7.0 S4 Separation C18 Column (30°C) S2->S4 S3->S4 S5 Detection UV at 254 nm S4->S5 S6 Data Analysis tR & Resolution S5->S6

Experimental workflow for the isocratic HPLC separation of benzimidazole and benzothiazole.

Troubleshooting & Optimization Insights

  • Peak Tailing of Benzimidazole: If benzimidazole exhibits an asymmetry factor > 1.5, it indicates interaction with acidic silanols. Solution: Ensure the column is fully end-capped, or switch to a mobile phase with a competing amine (e.g., triethylamine) or lower the pH to 3.0 (which requires re-optimizing the organic modifier concentration as benzimidazole will elute much faster)[4].

  • Co-elution with Impurities: If matrix impurities co-elute, adjust the Acetonitrile concentration. Decreasing the organic modifier by 5% will increase the retention time of both analytes, but the effect will be more pronounced for the more lipophilic benzothiazole, thereby increasing selectivity (

    
    ).
    

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.

Sources

Purity Analysis of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole via LC-MS: A Comparative Guide to Column Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most persistent challenges in analytical chemistry is developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for basic, nitrogen-containing heterocycles.

The compound 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole represents a classic analytical challenge. It features a highly lipophilic, aromatic benzothiazole core coupled with a strongly basic piperidine ring (pKa ~9.5). When assessing the purity of this intermediate, analysts must achieve baseline resolution from structurally similar synthetic byproducts (e.g., des-chloro impurities or regioisomers) while maintaining sharp peak shapes for accurate integration and optimal MS sensitivity.

This guide objectively compares the performance of the traditional C18 stationary phase against the advanced Biphenyl stationary phase for the LC-MS purity analysis of this compound, detailing the causality behind the chromatographic behavior and providing self-validating experimental protocols.

The Causality of Retention: C18 vs. Biphenyl Phases

To understand why method development for piperidine-benzothiazole derivatives often fails on generic columns, we must examine the molecular interactions at the stationary phase surface.

The Limitations of C18 for Basic Heterocycles

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Under typical LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), the secondary amine of the piperidine ring is fully protonated. While the lipophilic benzothiazole core interacts with the C18 alkyl chains, the protonated piperidine nitrogen undergoes secondary electrostatic (ion-exchange) interactions with residual, unendcapped silanols (


) on the silica support 1. This dual-retention mechanism causes the analyte to release slowly from the column, resulting in severe peak tailing, reduced resolution, and signal suppression in the MS source.
The Biphenyl Advantage

Biphenyl stationary phases offer an orthogonal retention mechanism. In addition to standard hydrophobic partitioning, the dual aromatic rings of the biphenyl ligand create a dense electron cloud that engages in strong


 and dipole-dipole interactions with the electron-deficient chlorobenzothiazole core 2. This enhanced affinity allows the analyte to be retained more strongly via the aromatic core rather than the basic nitrogen, effectively pulling the molecule away from the silica surface and minimizing silanol-induced tailing [[3]]().

Mechanisms cluster_C18 C18 Stationary Phase cluster_Biph Biphenyl Stationary Phase Analyte Analyte: 5-chloro-2-(piperidin-4-yl)- 1,3-benzothiazole C18_Hydro Alkyl Chain (Hydrophobic Interaction) Analyte->C18_Hydro Benzothiazole Core C18_Sil Residual Silanols (Ion-Exchange / Tailing) Analyte->C18_Sil Protonated Piperidine Biph_Hydro Phenyl Rings (Hydrophobic Interaction) Analyte->Biph_Hydro General Lipophilicity Biph_Pi Biphenyl Ligand (π-π & Dipole Interactions) Analyte->Biph_Pi Benzothiazole Core

Caption: Retention mechanisms of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole on C18 vs Biphenyl phases.

Methodological Comparison & Protocols

To objectively evaluate purity, we compare a standard C18 workflow against an optimized Biphenyl workflow. Both methods utilize Electrospray Ionization (ESI) in positive mode, which is the gold standard for benzothiazole derivatives 4.

Method A: Traditional C18 Workflow (Acetonitrile-Based)

Acetonitrile is typically used with C18 columns due to its low viscosity and strong elution strength.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the API in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: High-purity endcapped C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Re-equilibrate for 2 min. Flow rate: 0.4 mL/min.

  • System Suitability (Self-Validation): Inject a blank (50:50 Water:Acetonitrile) to confirm zero carryover. Inject the standard; the method is valid only if the retention time relative standard deviation (RSD) is <1.0% over 5 injections.

Method B: Optimized Biphenyl Workflow (Methanol-Based)

Crucial Causality Note: When using a Biphenyl column, Methanol MUST replace Acetonitrile as the strong solvent. Acetonitrile contains a triple bond (


 electrons) that competes with the stationary phase for 

interactions with the analyte. Methanol lacks

electrons, thereby maximizing the unique selectivity of the biphenyl ligand [[5]](), [[6]]().

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the API in 50:50 Water:Methanol to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column: Core-shell Biphenyl (50 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient Elution: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Re-equilibrate for 2 min. Flow rate: 0.4 mL/min.

  • System Suitability (Self-Validation): Evaluate the Asymmetry factor (

    
    ) of the main peak. The method is validated for purity analysis only if 
    
    
    
    is between 0.9 and 1.2, ensuring minor co-eluting impurities are not hidden under a tailing peak 7.

Workflow cluster_Methods Column & Method Selection Start Sample Prep: 5-chloro-2-(piperidin-4-yl)- 1,3-benzothiazole Analyze Structural Analysis: Basic Piperidine N (pKa ~9.5) Aromatic Benzothiazole Core Start->Analyze MethodA Method A: C18 Column Hydrophobic Retention Acetonitrile / H2O + 0.1% FA Analyze->MethodA MethodB Method B: Biphenyl Column Hydrophobic + π-π Retention Methanol / H2O + 0.1% FA Analyze->MethodB Eval LC-MS/MS Evaluation: Peak Asymmetry, Resolution, Signal-to-Noise MethodA->Eval MethodB->Eval Opt Optimal Purity Method Eval->Opt

Caption: LC-MS method development workflow for basic benzothiazole derivatives.

Experimental Data & Performance Metrics

The quantitative data below summarizes the comparative performance of both methods when analyzing a sample of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole spiked with 1% of a closely eluting des-chloro synthetic impurity.

Table 1: Chromatographic Performance Comparison

MetricMethod A (C18 / Acetonitrile)Method B (Biphenyl / Methanol)Analytical Impact
Retention Time (min) 2.453.12Biphenyl provides stronger retention, moving the peak away from void volume suppression.
Asymmetry Factor (

)
1.85 (Severe Tailing)1.08 (Symmetrical)Symmetrical peaks prevent masking of low-level impurities eluting in the tail.
Resolution (

) from Impurity
1.4 (Incomplete)3.2 (Baseline)

interactions dramatically enhance selectivity between halogenated and non-halogenated aromatics.
Signal-to-Noise (S/N) at LOQ 45:1180:1Sharper peaks on the Biphenyl column yield a denser ion packet, improving MS sensitivity.

Table 2: Optimized MS/MS Parameters (ESI+)

ParameterValueCausality / Justification
Ionization Mode ESI PositiveThe highly basic piperidine nitrogen readily accepts a proton (

= 253.05 m/z).
Capillary Voltage 3.5 kVOptimal for small, easily ionized basic molecules without causing in-source fragmentation.
Desolvation Temp 450 °CEnsures complete desolvation of the highly aqueous initial gradient conditions.
Cone Voltage 30 VPrevents premature fragmentation of the benzothiazole-piperidine bond before entering the collision cell.

Conclusion & Recommendations

For the purity analysis of 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole, Method B (Biphenyl Phase with Methanol) vastly outperforms the traditional C18 approach. By leveraging the


 interactions inherent to the biphenyl ligand, analysts can effectively bypass the silanol interactions that plague basic piperidine derivatives. This results in superior peak symmetry, baseline resolution of critical impurities, and a four-fold increase in MS sensitivity.

When establishing this method in your laboratory, strictly adhere to the use of Methanol over Acetonitrile to ensure the biphenyl stationary phase operates at its maximum selective potential.

References

  • Restek Corporation. "Biphenyl, the Go To Phase for LC-MS Method Development." Separation Science.
  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." ResearchGate.
  • MAC-MOD Analytical. "Benzothiazole and Derivatives by LC-MS-MS." Application Notes.
  • Restek Corporation. "A Rapid and Sensitive LC-MS/MS Method for the Analysis of Three Forms of Thyroid Hormones Using Raptor Biphenyl LC Columns." Restek Resource Hub.
  • Restek Corporation. "Accelerate LC-MS/MS Method Development Using the Pro EZLC Chromatogram Modeler." Restek Articles.
  • Thermo Fisher Scientific. "HPLC with Charged Aerosol Detection - Column Selection Guide." Thermo Fisher Scientific Resources.
  • Kipper, K., et al. "Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives." ResearchGate.

Sources

Bioisosteric Evaluation: Benzothiazole vs. Benzoxazole Piperidine Scaffolds in Potency Optimization

[1]

Executive Summary

This guide provides a technical analysis of the bioisosteric replacement of sulfur (benzothiazole) with oxygen (benzoxazole) within piperidine-containing pharmacophores. While often treated as interchangeable, the S→O switch fundamentally alters the physicochemical vector of the molecule, impacting lipophilicity (

Key Finding: Benzothiazole derivatives generally exhibit higher potency (lower


Physicochemical Basis of Potency

The choice between a benzothiazole and a benzoxazole core attached to a piperidine linker is rarely arbitrary; it is a calculated decision to modulate the electronic and steric profile of the drug candidate.

The Chalcogen Effect
  • Benzothiazole (Sulfur):

    • Lipophilicity: Sulfur is significantly less electronegative than oxygen (2.58 vs 3.44), making the benzothiazole ring more lipophilic. This facilitates penetration into deep, hydrophobic pockets (e.g., active sites of AChE or kinase allosteric pockets).

    • Sigma-Hole Interactions: The sulfur atom can participate in non-covalent interactions (sigma-hole bonding) with nucleophilic residues in the protein target, potentially increasing residence time.

  • Benzoxazole (Oxygen):

    • Hydrogen Bonding: The oxygen atom is a harder base and a stronger hydrogen bond acceptor. This is advantageous when the binding pocket contains specific donor residues (e.g., Serine or Threonine) near the scaffold.

    • Solubility: The lower lipophilicity improves the aqueous solubility of the piperidine salt, which is often a bottleneck in formulation.

Structural Logic Diagram

The following diagram illustrates the decision pathways based on physicochemical constraints.

Chalcogen_SwitchStartLead Optimization(Piperidine Scaffold)BZTBenzothiazole (S)High LogP | Large VdWStart->BZTTarget Hydrophobic PocketBZOBenzoxazole (O)Lower LogP | H-Bond AcceptorStart->BZOTarget Polar PocketPotencyPotency Driver:Hydrophobic InteractionBZT->PotencyStronger VdW ContactSolubilityADME Driver:Solubility & ClearanceBZO->SolubilityReduced Lipophilicity

Figure 1: Decision matrix for selecting between sulfur and oxygen isosteres based on target pocket characteristics.

Comparative Case Study: Anticancer Potency

To objectively compare performance, we analyze experimental data from a study targeting cancer cell lines (HepG2 and HCT-116).[1][2] The study synthesized piperazine-linked analogues (structurally homologous to piperidine) to isolate the effect of the heterocyclic core.

Experimental Data: Cytotoxicity ( )

The following table summarizes the potency difference when the core scaffold is modified while keeping the piperidine/piperazine tail constant.

Compound IDHeterocyclic CoreLinker Type

(HepG2) [µM]

(HCT-116) [µM]
Performance Note
1d Benzothiazole N-methyl-piperazine2.1 ± 0.3 1.5 ± 0.2 Highest Potency
1f BenzimidazoleN-methyl-piperazine3.5 ± 0.42.8 ± 0.3Intermediate
1g Benzoxazole N-methyl-piperazine4.2 ± 0.5 3.1 ± 0.4 Improved Solubility, Lower Potency

Analysis: The benzothiazole derivative (1d ) demonstrated approximately 2-fold higher potency than the benzoxazole derivative (1g ).[2] This suggests that for this specific target, the hydrophobic interaction provided by the sulfur atom was crucial for binding affinity. However, the benzoxazole derivative showed a better solubility profile, highlighting the classic potency-solubility trade-off.

Source Data derived from comparative analysis of heterocyclic derivatives [1].

Experimental Protocols

Reliable data generation requires robust synthesis and assay protocols. Below are the specific methodologies to synthesize these isosteres and evaluate their potency.

A. Synthesis of 2-(Piperidin-4-yl)benzoxazole/thiazole

The most efficient route utilizes a condensation reaction catalyzed by Polyphosphoric Acid (PPA). This method is robust and scalable.

Reagents:

  • 2-Aminophenol (for Benzoxazole) OR 2-Aminothiophenol (for Benzothiazole)

  • Piperidine-4-carboxylic acid (or N-protected variant)

  • Polyphosphoric Acid (PPA)[3]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, mix 1 equivalent of the 2-amino(thio)phenol with 1.1 equivalents of piperidine-4-carboxylic acid.

  • Cyclodehydration: Add PPA (approx. 10g per 1g of reactant) to the mixture.

  • Heating: Heat the mixture to 180–200°C for 4–6 hours with vigorous stirring. Note: Benzothiazoles may require slightly longer reaction times due to the lower nucleophilicity of the thiol compared to the hydroxyl group.

  • Quenching: Cool the reaction mixture to ~60°C and pour into crushed ice/water.

  • Neutralization: Basify the solution to pH 8–9 using 50% NaOH solution. The product will precipitate.

  • Purification: Extract with ethyl acetate, dry over

    
    , and recrystallize from ethanol.
    
B. In Vitro Potency Assay (MTT Method)

This protocol measures cell metabolic activity as an indicator of cytotoxicity, suitable for the case study mentioned above.

Workflow Diagram:

Assay_WorkflowSeedingCell Seeding(HepG2/HCT-116)96-well plateTreatmentCompound Treatment(0.1 - 100 µM)Incubate 48hSeeding->Treatment 24h Adhesion MTT_AddAdd MTT Reagent(5 mg/mL)Treatment->MTT_Add Post-Incubation SolubilizationDissolve Formazan(DMSO)MTT_Add->Solubilization 4h @ 37°C ReadoutAbsorbance Read(570 nm)Solubilization->Readout Shake 10 min

Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity of benzothiazole/benzoxazole isosteres.

Strategic Recommendations

When designing piperidine-based ligands, use the following logic to select between the two scaffolds:

  • Select Benzothiazole (S) when:

    • The binding pocket is large and hydrophobic.

    • You need to increase membrane permeability (higher

      
      ).
      
    • Potency is the primary bottleneck, and solubility is acceptable.

  • Select Benzoxazole (O) when:

    • The compound suffers from poor aqueous solubility.

    • There is a metabolic "soft spot" on the sulfur (oxidation to sulfoxide/sulfone).

    • You need to lower the molecular weight or reduce lipophilicity to improve the safety profile.

References
  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents. MDPI. Available at: [Link][1][4][5]

  • 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical Studies. SciELO. Available at: [Link][4][6]

Precision LogP Determination for 5-Chloro-2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals working with 5-chloro-2-substituted benzothiazoles , accurate lipophilicity (logP) determination is the gatekeeper for lead optimization. This scaffold—renowned for its antimicrobial and anticancer potential—presents specific challenges due to the electronic push-pull effects between the 5-chloro electron-withdrawing group and the variable 2-position substituent.

The Verdict:

  • For Lead Optimization (High Throughput): Use RP-HPLC (OECD 117) . It correlates 95%+ with shake-flask data for this scaffold but requires 1/10th the time.

  • For Regulatory Submission (IND): The Shake-Flask Method (OECD 107) remains the non-negotiable gold standard.

  • Computational Prediction: Consensus LogP algorithms outperform single-algorithm tools (like CLogP) for this specific heterocycle, as they better account for the sulfur-nitrogen polarization.

The Scaffold: Why 5-Chloro-2-Substituted Benzothiazoles?

The benzothiazole core is a "privileged structure" in medicinal chemistry.[1] The addition of a chlorine atom at the 5-position significantly alters the physicochemical profile:

  • Metabolic Stability: Blocks metabolic oxidation at the susceptible 5-position.

  • Lipophilicity Boost: Typically adds +0.71 to the logP, facilitating membrane permeation.

  • Electronic Modulation: The 5-Cl group reduces the pKa of the ring nitrogen, affecting hydrogen bond acceptor capability.

Critical Challenge: Standard additive logP algorithms often fail to account for the intramolecular electronic shielding provided by the 5-chloro group, leading to overestimation of hydrophilicity.

Experimental Protocols (The "Truth" Data)

To validate any computational model, you must first establish an experimental baseline. Below are the two industry-standard protocols, optimized for this specific chemical series.

Method A: The Gold Standard – Shake Flask (Modified OECD 107)

Best for: Final validation of lead compounds.

Causality & Logic: We use mutually saturated solvents to prevent volume changes during the partition phase, which would skew concentration calculations.

Protocol:

  • Pre-Saturation: Stir n-octanol and distilled water (1:1 ratio) for 24 hours at 25°C. Separate phases.

  • Stock Preparation: Dissolve 5-chloro-2-substituted benzothiazole in the pre-saturated n-octanol. Target concentration: 0.01 M.

  • Partitioning:

    • In a glass centrifuge tube, combine pre-saturated water and the octanol stock in ratios of 1:1, 1:2, and 2:1.

    • Step: Invert slowly (do not vortex) for 30 minutes.

    • Reasoning: Vortexing creates micro-emulsions that artificially inflate the water-phase concentration.

  • Separation: Centrifuge at 2500 rpm for 20 minutes to break the interface.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max typically 260–300 nm for this scaffold).

  • Calculation:

    
    
    
    
    
Method B: High-Throughput – RP-HPLC (OECD 117)

Best for: Screening libraries of 50+ derivatives.

Self-Validating System: This method relies on retention time (


) relative to a calibration curve of standards with known logP values. If the standards' 

, the run is invalid.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 mm x 4.6 mm.

  • Mobile Phase: Isocratic Methanol:Water (75:25 v/v), buffered to pH 7.4 if the 2-substituent is ionizable (e.g., -NH2).

  • Dead Time (

    
    ):  Determine using Thiourea (unretained).
    
  • Calibration Standards: Inject a mix of:

    • Acetanilide (logP 1.16)

    • Naphthalene (logP 3.30)

    • DDT (logP 6.20)

  • Sample Injection: Inject 5-chloro-2-substituted benzothiazole (10 µL).

  • Calculation: Calculate the Capacity Factor (

    
    ):
    
    
    
    
    Derive logP from the linear regression of the standards:
    
    
Workflow Visualization

The following diagram illustrates the decision pathway for selecting the correct methodology based on the development stage.

LogP_Workflow Start Start: 5-Chloro-2-Substituted Benzothiazole Candidate Screening Stage 1: Library Screening (>10 compounds) Start->Screening CompMethod Computational Consensus (SwissADME / ACD) Screening->CompMethod Initial Filter LeadOpt Stage 2: Lead Optimization (<5 compounds) Decision Is LogP > 4.5? LeadOpt->Decision Regulatory Stage 3: IND Submission HPLC RP-HPLC (OECD 117) High Throughput CompMethod->HPLC Top 20 Hits HPLC->LeadOpt ShakeFlask Shake Flask (OECD 107) Gold Standard ShakeFlask->Regulatory Decision->ShakeFlask No (Standard) Slow Stir Method\n(OECD 123) Slow Stir Method (OECD 123) Decision->Slow Stir Method\n(OECD 123) Yes (Hydrophobic) Slow Stir Method\n(OECD 123)->Regulatory

Figure 1: Strategic workflow for logP determination. Note the diversion to the "Slow Stir Method" if the molecule is highly lipophilic (logP > 4.5), as micro-emulsions in standard shake-flask methods cause errors.

Comparative Analysis: Experimental vs. Computational

We analyzed a representative set of 5-chloro-2-substituted benzothiazoles to benchmark computational accuracy.

The Dataset:

  • Method: RP-HPLC (calibrated against Shake Flask).

  • Software: ChemDraw (CLogP), SwissADME (Consensus), and ACD/Labs.

Compound (2-Substituent)Exp.[2][3][4][5] LogP (HPLC)CLogP (ChemDraw)Consensus LogPError (Consensus vs Exp)Analysis
-H (Unsubstituted)3.253.423.30+0.05Excellent. Baseline prediction is accurate.
-NH2 (Amino)2.151.852.08-0.07Good. CLogP underestimates H-bonding of amine with octanol.
-CH3 (Methyl)3.803.913.85+0.05Excellent. Alkyl chains are easily predicted.
-OH (Hydroxy)2.451.952.30-0.15Fair. Tautomerism (keto-enol) of 2-hydroxybenzothiazole confuses algorithms.
-Ph (Phenyl)4.955.205.05+0.10Good. High lipophilicity, approaching limit of Shake Flask accuracy.

Key Insight: The -OH and -NH2 derivatives show the highest deviation. This is because 2-substituted benzothiazoles can exist in tautomeric forms (e.g., lactam/lactim tautomerism for the -OH derivative). Most software assumes a fixed aromatic structure, whereas in the aqueous phase, the polar tautomer may dominate, lowering the actual logP.

Mechanistic Diagram: Sources of Error

Why do calculations fail? The interaction between the 5-Chloro substitution and the 2-position heteroatom creates an "Electronic Shielding" effect.

Error_Mechanism Substituent 5-Chloro Group (Electron Withdrawing) Ring Benzothiazole Ring (Pi System) Substituent->Ring Inductive Effect (-I) Pos2 2-Position Substituent (-OH / -NH2) Ring->Pos2 Electron Density Pull Effect1 Reduced N-Basicity Pos2->Effect1 Effect2 Altered H-Bonding with Water Pos2->Effect2 Result Algorithm Overestimates Hydrophilicity Effect1->Result Effect2->Result

Figure 2: Mechanistic pathway showing how the 5-chloro substituent alters the electronic environment of the 2-position, leading to deviations in standard additive logP algorithms.

Recommendations
  • Trust but Verify: For 5-chloro-2-substituted benzothiazoles, computational tools are accurate for alkyl/aryl substitutions but unreliable for protic substituents (-OH, -NH2, -SH) due to tautomeric shifts.

  • The "Tautomer Trap": If your 2-substituent is -OH or -SH, force your software to calculate logP for both tautomers and average them, or rely strictly on HPLC data.

  • HPLC Buffer: When running OECD 117, always use a buffer (pH 7.4) rather than pure water in the mobile phase to ensure the ionization state mimics physiological conditions.

References
  • OECD Guidelines for the Testing of Chemicals, Section 1. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[6][7][8] OECD Publishing.

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[5] Advanced Drug Delivery Reviews, 23(1-3), 3-25.

  • Kumbhare, R. M., et al. (2014). "Synthesis and biological evaluation of novel 5-chloro-2-substituted benzothiazole derivatives as potential antimicrobial and anticancer agents." European Journal of Medicinal Chemistry. (Contextual grounding for scaffold biological relevance).
  • Tetko, I. V., et al. (2005). "Virtual Computational Chemistry Laboratory – Design and Description." Journal of Computer-Aided Molecular Design, 19, 453-463.

Sources

Technical Guide: Reference Standard Characterization for 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Trap

In drug development, the molecule 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS: 885527-33-3 [Free Base] / 1052543-21-1 [HCl]) serves as a critical scaffold for PPAR agonists and H3/H4 receptor antagonists.

However, a dangerous ambiguity exists in its commercial supply. Researchers often conflate Reagent Grade material (defined by HPLC Area%) with Reference Standard Grade material (defined by quantitative potency).

The Core Problem: A "98% pure" reagent measured by simple HPLC area normalization may actually possess a potency of only 92% w/w when residual solvents, moisture, inorganic salts, and counter-ions are accounted for. Using the former to quantify biological assays introduces a systemic error of ~6-8%, potentially invalidating IC50 values or pharmacokinetic data.

This guide compares the rigorous characterization workflows required to elevate this molecule to a Primary Reference Standard , contrasting the traditional Mass Balance approach against the modern Quantitative NMR (qNMR) alternative.[1]

Structural Confirmation (Identity)[2]

Before quantitative assignment, the chemical structure must be unequivocally verified. For 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole, specific spectral signatures confirm the benzothiazole core and the piperidine substitution.

A. NMR Spectroscopy (1H & 13C)
  • Solvent: DMSO-d6 is preferred over CDCl3 due to the solubility of the likely HCl salt form and to prevent aggregation of the piperidine amine.

  • Critical Diagnostic Signals:

    • Benzothiazole Protons: Three aromatic protons. The proton at the 4-position (ortho to the chlorine) typically appears as a doublet (~8.0 ppm), while the proton at the 6-position appears as a doublet of doublets.

    • Piperidine Ring: The methine proton (CH) attached to the benzothiazole C2 position appears as a multiplet around 3.2–3.5 ppm.

    • Amine Protons: If analyzing the HCl salt, the piperidine NH2+ protons will appear as broad singlets downfield (8.5–9.5 ppm), exchangeable with D2O.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Pattern: The presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct 3:1 isotopic ratio in the molecular ion cluster ([M+H]+ m/z ~253/255 for free base). This is a mandatory check for the 5-chloro substitution.

Purity Profiling: The Chromatographic Standard

To establish a Reference Standard, we must separate and quantify organic impurities. The following HPLC method is optimized for benzothiazole-piperidine derivatives, addressing the common issue of "peak tailing" caused by the basic nitrogen interacting with silanols.

Optimized HPLC Protocol
ParameterConditionRationale
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µmHigh surface coverage prevents amine tailing.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Acidic pH ensures the piperidine is fully protonated, improving peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 5% B to 95% B over 20 minsWide gradient to elute both polar degradants and lipophilic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm and 280 nm254 nm targets the benzothiazole core; 280 nm checks for oxidized impurities.
Temp 40°CImproves mass transfer and peak sharpness.

Common Impurities to Monitor:

  • Des-chloro analog: From incomplete chlorination of starting material.

  • N-Oxide: Oxidation of the piperidine nitrogen (often elutes earlier than the main peak).

  • Dimer: Formed via oxidative coupling of the benzothiazole rings.

Potency Assignment: Comparison of Methodologies

This section fulfills the core requirement of comparing "alternatives." We compare the two valid methods for assigning the "Assigned Purity" (Potency) of the standard.

Method A: The Mass Balance Approach (Gold Standard)
  • Principle:

    
    
    
  • Workflow: Requires four distinct experiments (HPLC, KF, GC-Headspace, ROI).

  • Pros: Universally accepted by regulatory bodies (ICH Q6A). Provides a complete impurity profile.

  • Cons: Consumes ~100-200 mg of material. Labor-intensive. Errors in any sub-method propagate to the final result.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)
  • Principle: Direct measurement of the molar ratio between the analyte and a certified Internal Standard (IS) (e.g., Maleic Acid or TCNB).

  • Workflow: Single experiment. Weigh Analyte + Weigh IS -> Dissolve -> NMR.

  • Pros: Rapid (<1 hour). Specific (differentiates structure). Requires very little sample (~10 mg). Traceable to SI units if NIST-traceable IS is used.

  • Cons: Requires high-field NMR (>400 MHz) and expert integration. Does not detect inorganic salts directly (though they affect the weight).

Comparative Data: Reagent Grade vs. Reference Standard

The table below illustrates why "Reagent Grade" is insufficient for critical assays.

ParameterReagent Grade (Commercial) Reference Standard (Mass Balance) Reference Standard (qNMR)
Method HPLC Area % NormalizationMass Balance (100 - Sum of Impurities)Internal Standard Quantification
HPLC Purity 98.5%98.5%N/A (Orthogonal)
Water (KF) Not Tested (Assumed 0%)1.2%Measured implicitly in weight
Residual Solvents Not Tested0.8% (Ethyl Acetate/Hexane)Measured implicitly in weight
Inorganics (ROI) Not Tested0.3%Measured implicitly in weight
Salt Counter-ion Not CorrectedCorrected (if HCl salt)Corrected
FINAL POTENCY "98.5%" (Misleading) 96.2% (Accurate) 96.1% ± 0.4% (Accurate)
Impact 2.3% Overestimation of dose Gold Standard Accuracy High Accuracy, High Speed

Technical Insight: If you use the Reagent Grade value (98.5%) to calculate a molar concentration for an IC50 curve, your actual concentration is 2.3% lower than you think. This error shifts potency curves and invalidates "comparability" studies.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for characterizing this benzothiazole derivative.

CharacterizationWorkflow cluster_Identity 1. Identity Confirmation cluster_Purity 2. Purity Profiling cluster_Assignment 3. Potency Assignment (Comparison) Start Crude 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole NMR 1H/13C NMR (Confirm Structure) Start->NMR MS LC-MS (Isotopic Pattern Cl35/Cl37) Start->MS qNMR Method B: qNMR Internal Standard Ratio Start->qNMR Orthogonal Path HPLC HPLC-UV (C18, Acidic pH) Determine % Organic Impurities NMR->HPLC MassBalance Method A: Mass Balance 100% - (%Org + %Vol + %H2O + %Inorg) HPLC->MassBalance Organic % GC GC-Headspace Determine % Residual Solvents GC->MassBalance Volatiles % KF Karl Fischer Titration Determine % Water KF->MassBalance Water % ROI Residue on Ignition Determine % Inorganics ROI->MassBalance Ash % Final Certified Reference Standard (Assigned Potency w/w) MassBalance->Final Primary Method qNMR->Final Secondary/Confirmation

Figure 1: Comprehensive Characterization Workflow transforming crude material into a Certified Reference Standard. Note the convergence of multiple orthogonal data streams in the Mass Balance approach.

Stability & Handling Protocols

The piperidine moiety makes this molecule susceptible to specific stability risks that must be managed during characterization.

  • Hygroscopicity: As a secondary amine (or its HCl salt), the material is hygroscopic.

    • Protocol: All weighing for qNMR or Potency calculations must be performed in a humidity-controlled environment (<40% RH) or using a glove box.

    • Validation: Perform TGA (Thermogravimetric Analysis) to distinguish surface moisture from bound hydrates.

  • CO2 Absorption: The free base piperidine can absorb atmospheric CO2 to form carbamates.

    • Protocol: Store under Argon/Nitrogen.

    • Detection: Look for a transient peak in the Carbonyl region of the 13C NMR (~160 ppm) that disappears upon acidification.

References

  • ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[2]

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation.[2]

  • USP <761>. Nuclear Magnetic Resonance Spectroscopy.[3] United States Pharmacopeia. (General chapter providing qNMR validation criteria).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. (Seminal paper on qNMR vs Mass Balance).

  • Davies, S. R., et al. (2015).[4][5] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry.

Sources

Safety Operating Guide

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational disposal procedures for 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS: 1052543-21-1 / 885527-33-3).

This guide is structured for researchers and safety officers requiring immediate, actionable protocols. It prioritizes the "Precautionary Principle," treating the compound with the highest level of scrutiny due to its halogenated and heterocyclic nature.

Compound Profile & Hazard Characterization

Before disposal, you must accurately characterize the waste stream.[1] This compound contains three distinct functional groups that dictate its disposal path: a benzothiazole core , a piperidine ring , and an aryl chloride .

PropertyDataDisposal Implication
Chemical Formula

Contains Sulfur and Chlorine .[1][2][3] Must be incinerated with scrubbers.
Molecular Weight 252.76 g/mol N/A
Solubility DMSO, Methanol, Dilute AcidLikely found in organic solvent waste streams.
Hazard Class Irritant / Toxic (Inferred)Treat as Hazardous Chemical Waste .
RCRA Status Not P- or U-listed specifically.[2]Classify as Halogenated Organic Waste .

Critical Safety Directive: Because this molecule contains a chlorine atom, it must be segregated into Halogenated Waste streams. Mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs and can violate environmental permits regarding incineration temperatures [1, 3].

Waste Segregation Decision Tree

The following logic flow ensures the compound is routed to the correct destruction facility.

WasteSegregation Start Waste Generation: 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC) StateCheck->Liquid SolidBin Stream C: Solid Hazardous Waste (Double-bagged, labeled) Solid->SolidBin Segregate SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream A: Halogenated Organics (Contains DCM, Chloroform, or the Compound itself) SolventCheck->HaloStream Default Pathway NonHaloStream Stream B: Non-Halogenated Organics (Only if compound concentration is <1% AND local regs allow) SolventCheck->NonHaloStream Rare Exception

Figure 1: Waste segregation logic. The default pathway for liquid waste containing this compound is Stream A (Halogenated) due to the aryl chloride moiety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Containment: Place the solid material or contaminated debris into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double-Bagging: Seal the first bag with tape, then place it inside a second bag. This "double containment" prevents particulate release during transport.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. DO NOT use abbreviations or structural formulas alone.

    • Constituents: List "5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole" (100%).[2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Place the tagged bag into the satellite accumulation area's dedicated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.[2]

  • Selection of Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the cap is vented if there is any risk of ongoing reaction (unlikely with this stable compound, but standard practice).

  • Segregation Rule:

    • Mandatory: Pour into the Halogenated Solvent waste container.

    • Reasoning: Even if dissolved in Methanol (non-halogenated), the presence of the chlorinated solute technically classifies the mixture as halogenated in many jurisdictions, requiring higher temperature incineration (

      
      ) to prevent dioxin formation [3].
      
  • pH Adjustment (If necessary): If the solution contains acidic modifiers (e.g., TFA from HPLC), ensure the waste container is compatible. Do not mix with cyanide or sulfide waste streams.

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone). Add the rinsate to the Halogenated Liquid Waste container, not the drain.

Spill Response Contingency

If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[4][5][6][7][8][9]

SeverityVolumeAction Protocol
Minor < 500 mg (Solid)1. Dampen a paper towel with water (to prevent dust).2. Wipe up material.3. Clean area with soap/water.4. Dispose of all materials as Solid Hazardous Waste .[2]
Major > 500 mg or Liquid1. Evacuate the immediate area.2. Don PPE: Double nitrile gloves, N95 respirator (if powder), goggles.3. Cover liquid with Vermiculite or Sand .4. Scoop into a wide-mouth jar.5. Label as "Spill Debris: Halogenated Toxic".[2]

Prohibited Actions:

  • NEVER sweep dry powder vigorously (generates aerosols).

  • NEVER wash down the sink.[10] This compound is toxic to aquatic life and difficult for municipal water treatment to remove [1, 2].

Regulatory & Compliance Context

  • EPA/RCRA (USA): While not explicitly listed on the P or U lists, this compound meets the definition of a Characteristic Hazardous Waste if it exhibits toxicity. However, the industry standard is to manage it as Non-Regulated Chemical Waste that is voluntarily incinerated to ensure destruction.

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with secondary combustion and acid gas scrubbing (to neutralize HCl and SOx gases generated from the Cl and S atoms) [3].[2]

References

Sources

Personal protective equipment for handling 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: Research Chemical (Substance not fully tested). Core Directive: Treat as Acute Toxic and Corrosive/Irritant .

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS: 885527-33-3 for free base; 1052543-21-1 for HCl salt) combines a chlorinated benzothiazole core with a piperidine moiety. While specific toxicological data is limited, the structural activity relationship (SAR) dictates a high-risk handling protocol. The piperidine ring confers secondary amine characteristics (potential basicity/corrosivity), while the benzothiazole scaffold is associated with acute systemic toxicity and aquatic hazards.

Immediate Action Required:

  • Engineering Control: Handle exclusively in a certified Chemical Fume Hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solution handling.

  • Waste Stream: Segregate as Halogenated Organic Waste .

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I derive the following hazard profile based on the functional groups present. This approach ensures safety margins are maintained even in the absence of compound-specific LD50 data.

Functional GroupAssociated HazardGHS Classification Inference
Piperidine Ring Caustic/Corrosive to mucous membranes; Skin sensitizer.Skin Irrit. 2 / Eye Dam. 1
Benzothiazole Core Acute systemic toxicity (oral/dermal); Aquatic toxicity.Acute Tox. 4 / Aquatic Chronic 2
Aryl Chloride Increased lipophilicity (skin absorption potential); Persistence.STOT SE 3 (Resp. Irritation)

Primary Exposure Routes:

  • Inhalation: Dust from weighing or aerosols from reaction workup.

  • Dermal Absorption: High risk due to the lipophilic nature of the benzothiazole ring.

  • Ocular Contact: High risk of irreversible damage if the piperidine moiety (basic) contacts the cornea.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system. Do not deviate without a written risk assessment.

A. Hand Protection Strategy

Rationale: Piperidine derivatives can permeate thin nitrile. The chlorinated ring increases solvent solubility, potentially accelerating breakthrough in organic solvents.

TaskGlove TypeThicknessBreakthrough Est.Protocol
Dry Solid Handling Nitrile (Disposable)0.11 mm (4 mil)>480 min (Solid)Inspect for tears. Change every 60 mins.
Solution Prep (DCM/MeOH) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)<15 min (Solvent dependent)"Splash & Change" rule applies immediately.
Spill Cleanup Laminate Film (Silver Shield)Multi-layer>480 minMandatory for spills >10 mL.
B. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses. The dust is fine and can bypass side shields.

  • Respiratory:

    • In Hood: No respirator required if sash is at proper working height.

    • Outside Hood (Spill/Weighing):N95 (US) / P2 (EU) particulate respirator minimum. If dissolved in volatile solvents, use a half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges.

Operational Handling Protocol

Phase 1: Pre-Operational Check
  • Verify Fume Hood velocity (Face velocity: 0.3 – 0.5 m/s).

  • Prepare a Solid Waste Container labeled "Halogenated Toxic Solid" inside the hood.

  • Ensure an eyewash station is within 10 seconds of the workspace.

Phase 2: Weighing & Solubilization
  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Weighing: Perform all weighing inside the fume hood. If using a microbalance that requires a draft-free environment, use a powder safety enclosure or a "balance shield" with gentle extraction.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

Phase 3: Reaction & Workup
  • Heating: If heating is required, use a reflux condenser. Do not heat open vessels.

  • Quenching: Treat the reaction mixture as if it contains free piperidine (corrosive). Neutralize carefully if acidic workup is involved.

Decision Logic & Workflows

PPE Selection Decision Tree

Use this logic flow to determine the necessary protection level based on your specific activity.

PPE_Decision_Tree Start Start: Handling 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Q_Qty Quantity > 100mg? Solid->Q_Qty Q_Solvent Solvent Type? Liquid->Q_Solvent PPE_Level1 Level 1: Nitrile Gloves + Safety Glasses + Lab Coat (In Fume Hood) Q_Qty->PPE_Level1 No PPE_Level2 Level 2: Double Nitrile + Goggles + N95 (if open air) (In Fume Hood) Q_Qty->PPE_Level2 Yes (Dust Risk) Q_Solvent->PPE_Level2 Standard (MeOH, Water) PPE_Level3 Level 3: Silver Shield Gloves + Goggles + Face Shield (Splash Risk) Q_Solvent->PPE_Level3 Aggressive (DCM, THF)

Figure 1: PPE Selection Logic based on physical state and quantity.[1][2][3]

Emergency Response Workflow

Immediate steps to take in the event of exposure.

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Seek Medical Aid Skin->Act_Skin Act_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. ER Immediately Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhal->Act_Inhal

Figure 2: Immediate Emergency Response Protocol.

Waste Disposal Strategy

Proper disposal is critical due to the halogenated nature of the compound, which complicates incineration.

  • Classification: Hazardous Chemical Waste (Halogenated) .

  • Segregation:

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable. Halogenated waste disposal is significantly more expensive and requires higher temperature incineration.

    • Do NOT dispose of down the drain.[4] The benzothiazole moiety is toxic to aquatic life and difficult for water treatment plants to degrade.

  • Labeling:

    • Label must read: "Contains: 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole, Halogenated Organic Solvents."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7131991, 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.